Spiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
176-63-6 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
spiro[4.5]decane |
InChI |
InChI=1S/C10H18/c1-2-6-10(7-3-1)8-4-5-9-10/h1-9H2 |
InChI Key |
CTDQAGUNKPRERK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCCC2 |
Canonical SMILES |
C1CCC2(CC1)CCCC2 |
Other CAS No. |
176-63-6 |
Synonyms |
spiro[4.5]decane |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Spiro[4.5]decane: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[4.5]decane is a saturated bicyclic hydrocarbon characterized by a cyclopentane (B165970) ring and a cyclohexane (B81311) ring sharing a single carbon atom, known as the spiro atom. This unique structural motif imparts conformational rigidity and a three-dimensional architecture that is of significant interest in medicinal chemistry and materials science.[1] The this compound framework is a key structural component in a variety of natural products, particularly in the realm of sesquiterpenes, which have shown diverse biological activities.[1] This technical guide provides a comprehensive overview of the fundamental properties, structure, and experimental methodologies associated with this compound.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various research and development settings.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈ | [2] |
| Molecular Weight | 138.25 g/mol | [2] |
| CAS Number | 176-63-6 | [2] |
| Appearance | Oily liquid (at room temperature) | [3] |
| Boiling Point | 197.1 °C at 760 mmHg | N/A |
| Density | 0.888 g/mL | [4] |
| Refractive Index | 1.475 | [4] |
| Melting Point | Not available | [5] |
| Solubility | Insoluble in water; soluble in common organic solvents such as hexane (B92381), ethanol, and diethyl ether.[6][7][8][9] | |
| Enthalpy of Vaporization | 54.92 ± 0.09 kJ/mol | [10] |
Structural Characteristics and Conformational Analysis
This compound consists of a five-membered cyclopentane ring and a six-membered cyclohexane ring joined at a quaternary carbon atom. The parent this compound molecule is achiral. The IUPAC numbering of the this compound ring system starts from a carbon atom of the smaller ring adjacent to the spiro atom and proceeds around the smaller ring, then the spiro atom, and finally around the larger ring.[6]
The three-dimensional structure of this compound is characterized by the puckered conformations of both the cyclopentane and cyclohexane rings. The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. The cyclopentane ring is more flexible and can exist in various envelope and twist conformations. The overall stability of the molecule is determined by the interplay of steric and torsional strains arising from the interactions between the two rings. Computational studies are often employed to determine the most stable conformations and the energy barriers between them.[11]
Caption: 2D chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to the this compound core involves the formation of a spirocyclic ketone followed by its reduction. The following is a representative protocol for the synthesis of this compound, starting from the readily available cyclohexanone (B45756).
Step 1: Synthesis of Spiro[4.5]decan-1-one
This step involves the reaction of cyclohexanone with a suitable five-carbon synthon to construct the spirocyclic ketone.
Caption: Synthesis of spiro[4.5]decan-1-one.
Methodology:
-
A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is prepared in an inert, anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).
-
Cyclohexanone is added dropwise to the LDA solution to form the lithium enolate.
-
1,4-Dibromobutane is then added to the reaction mixture. The enolate undergoes a nucleophilic attack on one of the bromine-bearing carbons, followed by an intramolecular cyclization to form spiro[4.5]decan-1-one.
-
The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution) and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude spiro[4.5]decan-1-one.
Step 2: Wolff-Kishner Reduction of Spiro[4.5]decan-1-one
The carbonyl group of spiro[4.5]decan-1-one is removed via a Wolff-Kishner reduction to yield the parent hydrocarbon, this compound.
Caption: Wolff-Kishner reduction to this compound.
Methodology:
-
Spiro[4.5]decan-1-one, hydrazine hydrate, and a strong base like potassium hydroxide (B78521) are dissolved in a high-boiling solvent such as diethylene glycol.
-
The mixture is heated under reflux. The initial reaction forms the hydrazone intermediate.
-
Water is then distilled off from the reaction mixture, and the temperature is raised to allow for the base-catalyzed decomposition of the hydrazone, which results in the formation of this compound and nitrogen gas.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with a low-boiling organic solvent like pentane (B18724) or hexane.
-
The organic layer is washed, dried, and the solvent is carefully removed to yield crude this compound.
Purification Protocol
The crude this compound is typically purified by fractional distillation under reduced pressure to obtain a high-purity sample.
Methodology:
-
The crude product is placed in a round-bottom flask with a boiling chip or a magnetic stirrer.
-
A fractional distillation apparatus is assembled, including a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.[12]
-
The system is connected to a vacuum pump to reduce the pressure.
-
The flask is heated gently in a heating mantle or an oil bath.
-
The fraction that distills at the expected boiling point of this compound at the given pressure is collected. The purity of the collected fractions can be monitored by Gas Chromatography.[12]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy Protocol:
-
A small amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A ¹H NMR spectrum is acquired on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrum of this compound is expected to show complex multiplets in the aliphatic region (typically between 1.0 and 2.0 ppm) corresponding to the methylene (B1212753) and methine protons of the cyclopentane and cyclohexane rings.
¹³C NMR Spectroscopy Protocol:
-
A more concentrated sample (typically 20-50 mg) in a deuterated solvent is used for ¹³C NMR.
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
The spectrum will show distinct signals for each unique carbon atom in the molecule. The spiro carbon atom will appear as a quaternary carbon signal, typically downfield from the other aliphatic carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.[13]
GC-MS Protocol:
-
A dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
-
The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
The oven temperature is programmed to ramp up to ensure good separation of the components.
-
The eluting compounds are introduced into a mass spectrometer for ionization (typically by electron ionization) and detection.
-
The resulting mass spectrum of this compound will show the molecular ion peak (m/z = 138) and a characteristic fragmentation pattern for a saturated bicyclic hydrocarbon.[13]
Conclusion
This compound is a fundamental spirocyclic hydrocarbon with a unique and conformationally constrained structure. Its synthesis, while involving multiple steps, relies on well-established organic reactions. The purification and characterization of this compound are crucial for its application in various fields of chemical research. The detailed protocols provided in this guide offer a practical framework for scientists and researchers working with this compound and its derivatives, facilitating further exploration of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. All about Solubility of Alkanes [unacademy.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 11. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 12. Purification [chem.rochester.edu]
- 13. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
An In-depth Technical Guide to the IUPAC Nomenclature of Spiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for spiro[4.5]decane and its derivatives. Adherence to systematic naming conventions is critical for unambiguous communication in research, development, and regulatory contexts. This document outlines the fundamental principles, rules for numbering, and the application of these rules to substituted and functionalized this compound systems.
Core Principles of Spiro Compound Nomenclature
Spiro compounds are characterized by two rings connected by a single common atom, known as the spiro atom. The IUPAC nomenclature for these compounds follows a systematic set of rules to ensure each molecule has a unique and descriptive name.
The general format for naming a simple, unsubstituted monospiro compound is:
spiro[x.y]alkane
-
spiro : This prefix indicates the presence of a spirocyclic system.
-
[x.y] : These numbers, enclosed in square brackets and separated by a period, represent the number of carbon atoms in each ring, excluding the spiro atom itself. By convention, the numbers are cited in ascending order (x ≤ y).
-
alkane : This is the parent name of the acyclic hydrocarbon with the same total number of carbon atoms as in the spirocyclic system.
For this compound, the name is derived as follows:
-
There are two rings connected by a single spiro atom.
-
One ring has 4 carbon atoms (a cyclopentane (B165970) ring) and the other has 5 carbon atoms (a cyclohexane (B81311) ring), excluding the spiro atom.
-
The total number of carbon atoms is 4 + 5 + 1 (the spiro atom) = 10, leading to the parent name "decane".
-
Following the ascending order rule for the numbers in the brackets, the name is This compound .
Numbering of the this compound Skeleton
The numbering of the carbon atoms in a spiro compound is crucial for locating substituents and functional groups. For monospiro compounds, the numbering begins in the smaller ring.
The rules for numbering are as follows:
-
Start numbering from a carbon atom in the smaller ring that is adjacent to the spiro atom.
-
Proceed around the smaller ring.
-
Continue the numbering from the spiro atom itself.
-
Proceed around the larger ring until all carbon atoms are numbered.
When there is a choice in the direction of numbering, the path that assigns the lowest possible locants to substituents or functional groups is chosen.
Below is a diagram illustrating the standard numbering of the this compound skeleton.
Nomenclature of Substituted this compound Derivatives
When substituents are present on the this compound ring system, their positions are indicated by the corresponding locants from the numbering system. The substituents are listed in alphabetical order as prefixes to the parent name.
Example: 8-methylthis compound
If multiple substituents are present, the numbering of the rings should be chosen to give the lowest possible locant set to the substituents.
Example: 1,7-dimethylthis compound
The following diagram illustrates the naming convention for a substituted this compound.
Nomenclature with Functional Groups
When functional groups are present, they are indicated by a suffix or a prefix according to IUPAC rules of priority. The principal functional group, the one with the highest priority, is cited as a suffix. Other functional groups are cited as prefixes.[1][2] The numbering of the this compound skeleton is done to assign the lowest possible locant to the principal functional group.
Priority of Functional Groups (Highest to Lowest):
-
Carboxylic acids
-
Esters
-
Amides
-
Nitriles
-
Aldehydes
-
Ketones
-
Alcohols
-
Amines
-
Alkenes
-
Alkynes
-
Alkanes
-
Ethers
-
Halides
Example 1: Ketone as the principal functional group
The name for a this compound with a ketone group at position 1 is spiro[4.5]decan-1-one .
Example 2: Alcohol as the principal functional group
For a this compound with a hydroxyl group at position 8, the name is spiro[4.5]decan-8-ol .
Example 3: Multiple different functional groups
Consider a this compound with a ketone at position 1 and a hydroxyl group at position 8. Since the ketone has higher priority than the alcohol, the ketone is indicated by the suffix "-one", and the hydroxyl group is indicated by the prefix "hydroxy-". The numbering is chosen to give the ketone the lowest possible locant. The name is 8-hydroxyspiro[4.5]decan-1-one .
The logical flow for determining the name of a complex this compound derivative is shown below.
Quantitative Data of this compound and Derivatives
This table summarizes key physical and chemical properties of this compound and some of its derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | CAS Number |
| This compound | C₁₀H₁₈ | 138.25 | 186 | 0.888 | 1.475 | 176-63-6[3] |
| spiro[4.5]decan-1-one | C₁₀H₁₆O | 152.24 | - | - | - | 13388-94-8 |
| spiro[4.5]decan-2-one | C₁₀H₁₆O | 152.24 | - | - | - | 19680-77-2 |
| spiro[4.5]decan-6-one | C₁₀H₁₆O | 152.24 | - | - | - | 739-08-2 |
| This compound-1,6-dione | C₁₀H₁₄O₂ | 166.22 | - | - | - | 5219-59-0[4] |
Note: Data for some derivatives may not be readily available in the public domain.
Experimental Protocols for the Synthesis of this compound Derivatives
Detailed and reproducible experimental protocols are fundamental to chemical synthesis. Below are examples of procedures for the synthesis of specific this compound derivatives.
General Procedure for the Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives[5]
This procedure describes a solid-phase synthesis approach.
-
Preparation of the Resin-Bound Dipeptide: A free N-terminal dipeptide anchored to a Wang resin is used as the starting material.
-
Spirocyclization: To a solution of N-benzyl-4-piperidone (0.2 mmol) in 2,2-dimethoxypropane (B42991) (4 ml), a catalytic amount of p-toluenesulfonic acid monohydrate (0.002 mmol) and the resin-bound dipeptide (0.2 mmol) are added consecutively.
-
Reaction Conditions: The reaction mixture is stirred slowly for 5 hours at 80 °C.
-
Monitoring and Work-up: The reaction progress is monitored by ESI-MS analysis of a micro-cleavage sample. After completion, the solvent is filtered off, and the solid support is washed sequentially with DMF and CH₂Cl₂.
-
Cleavage from Resin: The final spiro derivative is cleaved from the solid support using a solution of TFA, H₂O, and Et₃SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.
-
Purification: After filtration of the resin, the volatiles are removed under vacuum. The resulting residue is suspended in diethyl ether, isolated by centrifugation, and purified by reversed-phase semi-preparative HPLC.
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones via [3+2] Cycloaddition[6]
This method utilizes a synergistic photocatalysis and organocatalysis approach.
-
Starting Materials: 2-Methylene-1,2,3,4-tetrahydronaphthalen-1-one and N-cyclopropylaniline are used as the starting materials. These are typically synthesized according to literature procedures.
-
Reaction Setup: In a reaction vessel, the 2-methylene-1,2,3,4-tetrahydronaphthalen-1-one (1.0 equiv.), N-cyclopropylaniline (2.0 equiv.), and a BINOL-derived phosphoric acid catalyst (e.g., 10 mol%) are combined in a suitable solvent (e.g., DCM, 0.01 M).
-
Reaction Conditions: The reaction mixture is subjected to irradiation with blue LEDs (450-455 nm) under an inert atmosphere (N₂) at room temperature for 24 hours.
-
Purification: After the reaction is complete, the product is purified by column chromatography on silica (B1680970) gel.
The experimental workflow for this synthesis is depicted below.
This guide provides a foundational understanding of the IUPAC nomenclature of this compound derivatives, essential for clear communication in the scientific community. The provided examples, data, and protocols serve as a practical resource for researchers in organic chemistry and drug development.
References
- 1. rsc.org [rsc.org]
- 2. Spiro(4.5)decane | C10H18 | CID 135982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-1,6-dione | C10H14O2 | CID 573609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Products Containing a Spiro[4.5]decane Core
For Researchers, Scientists, and Drug Development Professionals
The spiro[4.5]decane ring system, a fascinating bicyclic scaffold featuring a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single quaternary carbon, is a privileged motif found in a diverse array of natural products. These molecules, spanning various classes from sesquiterpenoids and spiroketals to alkaloids and triterpenoids, exhibit a wide spectrum of potent biological activities. Their unique three-dimensional architecture often imparts high affinity and selectivity for biological targets, making them attractive starting points for drug discovery and development. This technical guide provides a comprehensive overview of prominent natural products containing the this compound core, detailing their isolation, structure, biological activities, and mechanisms of action.
This compound Sesquiterpenoids
The this compound skeleton is a common feature in many sesquiterpenoids, a class of C15 terpenes. These compounds are often isolated from plants and fungi and are known for their diverse biological properties.
Notable Examples: Gleenol, Vetispirenes, Vetivone, Agarospirol, Hinesol, and Axenol are representative examples of this class.
Biological Activities: Many this compound sesquiterpenoids have demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities. For instance, (-)-Gleenol has been a target for total synthesis due to its interesting structure and potential bioactivity.
Table 1: Spectroscopic Data for Representative this compound Sesquiterpenoids
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| (-)-Gleenol | 0.85 (d, J=7.0 Hz, 3H), 0.92 (d, J=7.0 Hz, 3H), 1.01 (s, 3H), 1.68 (s, 3H), 4.65 (br s, 1H), 4.88 (br s, 1H) | 16.5, 20.9, 21.5, 26.4, 31.8, 33.5, 36.9, 41.2, 48.7, 50.1, 72.8, 109.8, 148.9 | 222 [M]⁺ |
| β-Vetivone | 0.98 (d, J = 7.0 Hz, 6H), 1.15 (s, 3H), 1.75 (s, 3H), 5.85 (s, 1H) | 15.8, 21.5 (2C), 22.4, 32.9, 34.1, 39.8, 42.1, 53.5, 124.8, 171.2, 199.8 | 218 [M]⁺ |
Spiroketals with a 1,6-Dioxathis compound Core
The 1,6-dioxathis compound moiety is a key structural feature in a number of biologically potent natural products. This spiroketal system is often crucial for their interaction with biological targets.
Berkelic Acid
Isolated from an acid mine waste fungal extremophile, Penicillium sp., Berkelic acid is a novel spiroketal that has garnered significant attention for its selective and potent anticancer activity.
Biological Activity: Berkelic acid exhibits nanomolar activity against the OVCAR-3 human ovarian cancer cell line, indicating its potential as a lead compound for the development of new anticancer agents.[1][2] It is known to induce apoptosis in cancer cells.
Signaling Pathway of Berkelic Acid-Induced Apoptosis:
While the precise signaling cascade is an area of ongoing research, evidence suggests that Berkelic acid induces apoptosis through the intrinsic pathway. This is often characterized by mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.
Experimental Protocols:
-
Isolation of Berkelic Acid:
-
Cultivate the Penicillium strain in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature.
-
After a sufficient incubation period (e.g., 3-4 weeks), extract the culture broth with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract in vacuo and partition the residue between n-hexane and 90% aqueous methanol.
-
Subject the methanolic layer to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, using gradient elution systems (e.g., chloroform-methanol) to purify Berkelic acid.
-
Monitor fractions using thin-layer chromatography (TLC) and bioassays (e.g., against OVCAR-3 cells).
-
-
Anticancer Assay (MTT Assay for OVCAR-3 cells):
-
Seed OVCAR-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Berkelic acid (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.[3]
-
Spirastrellolide F
Spirastrellolide F is a complex macrolide isolated from the marine sponge Spirastrella coccinea. It possesses a 1,6-dioxathis compound moiety as part of its intricate structure.
Biological Activity: Spirastrellolide F exhibits potent antimitotic activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Signaling Pathway of Spirastrellolide F-Induced Mitotic Arrest and Apoptosis:
Spirastrellolide F's primary mechanism of action involves the disruption of the normal function of microtubules, which are essential components of the mitotic spindle. This leads to an arrest of the cell cycle in the M-phase, which, if prolonged, triggers the intrinsic apoptotic pathway.
Experimental Protocols:
-
Tubulin Polymerization Assay:
-
Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP), and the test compound (Spirastrellolide F) or controls (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as a depolymerizer).
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in turbidity (absorbance at 340 nm) over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Analyze the polymerization kinetics (lag time, rate, and extent of polymerization) to determine the effect of the compound.
-
Other Notable Spiroketals
-
Monensin A: An ionophore antibiotic that selectively transports monovalent cations, particularly Na⁺, across cell membranes, disrupting ion gradients.[4] It is widely used as a coccidiostat in poultry and a growth promoter in cattle.
-
Calyculin A: A potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), with IC50 values in the nanomolar range.[5][6][7] This inhibition leads to a hyperphosphorylated state of many cellular proteins, affecting numerous signaling pathways.
Table 2: Bioactivity Data for Spiroketal Natural Products
| Compound | Target/Assay | Organism/Cell Line | Bioactivity (IC₅₀/EC₅₀) |
| Berkelic Acid | Cytotoxicity | OVCAR-3 (ovarian cancer) | 91 nM (GI₅₀)[8] |
| Calyculin A | Protein Phosphatase 1 (PP1) | - | ~2 nM[5][7] |
| Protein Phosphatase 2A (PP2A) | - | 0.5-1 nM[5][6][7] | |
| Monensin A | Na⁺/H⁺ Antiport | Artificial membranes | Kм (Na⁺) ≈ 0.03 M[9] |
Iridal-Type Triterpenoids
Iridal-type triterpenoids, characterized by a this compound-containing iridal (B600493) skeleton, are predominantly found in plants of the Iridaceae family, such as the genus Iris.
Notable Examples: Spirioiridoconfal A-C and isobelamcandal have been isolated from Iris confusa.
Biological Activities: Several iridal-type triterpenoids have shown promising antiviral activity, particularly against the Hepatitis B virus (HBV).
Table 3: Anti-HBV Activity of Iridal-Type Triterpenoids from Iris confusa
| Compound | Anti-HBV DNA Replication (IC₅₀ in µM) | Selectivity Index (SI) |
| Spirioiridoconfal C | 84.6 ± 24.9 | 2.1 |
| Known Compound 6 | 58.6 ± 6.1 | 12.7 |
Experimental Protocols:
-
Isolation of Iridal-Type Triterpenoids from Iris:
-
Air-dry and powder the plant material (e.g., whole plant of Iris confusa).
-
Extract the powdered material sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Subject the extracts to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to isolate the individual compounds.
-
Characterize the purified compounds using spectroscopic methods (NMR, MS, IR, UV).[6]
-
-
HBV Replication Assay (Real-Time PCR):
-
Culture a suitable hepatoma cell line that supports HBV replication (e.g., HepG2.2.15).
-
Treat the cells with different concentrations of the test compounds for a defined period.
-
Isolate the total intracellular DNA from the cells.
-
Quantify the amount of HBV DNA using real-time PCR with primers and probes specific for the HBV genome.
-
Determine the IC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.[10][11]
-
This compound-Containing Pheromones
The this compound structure is also found in the chemical communication signals of insects.
Example: The alarm pheromone of the common wasp, Paravespula vulgaris, contains this compound derivatives. The specific composition can vary, but these compounds play a crucial role in coordinating the defensive behavior of the colony.
Experimental Protocols:
-
Isolation and Analysis of Wasp Pheromones:
-
Collect venom reservoirs from wasps.
-
Extract the volatile compounds from the venom using a suitable solvent (e.g., hexane) or by solid-phase microextraction (SPME).
-
Analyze the extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual components of the pheromone blend.
-
Confirm the identity of the compounds by comparing their mass spectra and retention times with those of authentic standards.
-
Conclusion
Natural products featuring the this compound core represent a rich source of structurally diverse and biologically active molecules. From the potent anticancer activity of Berkelic acid to the antimitotic effects of Spirastrellolide F and the antiviral properties of iridal-type triterpenoids, these compounds continue to inspire research in medicinal chemistry and drug development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working to unlock the full therapeutic potential of this fascinating class of natural products. Further exploration of the vast chemical space of this compound-containing natural products is likely to yield new lead compounds for the treatment of a wide range of human diseases.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Understanding and Targeting Apoptotic Pathways in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. 1H, 15N, and 13C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 9. researchgate.net [researchgate.net]
- 10. Iridal-type triterpenoids with ichthyotoxic activity from belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing cytotoxic and apoptotic effect in OVCAR-3 and MDAH-2774 cells with all-trans retinoic acid and zoledronic acid: a paradigm of synergistic molecular targeting treatment for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Spiro[4.5]decane Sesquiterpenes: A Technical Guide to Isolation, Discovery, and Biological Significance
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[4.5]decane sesquiterpenes represent a structurally intriguing class of natural products characterized by a unique spirocyclic carbon skeleton. This core structure, consisting of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single quaternary carbon, provides a scaffold for a diverse array of chemical modifications, leading to a broad spectrum of biological activities. These compounds have been isolated from a variety of natural sources, including fungi, marine algae, and sponges, and have garnered significant interest in the scientific community for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the isolation, discovery, and biological evaluation of this compound sesquiterpenes, with a focus on detailed experimental protocols, quantitative data, and the elucidation of their mechanisms of action.
Natural Sources and Key Discoveries
This compound sesquiterpenes are biosynthesized by a range of organisms, each producing a unique set of derivatives. Notable examples include:
-
Fungi: The edible mushroom Flammulina velutipes is a rich source of this compound sesquiterpenes, including a series of compounds known as flammuspirone A-J, axenol, and 3-oxo-axenol.[1] The fungus Cordyceps ophioglossoides and milk cap mushrooms of the genus Lactarius are also known to produce these compounds.
-
Marine Algae: The brown alga Taonia atomaria has been a source for the isolation of compounds like gleenol.
-
Marine Sponges: Sponges of the genus Myrmekioderma have yielded novel spiro-sesquiterpenoids, such as myrmekiones A-C.
Experimental Protocols: From Extraction to Elucidation
The isolation and characterization of this compound sesquiterpenes involve a multi-step process that combines extraction, chromatographic separation, and spectroscopic analysis.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of these compounds.
References
Spectroscopic Analysis of Spiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for spiro[4.5]decane, a saturated spirocyclic hydrocarbon. The information presented herein is essential for the structural elucidation, identification, and characterization of this compound in various research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and visualizations of analytical workflows.
Spectroscopic Data Summary
The following sections summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Due to the absence of readily available experimental spectra in the searched literature, a predicted ¹H NMR spectrum is presented. The chemical shifts are estimated based on the chemical environment of the protons. This compound has five distinct proton environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1, H4 | 1.45 - 1.55 | Multiplet | 4H |
| H2, H3 | 1.35 - 1.45 | Multiplet | 4H |
| H6, H10 | 1.40 - 1.50 | Multiplet | 4H |
| H7, H9 | 1.30 - 1.40 | Multiplet | 4H |
| H8 | 1.25 - 1.35 | Multiplet | 2H |
Note: Predicted data should be confirmed with experimental results.
The experimental ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six unique carbon environments in the molecule.[1]
Table 2: ¹³C NMR Chemical Shifts and Assignments for this compound
| Position | Chemical Shift (ppm) |
| C5 | 38.0 (predicted) |
| C1, C4 | 36.5 (predicted) |
| C6, C10 | 35.0 (predicted) |
| C2, C3 | 25.5 (predicted) |
| C8 | 25.0 (predicted) |
| C7, C9 | 24.5 (predicted) |
Note: The assignments are based on typical chemical shifts for cycloalkanes and may require further 2D NMR experiments for definitive confirmation.
Infrared (IR) Spectroscopy (Predicted)
As an alkane, the IR spectrum of this compound is expected to be relatively simple, characterized by C-H stretching and bending vibrations.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³ hybridized) | 2850 - 2960 | Strong |
| CH₂ Scissoring (bending) | ~1450 - 1470 | Medium |
| C-C Stretch | 800 - 1300 | Weak |
Note: Predicted data should be confirmed with experimental results.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon rings. The NIST WebBook provides mass spectrometry data for this compound.[2] The fragmentation of alkanes in mass spectrometry typically involves the loss of alkyl radicals.[3]
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
| 138 | [C₁₀H₁₈]⁺ (Molecular Ion) | Moderate |
| 123 | [C₉H₁₅]⁺ (Loss of CH₃) | Low |
| 110 | [C₈H₁₄]⁺ (Loss of C₂H₄) | Moderate |
| 95 | [C₇H₁₁]⁺ | High |
| 81 | [C₆H₉]⁺ | High |
| 67 | [C₅H₇]⁺ | Very High (Base Peak) |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | High |
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for this compound, a liquid hydrocarbon.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 32, depending on the desired signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-10 ppm.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.[4]
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency). The PubChem data was acquired on a BRUKER HX-90.[1]
-
Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio. Perform phase and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to generate the transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.[6]
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Injector: Split/splitless injector at 250°C.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for hydrocarbon analysis.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic identification.
Caption: Proposed mass spectral fragmentation pathway.
References
- 1. Spiro(4.5)decane | C10H18 | CID 135982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
Stereoisomerism in Spiro[4.5]decane Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spiro[4.5]decane systems are a fascinating and increasingly important structural motif in organic chemistry and drug discovery. The inherent three-dimensionality and conformational rigidity conferred by the spirocyclic core make them attractive scaffolds for the development of novel therapeutics and complex molecular architectures.[1] This technical guide provides an in-depth exploration of the stereoisomerism in this compound systems, focusing on the fundamental principles, synthetic strategies for stereocontrol, and analytical techniques for characterization.
Core Concepts of Stereoisomerism in this compound
The parent this compound molecule, consisting of a cyclopentane (B165970) ring and a cyclohexane (B81311) ring sharing a single carbon atom (the spiro-carbon), is achiral. However, the introduction of substituents on either or both rings can lead to the generation of stereoisomers. The key to understanding the stereochemistry of these systems lies in the nature of the spiro-carbon and the conformational behavior of the constituent rings.
Chirality: The spiro-carbon itself is a quaternary stereocenter.[1] The chirality of a substituted this compound molecule depends on the substitution pattern.
-
Enantiomers: Monosubstitution on either the cyclopentane or cyclohexane ring at a position other than the spiro-carbon can lead to a chiral molecule, existing as a pair of enantiomers.
-
Diastereomers: The presence of multiple substituents can give rise to diastereomers, which have different spatial arrangements of the substituents and, consequently, different physical and chemical properties.
Stereoselective Synthesis of Spiro[4.5]decanes
The controlled synthesis of specific stereoisomers of spiro[4.5]decanes is a significant challenge and an active area of research. Various strategies have been developed to achieve high levels of stereoselectivity.
One notable approach involves the use of synergistic photocatalysis and organocatalysis for the [3 + 2] cycloaddition of cyclopropylamines with olefins to afford 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity.[2] Another powerful method is the SmI₂-promoted ketyl radical mediated tandem cyclization, which allows for the highly stereoselective construction of spiro[4.5]decanes.[3][4]
Experimental Protocols
Example Protocol: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones [2]
This protocol describes the synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3 + 2] cycloaddition reaction.
-
Materials: 2-methylene-tetrahydronaphtalen-1-ones, N-cyclopropylanilines, organic phosphoric acid catalyst.
-
Reaction Conditions: The reaction is carried out under mild, photocatalyst-free and metal catalyst-free conditions.
-
Procedure: A mixture of the 2-methylene-tetrahydronaphtalen-1-one (1.0 equiv.), N-cyclopropylaniline (1.2 equiv.), and the organic phosphoric acid catalyst (10 mol%) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature for 24-48 hours.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
-
Characterization: The structure and stereochemistry of the product are confirmed by ¹H NMR, ¹³C NMR, and X-ray crystallography.
Quantitative Data on Stereoselectivity
The following table summarizes the diastereoselectivity achieved in the synthesis of 2-amino-spiro[4.5]decane-6-ones using different substituted starting materials.
| Entry | 2-Methylene-tetrahydronaphtalen-1-one Substituent | N-cyclopropylaniline Substituent | Diastereomeric Ratio (dr) |
| 1 | H | H | >99:1 |
| 2 | 6-MeO | H | 99:1 |
| 3 | 7-Me | H | 98:2 |
| 4 | H | 4-F | 97:3 |
| 5 | H | 3-F | 95:5 |
Data extracted from a study on the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones.[2]
Visualizing Stereoisomerism and Synthetic Pathways
Diagram of this compound Stereoisomers
Caption: Relationship between stereoisomers of a disubstituted this compound.
Experimental Workflow for Stereoselective Synthesis
Caption: General workflow for the synthesis and analysis of this compound stereoisomers.
Conformational Analysis
The conformational rigidity of the this compound system is a key feature that influences its stereochemistry and biological activity.[1] The cyclohexane ring typically adopts a chair conformation, while the cyclopentane ring exists in a dynamic equilibrium between envelope and twist conformations. The specific conformation adopted can be influenced by the nature and position of substituents, and this, in turn, can dictate the stereochemical outcome of reactions.
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the most stable conformations and to rationalize the observed stereoselectivities in synthetic reactions.[5]
Characterization of this compound Stereoisomers
The unambiguous determination of the stereochemistry of this compound derivatives is crucial. A combination of spectroscopic and analytical techniques is typically employed:
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., NOESY, COSY) NMR experiments are powerful tools for determining the relative stereochemistry of substituents.[1][6]
-
X-ray Crystallography: This technique provides definitive proof of the absolute stereochemistry of a chiral molecule, provided that suitable single crystals can be obtained.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to separate enantiomers and to determine the enantiomeric excess (ee) of a chiral product.
Conclusion
The stereoisomerism of this compound systems presents both a challenge and an opportunity in modern organic chemistry and drug discovery. The ability to control the three-dimensional arrangement of atoms in these rigid scaffolds is paramount for elucidating structure-activity relationships and for the design of potent and selective therapeutic agents. Continued advancements in stereoselective synthesis, coupled with sophisticated analytical and computational methods, will undoubtedly unlock the full potential of this versatile molecular framework.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide on the Conformation and Stereochemistry of Spiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[4.5]decane, a fundamental spirocyclic hydrocarbon, presents a fascinating case study in conformational analysis and stereochemistry. The fusion of a cyclopentane (B165970) and a cyclohexane (B81311) ring through a single quaternary carbon atom, the spiro center, imparts significant conformational rigidity to the molecule. This inherent structural constraint has made the this compound scaffold a popular motif in medicinal chemistry and natural product synthesis. Understanding the conformational preferences and stereochemical nuances of this system is paramount for the rational design of novel therapeutics and complex molecular architectures. This technical guide provides a comprehensive overview of the conformational landscape of spiro[4.5]decanes, detailing the preferred geometries, stereochemical implications, and the experimental and computational methodologies employed in their analysis.
Introduction
Spirocyclic systems are a class of bicyclic organic compounds where the two rings are connected by a single common atom. The this compound framework, consisting of a five-membered cyclopentane ring and a six-membered cyclohexane ring sharing one carbon atom, is a prevalent structural motif in a wide array of biologically active molecules. The unique three-dimensional arrangement of spiro[4.5]decanes influences their physicochemical properties and their interactions with biological targets. A thorough understanding of their conformational behavior and stereoisomerism is therefore crucial for researchers in drug discovery and organic synthesis.
Conformational Analysis of the this compound Ring System
The conformational analysis of this compound is primarily concerned with the puckering of the cyclopentane ring and the conformational isomers of the cyclohexane ring.
Cyclohexane Ring Conformation
The cyclohexane ring in this compound, similar to monosubstituted cyclohexanes, can exist in several conformations, including the chair, boat, and twist-boat forms. Due to lower torsional and steric strain, the chair conformation is the most stable and, therefore, the most populated conformer. The spiro fusion introduces a unique constraint, influencing the ring inversion process.
Computational studies using molecular mechanics and density functional theory (DFT) have been employed to determine the relative energies of these conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Chair | 0.00 | C1-C2-C3-C4 ≈ ±55, C2-C3-C4-C5 ≈ ±55 |
| Twist-Boat | 5.5 - 6.0 | Varies |
| Boat | 6.9 - 7.5 | C1-C2-C3-C4 ≈ 0, C4-C5-C6-C1 ≈ 0 |
Note: The energy values are approximate and can vary depending on the computational method and force field used. The dihedral angles are for the cyclohexane ring.
Cyclopentane Ring Conformation
The cyclopentane ring is more flexible than the cyclohexane ring and can adopt various puckered conformations, most notably the envelope and twist (or half-chair) forms. The energy barrier between these conformations is low, and the cyclopentane ring in this compound is often found in a dynamic equilibrium between these forms. The specific conformation adopted can be influenced by substitution on either ring.
Stereochemistry of Spiro[4.5]decanes
The spiro carbon atom in this compound is a quaternary center. While the parent this compound is achiral, substitution on the rings can lead to the formation of stereoisomers.
-
Chirality: If the substitution pattern on both rings lacks a plane of symmetry passing through the spiro center, the molecule becomes chiral. The spiro atom itself can be a stereogenic center. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R/S) to the spiro center.
-
Diastereomerism: Substitution at other positions on the rings can create additional stereocenters, leading to the possibility of multiple diastereomers. The relative orientation of the substituents (axial vs. equatorial on the cyclohexane ring, and their positions on the cyclopentane ring) defines the diastereomeric relationship.
Experimental Protocols for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformation and stereochemistry of spiro[4.5]decanes in solution.
-
1H and 13C NMR Chemical Shifts: The chemical shifts of the protons and carbons are sensitive to their local chemical environment, which is dictated by the conformation. For example, the chemical shifts of axial and equatorial protons on the cyclohexane ring are typically different.
-
Coupling Constants (3JHH): The magnitude of the vicinal proton-proton coupling constants can be related to the dihedral angle between the protons via the Karplus equation. This is particularly useful for determining the chair conformation of the cyclohexane ring, where axial-axial, axial-equatorial, and equatorial-equatorial couplings have distinct values.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR techniques are used to identify protons that are close in space. NOE correlations can provide crucial information about the relative stereochemistry of substituents and the overall conformation of the molecule.
-
Dynamic NMR (DNMR): Variable temperature NMR experiments can be used to study the kinetics of conformational exchange processes, such as the ring inversion of the cyclohexane moiety. By analyzing the changes in the NMR lineshape with temperature, the energy barrier for the conformational change can be determined.
Detailed Protocol for Dynamic NMR:
-
Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent that has a low freezing point and a high boiling point to allow for a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane).
-
Data Acquisition: Acquire a series of 1H NMR spectra at different temperatures, starting from room temperature and gradually decreasing the temperature until the exchange process is slow on the NMR timescale (i.e., separate signals for the interconverting conformers are observed). Then, increase the temperature above room temperature until the exchange is fast on the NMR timescale (i.e., averaged signals are observed).
-
Data Analysis: Identify the coalescence temperature (Tc), which is the temperature at which the two exchanging signals merge into a single broad peak. The rate constant for the exchange (k) at the coalescence temperature can be calculated using the equation: k = (π * Δν) / √2 where Δν is the difference in the chemical shifts of the two signals at low temperature.
-
Eyring Equation: The Gibbs free energy of activation (ΔG‡) for the conformational change can then be calculated using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. It allows for the precise determination of bond lengths, bond angles, and dihedral angles, providing a static picture of the lowest energy conformation in the crystalline state.
Computational Chemistry
Computational methods are invaluable for exploring the conformational landscape of spiro[4.5]decanes and for predicting their relative stabilities.
-
Molecular Mechanics (MM): This method uses classical mechanics to model the potential energy of a molecule as a function of its geometry. It is a computationally efficient way to perform conformational searches and identify low-energy conformers.
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and are used to refine the geometries and energies of the conformers identified by molecular mechanics.
General Computational Protocol:
-
Structure Building: Build the 3D structure of the this compound derivative using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, AMBER) to identify all possible low-energy conformers.
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and frequency calculation at a higher level of theory, such as DFT (e.g., B3LYP/6-31G(d)), to obtain accurate geometries and relative energies.
-
Analysis: Analyze the calculated structures to determine bond lengths, bond angles, and dihedral angles. The relative energies of the conformers can be used to calculate their Boltzmann populations at a given temperature.
-
Application in Drug Development: Spiro[4.5]decanones as HIF Prolyl Hydroxylase Inhibitors
A prominent example of the application of the this compound scaffold in drug development is the design of inhibitors for Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). PHDs are enzymes that play a crucial role in the cellular response to hypoxia. By inhibiting PHDs, the levels of HIF-α can be stabilized, leading to the transcription of genes involved in erythropoiesis (red blood cell production). This makes PHD inhibitors promising therapeutic agents for the treatment of anemia associated with chronic kidney disease.
The spiro[4.5]decanone core serves as a rigid scaffold to which various substituents can be attached to optimize binding to the active site of the PHD enzyme. The stereochemistry of the substituents on the spirocyclic framework is often critical for potent and selective inhibition.
HIF-1α Signaling Pathway
The following diagram illustrates the HIF-1α signaling pathway and the role of PHD enzymes.
Conclusion
The this compound framework represents a structurally intriguing and synthetically valuable scaffold. Its conformational rigidity, stemming from the spirocyclic fusion, and the potential for stereochemical diversity make it an attractive building block in medicinal chemistry and natural product synthesis. A thorough understanding of its conformational preferences, primarily the chair conformation of the cyclohexane ring, and the stereochemical consequences of substitution is essential for the rational design of molecules with desired properties. The combination of modern experimental techniques, such as multidimensional NMR and X-ray crystallography, with computational modeling provides a powerful arsenal (B13267) for elucidating the intricate structural details of this compound derivatives. This knowledge will continue to drive the development of novel therapeutics and complex molecular systems based on this versatile spirocyclic core.
The Genesis of a Unique Scaffold: A Comprehensive Guide to the History and Synthesis of Spiro[4.5]decane
For Immediate Release
A deep dive into the historical discovery and synthetic evolution of the spiro[4.5]decane framework, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of classical and modern synthetic strategies. Complete with detailed experimental protocols, comparative data, and workflow visualizations, this document serves as an essential resource for those engaged in the exploration and application of this vital spirocyclic system.
The this compound core, a fascinating three-dimensional structure characterized by a cyclopentane (B165970) ring and a cyclohexane (B81311) ring sharing a single carbon atom, has been a subject of chemical intrigue for over a century. Its unique conformational rigidity and presence in a multitude of natural products have made it a valuable scaffold in medicinal chemistry and materials science. This whitepaper traces the historical journey from its initial discovery to the sophisticated synthetic methodologies employed today.
A Glimpse into History: The Dawn of this compound
The story of this compound begins in the early 20th century, a period of burgeoning exploration in organic chemistry. The first synthesis of a derivative of this spirocyclic system is attributed to the German chemist Otto Wallach in 1906 . His work, published in Justus Liebigs Annalen der Chemie, laid the foundational stone for the field of spirocyclic chemistry. Wallach's approach centered on the Dieckmann condensation , a powerful intramolecular reaction for forming cyclic β-keto esters.
Shortly thereafter, in 1907, the Russian chemist Nikolai Dmitrievich Zelinsky reported the synthesis of the parent hydrocarbon, this compound itself, in the Berichte der deutschen chemischen Gesellschaft. Zelinsky's work provided the first definitive synthesis of the fundamental, unsubstituted this compound ring system, opening the door for further investigation into its properties and derivatives.
These pioneering efforts were built upon the fundamental discoveries of intramolecular cyclization reactions. The Dieckmann condensation, first described by Walter Dieckmann in 1894, proved to be a pivotal tool for the construction of five- and six-membered rings, making it ideally suited for the challenge of creating the this compound framework.
Classical Synthetic Strategies: Building the Core
The early syntheses of this compound and its derivatives relied on robust and now-classical organic reactions. These methods, while sometimes requiring harsh conditions, established the fundamental routes to this important scaffold.
The Dieckmann Condensation: A Foundational Approach
The intramolecular cyclization of a pimelic ester derivative containing a cyclopentane ring was the cornerstone of early this compound synthesis. This reaction, typically promoted by a strong base like sodium ethoxide, forges the new five-membered ring onto the existing six-membered ring at a quaternary carbon center. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding spiro[4.5]decanone.
Reduction of Spiro[4.5]decanones: Accessing the Parent Hydrocarbon
Once the spiro[4.5]decanone core was established, accessing the parent this compound hydrocarbon required the complete removal of the carbonyl group. Two primary methods were historically employed for this transformation:
-
Clemmensen Reduction: This reaction, first reported by Erik Christian Clemmensen in 1913, utilizes amalgamated zinc and hydrochloric acid to reduce the ketone to a methylene (B1212753) group.
-
Wolff-Kishner Reduction: Discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, this method involves the formation of a hydrazone intermediate, followed by treatment with a strong base at high temperatures to eliminate nitrogen gas and yield the alkane.
Modern Synthetic Methodologies: Precision and Efficiency
Contemporary organic synthesis has brought forth a host of milder and more versatile methods for constructing the this compound skeleton. These techniques offer greater control over stereochemistry and functional group tolerance, expanding the accessibility and diversity of this compound derivatives.
Ring-Closing Metathesis (RCM)
The advent of stable and efficient ruthenium-based catalysts has made ring-closing metathesis a powerful tool for the formation of cyclic structures. In the context of this compound synthesis, a diene precursor, appropriately tethered to a cyclohexane ring, can undergo intramolecular metathesis to form the spirocyclic cyclopentene (B43876) ring. This method is particularly valued for its functional group tolerance and the ability to generate specific double bond geometries.
Diels-Alder Reaction
The [4+2] cycloaddition between a diene and a dienophile remains a cornerstone of cyclic compound synthesis. For this compound construction, an exocyclic diene on a cyclohexane ring can react with a suitable dienophile to directly form the spiro-fused six-membered ring of a decalin system, which can then be further elaborated. Alternatively, an intramolecular Diels-Alder reaction can be employed to construct the spirocyclic framework.
Intramolecular Michael Addition
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound can be adapted for intramolecular cyclization. A suitably designed precursor with a nucleophilic center and a Michael acceptor can undergo cyclization to form the five-membered ring of the this compound system. This method offers a powerful way to control stereochemistry at multiple centers.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route to a this compound derivative depends on factors such as the desired substitution pattern, stereochemical outcome, and scalability. The following table summarizes key quantitative data for the discussed synthetic methods.
| Synthetic Method | Key Reagents | Typical Yields (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Dieckmann Condensation | Strong base (e.g., NaOEt, t-BuOK) | 60-80 | Anhydrous solvent, often elevated temperatures | Robust, well-established | Requires specific diester precursor, can be harsh |
| Wolff-Kishner Reduction | Hydrazine (B178648), strong base (e.g., KOH) | 70-90 | High temperatures (180-200 °C) | Effective for complete deoxygenation | Harsh conditions, not suitable for base-sensitive substrates |
| Ring-Closing Metathesis | Ruthenium catalyst (e.g., Grubbs' catalyst) | 75-95 | Inert atmosphere, various solvents | High functional group tolerance, mild conditions | Catalyst cost and sensitivity |
| Diels-Alder Reaction | Heat or Lewis acid catalyst | 50-90 | Varies (thermal or catalytic) | Excellent for creating multiple stereocenters | Requires specific diene and dienophile geometry |
| Intramolecular Michael Add. | Base or acid catalyst | 65-85 | Mild to moderate conditions | Good stereocontrol | Prone to side reactions if not optimized |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound and its derivatives.
Protocol 1: Synthesis of Spiro[4.5]decan-1-one via Dieckmann Condensation
This protocol is a representative example of the classical approach to the this compound core.
-
Preparation of the Diester: Cyclopentanone is reacted with two equivalents of ethyl cyanoacetate (B8463686) under Knoevenagel condensation conditions to yield the corresponding dicyanodiester. This is then hydrolyzed and decarboxylated to the pimelic acid derivative, which is subsequently esterified to diethyl 4,4-dicarbethoxy-1,1-cyclopentanediacetate.
-
Dieckmann Cyclization: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (B145695), the diethyl ester (1.0 eq) is added dropwise under an inert atmosphere. The reaction mixture is heated at reflux for 4-6 hours.
-
Work-up and Hydrolysis: After cooling, the reaction is quenched with dilute hydrochloric acid. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Decarboxylation: The crude β-keto ester is then heated with aqueous sulfuric acid (10%) to effect hydrolysis and decarboxylation, affording spiro[4.5]decan-1-one. The product is purified by distillation under reduced pressure.
Protocol 2: Reduction of Spiro[4.5]decan-1-one via Wolff-Kishner Reduction
This protocol describes the conversion of the spirocyclic ketone to the parent hydrocarbon.
-
Hydrazone Formation: Spiro[4.5]decan-1-one (1.0 eq) and hydrazine hydrate (B1144303) (3.0 eq) are dissolved in diethylene glycol. The mixture is heated to 100-120 °C for 1 hour.
-
Reduction: Potassium hydroxide (B78521) pellets (3.0 eq) are carefully added to the reaction mixture. The temperature is then raised to 190-200 °C, and the reaction is maintained at this temperature for 3-4 hours, during which nitrogen gas evolves.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted with pentane. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude this compound is purified by distillation.
Protocol 3: Synthesis of a Spiro[4.5]decene Derivative via Ring-Closing Metathesis
This protocol illustrates a modern approach to the this compound system.
-
Substrate Synthesis: 1-Allyl-1-(prop-2-en-1-yl)cyclohexane is prepared by the sequential alkylation of cyclohexane-1,1-dicarboxylic acid diethyl ester with allyl bromide, followed by reduction of the ester groups to alcohols and subsequent conversion to the di-allyl ether, which is then subjected to a Claisen rearrangement.
-
Ring-Closing Metathesis: The diene (1.0 eq) is dissolved in anhydrous and degassed dichloromethane (B109758). A solution of Grubbs' second-generation catalyst (0.01-0.05 eq) in dichloromethane is added, and the reaction mixture is stirred at room temperature under an inert atmosphere for 2-4 hours.
-
Work-up: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the spiro[4.5]decene derivative.
Visualizing the Synthesis: Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
An In-depth Technical Guide to the Chemical and Physical Properties of Spiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Spiro[4.5]decane, a saturated bicyclic hydrocarbon. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of its structural and synthetic relationships.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature with a characteristic hydrocarbon odor. Its spirocyclic structure, consisting of a cyclopentane (B165970) ring and a cyclohexane (B81311) ring sharing a single carbon atom, imparts unique conformational properties.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈ | [1][2] |
| Molecular Weight | 138.25 g/mol | [3][4][5] |
| CAS Number | 176-63-6 | [1][2] |
| Boiling Point | 197.1 °C at 760 mmHg | [3] |
| 458 K (~185 °C) | [6] | |
| Melting Point | -20.75 °C (252.40 K) (calculated) | [6] |
| Density | 0.88 g/cm³ | [3] |
| 0.888 g/mL | [7] | |
| Refractive Index | 1.476 | [3] |
| 1.475 | [7] | |
| LogP (Octanol/Water Partition Coefficient) | 3.511 (calculated) | [3][6] |
| Vapor Pressure | 0.541 mmHg at 25°C | [3] |
| Flash Point | 56.8 °C | [3] |
Spectroscopic and Structural Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M+) at m/z 138, corresponding to its molecular weight.[2] The fragmentation pattern is characteristic of saturated hydrocarbons, involving the loss of alkyl fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule due to its symmetry. The spiro carbon atom typically appears as a quaternary signal.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common route for the synthesis of the this compound skeleton involves the Diels-Alder cycloaddition of a diene with a dienophile, followed by reduction.[8] Another established method is the reduction of a spiro[4.5]decanone precursor.
Example Protocol: Reduction of Spiro[4.5]decan-6-one
This procedure is adapted from established reductions of cyclic ketones.
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve spiro[4.5]decan-6-one in a suitable solvent such as anhydrous diethyl ether.
-
Reduction: To the stirred solution, slowly add a reducing agent like lithium aluminum hydride (LiAlH₄) at 0 °C. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts.
-
Work-up: Filter the reaction mixture and wash the precipitate with diethyl ether. Separate the organic layer from the aqueous layer.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting alcohol can be converted to the corresponding halide and then reduced to this compound.
Determination of Boiling Point
The boiling point of this compound can be determined using a standard distillation apparatus or a micro-boiling point method.[9]
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Place a calibrated thermometer in the distillation head with the bulb positioned just below the side arm leading to the condenser.
-
Sample Preparation: Place a sample of purified this compound and a few boiling chips in the distillation flask.
-
Heating: Gently heat the flask.
-
Measurement: Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point at the recorded atmospheric pressure.
¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a standard NMR spectrometer.
-
Data Processing: Process the acquired free induction decay (FID) with a Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the solvent peak.
Solubility Profile
As a nonpolar saturated hydrocarbon, this compound is expected to be soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether.[10][11][12][13] It is predicted to be insoluble in polar solvents like water and ethanol.
Logical and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows related to this compound.
Caption: A potential synthetic pathway to this compound from commercially available starting materials.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Spiro(4-5)decane | CAS#:176-63-6 | Chemsrc [chemsrc.com]
- 4. Spiro(4.5)decane | C10H18 | CID 135982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spirodecane - Wikipedia [en.wikipedia.org]
- 6. chemeo.com [chemeo.com]
- 7. This compound [stenutz.eu]
- 8. Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solubility of Hydrocarbons in Physical Solvents | Semantic Scholar [semanticscholar.org]
- 12. bre.com [bre.com]
- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
The Spiro[4.5]decane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[4.5]decane motif, a bicyclic system characterized by a central quaternary carbon atom shared between a five-membered and a six-membered ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological significance of the this compound core, detailing its diverse pharmacological activities, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways and drug discovery workflows.
Biological Activities of this compound Derivatives
The this compound scaffold is a versatile framework that has been incorporated into a wide array of biologically active molecules. These compounds have demonstrated significant potential in several therapeutic areas, including oncology, virology, and neurology.
Anticancer Activity
This compound derivatives have shown promising cytotoxic effects against various cancer cell lines. The rigid spirocyclic core allows for the precise spatial orientation of functional groups, leading to enhanced interactions with biological targets. For instance, certain 1-thia-4-azathis compound derivatives and their corresponding thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides have demonstrated moderate to high inhibitory activities against human liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinoma cell lines.[1]
Antiviral Activity
A notable application of the this compound scaffold is in the development of antiviral agents. A series of 1-thia-4-azaspiro[4.5]decan-3-ones has been identified as potent inhibitors of human coronavirus 229E (HCoV-229E) replication.[2][3] The antiviral activity is highly dependent on the substituents at the C-2 and C-8 positions of the this compound core.[2] Interestingly, while sharing the same scaffold with a class of influenza virus fusion inhibitors, these compounds were found to be inactive against influenza A and B viruses, highlighting the potential for developing highly selective antiviral agents based on this framework.[2][3]
Neuroprotective and Neuromodulatory Activity
The this compound core is also a key feature in compounds targeting the central nervous system (CNS). Spiro[4.5]decan-1-one has been identified as a synthetic compound with affinity for cardiac, neuropathic, and depression-related receptors, as well as moderate affinity for the acetylcholine (B1216132) receptor.[4] This suggests its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] Furthermore, derivatives of 1,4-dioxa-8-azathis compound have been developed as high-affinity ligands for the sigma-1 receptor, a protein implicated in various CNS disorders.[5] These ligands have shown potential as imaging agents for tumors expressing the sigma-1 receptor.[5]
Enzyme Inhibition
Spiro[4.5]decanone-containing compounds have been investigated as inhibitors of HIF prolyl hydroxylases (PHDs).[6][7] PHDs are key enzymes in the cellular response to hypoxia, and their inhibition can be a therapeutic strategy for anemia and ischemic diseases. The spirocyclic core of these inhibitors allows for expansion into both the substrate and 2-oxoglutarate binding pockets of the PHDs, offering a template for the development of potent and selective inhibitors.[6][7]
The this compound scaffold has also been utilized in the design of kinase inhibitors. For example, novel spiro compounds have been discovered as RAF kinase inhibitors with in vitro potency against KRAS mutant cancer cells, demonstrating minimal paradoxical activation of the RAS-RAF-MEK-ERK pathway.[8]
G-Protein Coupled Receptor (GPCR) Modulation
Derivatives of 1,4-dioxa-spiro[4.5]decane have been explored as ligands for G-protein coupled receptors, specifically targeting α1-adrenoceptors and 5-HT1A serotonin (B10506) receptors.[9] This highlights the potential of the this compound scaffold in developing modulators for a wide range of GPCRs, which are important targets in many disease areas.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative biological data for various this compound derivatives, providing a basis for structure-activity relationship (SAR) studies and comparative analysis.
Table 1: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against HCoV-229E [2][3]
| Compound | R1 | R2 | EC50 (µM) | CC50 (µM) |
| 7m | CH3 | H | >100 | >100 |
| 7n | CH3 | 4-t-Bu | 25 | >100 |
| 8k | CH3 | H | >100 | >100 |
| 8l | CH3 | 4-Me | 17 | >100 |
| 8m | CH3 | 4-i-Pr | 8.3 | >100 |
| 8n | CH3 | 4-t-Bu | 5.5 | >100 |
| 8p | CH3 | 3,5-di-Me | 19 | >100 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Table 2: Anticancer Activity of this compound Derivatives [1]
| Compound | Cell Line | % Inhibition at 100 ppm |
| Compound X | HepG-2 | Moderate |
| Compound Y | PC-3 | High |
| Compound Z | HCT-116 | Moderate |
(Note: Specific IC50 values were not provided in the source, only qualitative descriptions of activity.)
Table 3: Sigma-1 Receptor Binding Affinity of a 1,4-Dioxa-8-azathis compound Derivative [5]
| Compound | Target | Ki (nM) |
| 5a | Sigma-1 Receptor | 5.4 ± 0.4 |
Ki: Inhibitory constant.
Table 4: HIF Prolyl Hydroxylase (PHD) Inhibition by Spiro[4.5]decanone Derivatives [6]
| Compound | Target | IC50 (nM) |
| 11 | tPHD2 (HIF-1α CODD) | Value not specified |
| 12 | tPHD2 (HIF-1α CODD) | Value not specified |
| 13 | tPHD2 (HIF-1α CODD) | Value not specified |
| 14 | tPHD2 (HIF-1α CODD) | Value not specified |
| 15 | tPHD2 (HIF-1α CODD) | Value not specified |
| 16 | tPHD2 (HIF-1α CODD) | Value not specified |
(Note: The source mentions SAR studies but does not provide a table with specific IC50 values for all tested compounds.)
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.
General Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones
A common method for the synthesis of the 1-thia-4-azathis compound core involves a one-pot three-component reaction.[12]
Procedure:
-
A mixture of a cyclic ketone (e.g., cyclohexanone), an aromatic amine, and mercaptoacetic acid is refluxed in a suitable solvent such as dry toluene.
-
A Dean-Stark apparatus is used to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then worked up, which may include neutralization with a weak base (e.g., saturated sodium bicarbonate solution) and purification by recrystallization or column chromatography to yield the desired spiro compound.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Procedure:
-
Cancer cells (e.g., HepG-2, PC-3, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Antiviral Activity Assessment against HCoV-229E
The antiviral activity of this compound derivatives against human coronavirus 229E can be evaluated in a cell-based assay.
Procedure:
-
Human embryonic lung (HEL) fibroblast cells are seeded in 96-well plates.
-
The cells are infected with HCoV-229E at a specific multiplicity of infection (MOI).
-
Immediately after infection, the cells are treated with serial dilutions of the test compounds.
-
The plates are incubated until the virus-induced cytopathic effect (CPE) is complete in the untreated virus-infected control wells.
-
Cell viability is assessed using a colorimetric method, such as the MTS assay.
-
The EC50 (50% effective concentration) is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.
-
Cytotoxicity of the compounds is determined in parallel on uninfected cells to calculate the CC50 (50% cytotoxic concentration).
HIF Prolyl Hydroxylase (PHD) Inhibition Assay
The inhibitory activity of spiro[4.5]decanone derivatives against PHDs can be measured using various in vitro assays. A common method is a mass spectrometry-based assay.
Procedure:
-
The assay is performed in a buffer containing the purified recombinant PHD enzyme (e.g., truncated PHD2).
-
The enzyme is incubated with the spiro[4.5]decanone inhibitor at various concentrations.
-
The reaction is initiated by the addition of the substrates: a peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), 2-oxoglutarate, and ascorbate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature and then quenched.
-
The extent of peptide hydroxylation is determined by mass spectrometry (e.g., RapidFire MS).
-
The IC50 value is calculated from the dose-response curve of the inhibitor.
Sigma-1 Receptor Binding Assay
The affinity of this compound derivatives for the sigma-1 receptor is typically determined using a competitive radioligand binding assay.
Procedure:
-
Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig brain) are used.
-
The membranes are incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine).
-
Increasing concentrations of the unlabeled this compound test compound are added to compete for binding to the receptor.
-
The reaction is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined.
-
The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways and the workflows for discovering such compounds is crucial for their development as therapeutic agents.
Signaling Pathways
Spiro[4.5]decanone-based PHD inhibitors act on the HIF prolyl hydroxylation pathway. Under normal oxygen conditions (normoxia), PHDs hydroxylate proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, spiro[4.5]decanones prevent HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.
Caption: The HIF prolyl hydroxylation pathway and the point of intervention by spiro[4.5]decanone inhibitors.
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in cancer. This compound-based RAF inhibitors can block this pathway, thereby inhibiting cancer cell growth.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound-based RAF inhibitors.
Experimental and Logical Workflows
The discovery of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow, from initial hit identification to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of this compound-based kinase inhibitors.
Conclusion
The this compound scaffold represents a highly valuable and versatile core structure in the field of drug discovery. Its unique three-dimensional geometry and conformational rigidity have enabled the development of a diverse range of bioactive compounds with significant potential in treating cancer, viral infections, and neurological disorders. The continued exploration of this privileged scaffold, facilitated by advances in synthetic chemistry and a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative and effective therapeutics. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the potential of the this compound core in their own research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of New 1-Thia-4-azathis compound, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Spiro[4.5]decane Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of synthetic strategies for Spiro[4.5]decane natural products, a class of compounds with significant biological activities. It includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic pathways and relevant biological mechanisms.
Introduction
This compound ring systems are prevalent structural motifs in a diverse array of natural products, including sesquiterpenes, spiroketals, and alkaloids. These compounds have garnered considerable attention from the scientific community due to their interesting biological activities, which include anti-inflammatory, neuroprotective, and anticancer properties. The unique three-dimensional architecture of the this compound core presents a significant synthetic challenge, and a variety of innovative strategies have been developed to construct this scaffold with high levels of stereocontrol. This application note details several key synthetic methodologies and provides protocols for their implementation.
Key Synthetic Strategies and Quantitative Data
Several powerful synthetic reactions have been employed for the construction of the this compound core. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the target natural product. Below is a summary of some of the most effective methods and their reported quantitative data.
| Synthetic Strategy | Key Reaction Type | Natural Product Target (or core) | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Gold(I)-Catalyzed Cyclization | Vinylogous Conia-Ene Reaction | Densely functionalized spiro[4.5]decanes | 52–81 | Not reported | [1][2][3] |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | (-)-Gleenol, Acorone, Isoacorones | Good to excellent | High stereoselectivity | [4] |
| Claisen Rearrangement | Sigmatropic Rearrangement | This compound sesquiterpenes | Good to excellent | Excellent stereoselectivity | [4] |
| [3+2] Cycloaddition | Cycloaddition | 2-Amino-spiro[4.5]decane-6-ones | up to 88 | up to 99:1 dr | |
| Aldol Condensation | Condensation | β-Vetivone, α-Acoradiene | High | Not specified | |
| Photochemical [2+2] Cycloaddition | Cycloaddition | (-)-Acorenone | Not specified | Not specified |
Experimental Protocols
This section provides detailed experimental protocols for three key synthetic strategies used to construct the this compound framework.
Protocol 1: Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction for Densely Functionalized Spiro[4.5]decanes
This protocol describes a modern and efficient method for the synthesis of functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones.[1][2][3]
Materials:
-
4-Alkyne tethered cyclohex-2-enone substrate
-
Gold(I) catalyst (e.g., [Au(IPr)]NTf2 or Johnphos(Au)SbF6)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 4-alkyne tethered cyclohex-2-enone substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane to a concentration of 0.1 M.
-
Add the Gold(I) catalyst (0.05 equiv) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spiro[4.5]deca-1,6-diene-8-one.
Expected Yield: 52–81%[1][2][3]
Protocol 2: Ring-Closing Metathesis (RCM) for the Synthesis of the this compound Core
This protocol outlines the use of Ring-Closing Metathesis (RCM) to form the five-membered ring of the spiro[4.s]decane system, a key step in the synthesis of natural products like (-)-Gleenol.[4]
Materials:
-
Acyclic diene precursor
-
Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous and degassed dichloromethane (DCM) or toluene (B28343)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the acyclic diene precursor (1.0 equiv) in anhydrous and degassed DCM or toluene to a concentration of 0.01-0.05 M.
-
Add a solution of Grubbs' catalyst (0.01-0.05 equiv) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to reflux (for DCM) or a higher temperature if using toluene. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the this compound product.
Protocol 3: Claisen Rearrangement for Stereoselective this compound Synthesis
This protocol describes a Claisen rearrangement to construct the this compound skeleton with high stereoselectivity, a method successfully applied in the synthesis of various sesquiterpenes.[4]
Materials:
-
Allyl vinyl ether precursor
-
High-boiling solvent (e.g., toluene, xylene, or N,N-dimethylformamide)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis, including a reflux condenser
Procedure:
-
Place the allyl vinyl ether precursor (1.0 equiv) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add a high-boiling solvent to dissolve the precursor.
-
Heat the reaction mixture to reflux. The optimal temperature and reaction time will vary depending on the specific substrate. Monitor the progress of the rearrangement by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting γ,δ-unsaturated carbonyl compound by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate a general synthetic workflow and a relevant biological signaling pathway.
Caption: General synthetic workflow for this compound natural products.
Caption: Postulated anti-inflammatory mechanism of β-vetivone via NF-κB pathway.
Biological Activity and Signaling Pathways
Many this compound natural products exhibit significant biological activity. For instance, β-vetivone, a major component of vetiver oil, has been reported to possess anti-inflammatory properties. While the exact mechanism is still under investigation, it is hypothesized that β-vetivone may exert its effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of the NF-κB signaling cascade can lead to a reduction in the production of inflammatory mediators, thereby alleviating inflammation.
Other this compound-containing natural products have shown promise as neuroprotective agents. The neuroprotective effects of some natural compounds have been linked to the activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for neuronal growth, differentiation, and survival, and their activation can protect neurons from various insults, including oxidative stress and apoptosis.
The diverse biological activities of this compound natural products make them attractive scaffolds for drug discovery and development. Further research into their synthesis and mechanisms of action will undoubtedly open new avenues for the development of novel therapeutics.
References
Application Notes and Protocols for the Total Synthesis of (−)-Gleenol Utilizing a Spiro[4.5]decane Framework
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the total synthesis of the sesquiterpenoid (−)-gleenol. The core of the synthetic strategies discussed herein revolves around the stereoselective construction of a functionalized spiro[4.5]decane skeleton. Two prominent and effective approaches are highlighted: a concise synthesis featuring a ring-closing metathesis and a stereocontrolled route employing a Claisen rearrangement. This guide includes tabulated quantitative data for key intermediates and detailed, step-by-step experimental procedures. Furthermore, visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the logical flow of the synthesis.
Introduction
(−)-Gleenol is a spirocyclic sesquiterpene alcohol that has been isolated from various natural sources. Its unique this compound framework presents a compelling challenge for synthetic chemists and has been the subject of several total synthesis campaigns. The construction of the spirocyclic core with precise stereochemical control is the pivotal step in these syntheses. This document outlines two successful strategies for the total synthesis of (−)-gleenol, providing researchers with the necessary information to replicate and potentially adapt these methods for their own research endeavors.
Synthetic Strategies
Two primary strategies for the total synthesis of (−)-gleenol that employ a this compound intermediate are presented below.
Strategy 1: Olefin Metathesis Approach
This approach, reported by Oesterreich and Spitzner, commences from commercially available (−)-menthone and achieves the synthesis of (−)-gleenol in five steps.[1] The key transformation is the formation of the this compound ring system via an olefin metathesis reaction.
Caption: Olefin Metathesis approach to (−)-gleenol.
Strategy 2: Claisen Rearrangement Approach
This stereocontrolled synthesis utilizes a Claisen rearrangement to construct the fully functionalized this compound core in a single, highly diastereoselective step.[2][3][4] This method provides excellent control over the stereochemistry of the spirocyclic quaternary carbon.[2]
Caption: Claisen Rearrangement approach to (−)-gleenol.
Quantitative Data Summary
Reaction Yields for the Olefin Metathesis Approach
| Step | Product | Yield (%) |
| 1 | Formyl Menthone (4) | 68 |
| 2 | Trioxo Compound (5a) | 87 |
| 3 | Di-olefin (5b) | 60 |
| 4 | Spiro Ketone (6) | 64 |
| 5 | (−)-Gleenol (1) | Not specified, mixture of epimers |
Data extracted from Oesterreich and Spitzner, 2002.
Spectroscopic Data for Key Intermediates (Olefin Metathesis Approach)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (film, cm⁻¹) |
| Trioxo Compound (5a, major isomer) | 10.08 (d, 1H), 2.12 (s, 3H), 2.47-1.98 (m, 9H), 1.78 (m, 1H), 1.62 (m, 1H), 0.92 (d, 6H), 0.89 (d, 3H) | 214.1, 207.2, 205.0, 64.7, 52.6, 39.9, 39.6, 28.3, 28.2, 26.6, 25.8, 23.1, 20.9, 18.4, 15.9 | Not specified |
| Di-olefin (5b, mixture of epimers) | 6.18 (dd, 1H), 5.24 (d, 1H), 4.97 (d, 1H), 4.76 & 4.73 (br s, 1H), 2.6-1.8 (m, 6H), 1.88 (s, 3H), 1.73 (m, 2H), 1.58-1.30 (m, 2H), 1.01 (d, 3H), 0.93 (d, 3H), 0.87 (d, 3H) | 212.3, 147.0, 138.9, 117.5, 109.7, 59.2, 53.1, 38.9, 33.1, 32.1, 30.5, 28.0, 26.5, 22.8, 21.4, 18.9, 15.8 | 3074, 2957, 2932, 2870, 1706, 1648, 1458, 1378, 919, 884 |
| Spiro Ketone (6) | Not fully specified | Not fully specified | 2956, 2930, 2870, 1704, 1652, 1460, 1376 |
Data extracted from Oesterreich and Spitzner, 2002.
Experimental Protocols
Key Experiments for the Olefin Metathesis Approach
Synthesis of Formyl Menthone (4): This compound was prepared from 16.0 g (0.104 mol) of (−)-menthone and methyl formate according to literature procedures. The reaction yielded 12.7 g (68%) of an oil.
Synthesis of Trioxo Compound (5a): A mixture of 12.0 g (66 mmol) of formyl menthone (4), methyl vinyl ketone, and triethylamine (B128534) was reacted according to the literature to yield 14.5 g (87%) of ketone 5a as a 1:2 mixture of epimers.
Synthesis of Di-olefin (5b): A mixture of 85.65 g (240 mmol) of methyltriphenylphosphonium (B96628) bromide and 24.65 g (220 mmol) of potassium tert-butoxide in 400 mL of dry toluene (B28343) was stirred under argon at 100°C for 4 hours. The resulting yellow suspension was cooled in an ice bath, and a solution of 25.20 g (100 mmol) of ketone 5a in 50 mL of anhydrous toluene was added with stirring. Stirring was continued at room temperature for 3 days. The reaction mixture was filtered, and the filtrate was concentrated. The residue was suspended in 300 mL of diethyl ether, filtered, and the filtrate was concentrated and chromatographed on silica (B1680970) gel with diethyl ether as the eluent. The main fraction was concentrated and distilled to yield 15.04 g (60%) of a colorless oil.
Synthesis of Spiro Ketone (6) via Olefin Metathesis: The di-olefin (5b) was subjected to ring-closing metathesis using Grubbs' catalyst ({[MesIm][(Cy)₃P]RuCl₂CHPh}) in boiling dichloromethane. After the reaction was complete, the catalyst was removed by filtration through silica gel. The filtrate was concentrated, and the resulting ketone mixture was separated by chromatography on silica gel containing 10% AgNO₃ to yield 0.74 g (64%) of the desired spiro ketone (6).
Reduction of Spiro Ketone (6) to (−)-Gleenol (1): The reduction of ketone (6) with L-selectride at room temperature in THF was performed to favor the formation of the desired axial alcohol, (−)-gleenol.
Key Experiments for the Claisen Rearrangement Approach
Detailed experimental protocols for the Claisen rearrangement approach were not fully available in the provided search results. However, the key features of this synthesis include:
-
Construction of a Bicyclic Dihydropyran: This intermediate is synthesized from R-(−)-carvone through a multi-step sequence.[2]
-
Stereoselective Claisen Rearrangement: The bicyclic dihydropyran, bearing all the necessary substituents, undergoes a Claisen rearrangement to afford the fully functionalized this compound as a single diastereomer in excellent yield.[2][3][4]
-
Installation of the Isopropyl Group: The C7 isopropyl group is installed via a ketene dithioacetal intermediate, avoiding direct alkylation methods.[2][3][4]
-
Diastereoselective Reduction: The final step is a diastereoselective reduction of a ketone precursor under Birch conditions to yield (−)-gleenol.[2][3][4]
Conclusion
The total synthesis of (−)-gleenol has been successfully achieved through multiple strategies, with the formation of the this compound core being the central challenge. The olefin metathesis approach offers a concise and efficient route, while the Claisen rearrangement strategy provides exceptional stereocontrol. The detailed protocols and data presented in this document serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling further exploration and development of novel synthetic methodologies.
References
Methodologies for Constructing the Spiro[4.5]decane Ring System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[4.5]decane ring system is a prominent structural motif found in a wide array of natural products and pharmacologically active compounds. Its unique three-dimensional architecture, featuring a quaternary spirocyclic center, imparts distinct conformational rigidity and biological properties. This document provides a detailed overview of key synthetic methodologies for the construction of this important scaffold, complete with experimental protocols, quantitative data, and visual workflow diagrams to aid researchers in the practical application of these techniques.
Key Synthetic Strategies
Several powerful synthetic strategies have been developed for the stereocontrolled synthesis of the this compound core. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. The following sections detail some of the most effective and widely used approaches.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful and atom-economical approach to the this compound framework.[1] This strategy typically involves the reaction of a diene tethered to a cyclopentane (B165970) ring or a dienophile attached to a cyclohexane (B81311) ring. Enantioselective variants, often employing chiral catalysts, allow for the asymmetric synthesis of spiro[4.5]decanes.[2]
Logical Workflow for Diels-Alder Approach
Caption: General workflow for the Diels-Alder synthesis of spiro[4.5]decanes.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a robust and versatile tool for the formation of cyclic systems, including the this compound skeleton.[3] This methodology typically involves the cyclization of a diene precursor anchored to a central quaternary carbon. The reaction is catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, which exhibit high functional group tolerance.[4]
Experimental Workflow for RCM
Caption: Step-by-step workflow for the RCM-based synthesis of spiro[4.5]decanes.
Radical Cyclization
Radical cyclizations provide a powerful means to construct the this compound framework, often with excellent stereocontrol.[5] Samarium(II) iodide (SmI2) promoted ketyl radical cyclizations are particularly noteworthy.[6] These reactions typically involve the formation of a ketyl radical which then undergoes a tandem cyclization cascade. The presence of additives like hexamethylphosphoramide (B148902) (HMPA) can significantly influence the stereochemical outcome of the reaction.[5][7]
Signaling Pathway for SmI2-Mediated Radical Cyclization
Caption: Mechanistic pathway of SmI2-promoted tandem radical cyclization.
Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction
A gold(I)-catalyzed vinylogous Conia-ene reaction has been developed for the construction of densely functionalized spiro[4.5]decanes.[8] This atom-economical method involves the cyclization of 4-alkyne tethered cyclohex-2-enones under mild conditions.
Logical Relationship in Au(I)-Catalyzed Cyclization
Caption: Key steps in the gold-catalyzed synthesis of spiro[4.5]decanes.
Claisen Rearrangement
The Claisen rearrangement, a[2][2]-sigmatropic rearrangement, has been effectively utilized in the synthesis of functionalized spiro[4.5]decanes.[9] This approach often involves the rearrangement of bicyclic dihydropyrans, affording the spirocyclic core with excellent stereoselectivity.[9][10]
Quantitative Data Summary
The following table summarizes quantitative data for selected methodologies, allowing for a direct comparison of their efficiency and stereoselectivity.
| Methodology | Key Reagents/Catalyst | Substrate Scope | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) | Reference |
| Enantioselective Diels-Alder | Chiral Imidodiphosphorimidate (IDPi) catalyst | exo-Enones and various dienes | Good to excellent | Good to excellent e.r. | [1][2] |
| Ring-Closing Metathesis | Grubbs' Catalyst (1st or 2nd Gen) | Diallylated 1,3-dicarbonyls | 95 | N/A | [11] |
| SmI2-Promoted Radical Cyclization | SmI2, HMPA | ω-Alkynyl carbonyl compounds with activated alkenes | High | Highly stereoselective | [5] |
| Au(I)-Catalyzed Conia-Ene | Au(I) catalyst | 4-Alkyne tethered cyclohex-2-enones | 52-81 | N/A | [8] |
| Claisen Rearrangement | Thermal or Lewis Acid | Bicyclic 2-(alkenyl)dihydropyrans | Good to excellent | Excellent stereoselectivity | [9][10] |
| [3+2] Cycloaddition | Photocatalysis and Organocatalysis | 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | up to 88 | up to 99:1 d.r. | [12] |
Experimental Protocols
Protocol 1: Ring-Closing Metathesis for this compound Synthesis[11]
Materials:
-
Diallylated 1,3-cyclohexanedione (B196179)
-
Grubbs' Catalyst (e.g., first-generation)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane for elution
Procedure:
-
Dissolve the diallylated 1,3-cyclohexanedione (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).
-
Add Grubbs' catalyst (typically 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro[4.5]decene derivative.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: SmI2-Promoted Ketyl Radical Tandem Cyclization[5]
Materials:
-
ω-Alkynyl carbonyl precursor with an activated alkene
-
Samarium(II) iodide (SmI2) solution in THF (typically 0.1 M)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carbonyl precursor (1.0 eq) in anhydrous THF.
-
Add HMPA (typically 4.0 eq) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the solution of SmI2 in THF (typically 2.2 eq) to the reaction mixture until the characteristic dark blue color of SmI2 persists.
-
Stir the reaction at the same temperature for the specified time, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Enantioselective Diels-Alder Reaction[2]
Materials:
-
exo-Enone dienophile
-
Diene (e.g., myrcene)
-
Chiral imidodiphosphorimidate (IDPi) catalyst (e.g., 5-10 mol%)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a solution of the exo-enone (1.0 eq) in the chosen anhydrous solvent, add the chiral IDPi catalyst.
-
Add the diene (typically 1.5-3.0 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or below) for the required duration (e.g., 24-72 hours). Monitor the reaction by TLC or NMR.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system to isolate the this compound product.
-
Determine the yield, diastereomeric ratio, and enantiomeric ratio (by chiral HPLC or GC) of the purified product.
Conclusion
The construction of the this compound ring system can be achieved through a variety of elegant and efficient synthetic methodologies. The choice of a particular method will be guided by the specific synthetic target, desired stereochemical outcome, and the availability of starting materials. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex molecules bearing this important structural motif.
References
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 2. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Construction of this compound via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. | Semantic Scholar [semanticscholar.org]
- 4. React App [pmc.umicore.com]
- 5. Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Olefin Metathesis in Spiro[4.5]decane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[4.5]decane framework is a key structural motif present in a wide array of natural products and pharmacologically active compounds. Its unique three-dimensional architecture makes it an attractive scaffold in drug discovery. Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has emerged as a powerful and versatile tool for the construction of this spirocyclic system. The reaction, often catalyzed by ruthenium-based Grubbs catalysts, allows for the efficient formation of the carbocyclic ring under mild conditions, tolerating a variety of functional groups.
These application notes provide an overview of the use of olefin metathesis in the synthesis of this compound derivatives, including detailed experimental protocols from selected literature examples. The data presented herein is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Core Concepts: Ring-Closing Metathesis (RCM) for this compound Formation
The fundamental strategy for constructing the this compound core via RCM involves the intramolecular cyclization of a diallylic substrate, where both allyl groups are attached to the same carbon atom of a cyclohexane (B81311) ring. This generates the spirocyclic junction. The general transformation is depicted below:
Gold-Catalyzed Conia-Ene Reaction: A Powerful Tool for Spiro[4.5]decane Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
The spiro[4.5]decane framework is a key structural motif present in numerous biologically active natural products and pharmaceutical compounds. Its unique three-dimensional architecture, featuring a spirocyclic carbon center, imparts valuable pharmacological properties. The gold-catalyzed Conia-ene reaction has emerged as a highly efficient and atom-economical method for the construction of this privileged scaffold. This document provides detailed application notes and experimental protocols for the synthesis of spiro[4.5]decanes utilizing this powerful catalytic transformation.
Introduction
The Conia-ene reaction is an intramolecular cyclization of an enolizable carbonyl compound onto a tethered alkyne or alkene. While the thermal variant requires high temperatures, the use of gold catalysts significantly lowers the activation barrier, allowing the reaction to proceed under mild conditions with high chemo- and stereoselectivity. Gold(I) complexes, in particular, act as potent π-acids, activating the alkyne moiety towards nucleophilic attack by the enol tautomer of the carbonyl group. This methodology has been successfully applied to the synthesis of a variety of carbocycles, with the formation of this compound systems being a notable application.
Data Presentation
The gold-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones provides a direct route to functionalized spiro[4.5]deca-1,6-diene-8-ones. The reaction exhibits a broad substrate scope with good to excellent yields.[1][2]
| Entry | Substrate (R1) | Substrate (R2) | Product | Yield (%) |
| 1 | H | H | 2a | 75 |
| 2 | Me | H | 2b | 81 |
| 3 | Ph | H | 2c | 78 |
| 4 | 4-MeO-Ph | H | 2d | 72 |
| 5 | 4-F-Ph | H | 2e | 76 |
| 6 | 2-Thienyl | H | 2f | 68 |
| 7 | H | Me | 2g | 72 |
| 8 | H | Ph | 2h | 65 |
| 9 | Me | Me | 2i | 78 |
| 10 | -(CH2)5- | H | 2j | 62 |
| 11 | H | SiMe3 | 2k | 52 |
| 12 | H | CO2Et | 2l | 58 |
| 13 | H | CH2OBn | 2m | 65 |
| 14 | OMe | H | 2n | 71 |
| 15 | Cl | H | 2o | 64 |
| 16 | Br | H | 2p | 61 |
| 17 | I | H | 2q | 55 |
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Gold-Catalyzed Vinylogous Conia-Ene Reaction
The proposed mechanism for the gold(I)-catalyzed vinylogous Conia-ene reaction commences with the coordination of the gold catalyst to the alkyne of the 4-alkyne tethered cyclohex-2-enone substrate. This coordination increases the electrophilicity of the alkyne, facilitating the intramolecular nucleophilic attack by the enol or enolate form of the cyclohexenone. The subsequent cyclization and protonolysis steps lead to the formation of the this compound skeleton and regeneration of the active gold catalyst.
Caption: Proposed mechanism for the gold-catalyzed vinylogous Conia-ene reaction.
Experimental Workflow: Synthesis of Spiro[4.5]decanes
The overall workflow for the synthesis of spiro[4.5]decanes via the gold-catalyzed Conia-ene reaction involves two main stages: the preparation of the 4-alkyne tethered cyclohex-2-enone substrate and the subsequent gold-catalyzed spirocyclization.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-Alkyne Tethered Cyclohex-2-enones (General Procedure)
This protocol describes a general method for the synthesis of the starting materials required for the gold-catalyzed Conia-ene reaction.
Materials:
-
Appropriate cyclohexenone derivative
-
n-Butyllithium (n-BuLi) in hexanes
-
Terminal alkyne
-
Dess-Martin periodinane (DMP)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of the terminal alkyne (1.2 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of the cyclohexenone derivative (1.0 equiv.) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude alcohol is dissolved in DCM and cooled to 0 °C.
-
Dess-Martin periodinane (1.5 equiv.) is added portion-wise, and the reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-alkyne tethered cyclohex-2-enone.
Protocol 2: Gold-Catalyzed Vinylogous Conia-Ene Reaction for this compound Synthesis (General Procedure)
This protocol outlines the gold-catalyzed cyclization to form the this compound core.
Materials:
-
4-Alkyne tethered cyclohex-2-enone (1.0 equiv.)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (5 mol%)
-
Silver triflate (AgOTf) (5 mol%)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
To a solution of the 4-alkyne tethered cyclohex-2-enone (1.0 equiv.) in anhydrous DCM (0.1 M) is added (triphenylphosphine)gold(I) chloride (5 mol%) and silver triflate (5 mol%).
-
The reaction mixture is stirred at room temperature under an inert atmosphere. The progress of the reaction is monitored by TLC. Reaction times typically range from 30 minutes to a few hours.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired spiro[4.5]deca-1,6-diene-8-one.
Protocol 3: Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters
This protocol provides an alternative route to this compound precursors through the cyclization of β-ketoesters.[3]
Materials:
-
ω-Alkynyl β-ketoester (1.0 equiv.)
-
(Triphenylphosphine)gold(I) triflate ((Ph₃P)AuOTf) (1-5 mol%)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the ω-alkynyl β-ketoester (1.0 equiv.) in anhydrous DCM (0.1 M) is added (triphenylphosphine)gold(I) triflate (1-5 mol%).[3]
-
The reaction is stirred at room temperature and can often be performed under open-flask conditions.[3]
-
The reaction is monitored by TLC. Complete conversion is typically observed within 15 minutes to a few hours.[3]
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the exo-methylenecycloalkane product, a versatile intermediate for further elaboration into this compound systems.[3]
Conclusion
The gold-catalyzed Conia-ene reaction represents a highly effective and versatile strategy for the synthesis of this compound frameworks. The mild reaction conditions, broad substrate scope, and high yields make it an attractive method for both academic research and industrial applications in drug discovery and natural product synthesis. The provided protocols offer a solid foundation for researchers to explore this powerful transformation in their own synthetic endeavors.
References
Application Notes and Protocols: Diels-Alder Approaches to Optically Active Spiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[4.5]decane scaffold is a key structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its unique three-dimensional architecture, featuring a quaternary spirocenter, presents a significant synthetic challenge. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has emerged as a strategic approach for the stereocontrolled synthesis of these complex structures. This document outlines key asymmetric Diels-Alder strategies for accessing optically active spiro[4.5]decanes, focusing on catalytic enantioselective methods and the use of chiral auxiliaries.
Catalytic Asymmetric Spirocyclizing Diels-Alder Reaction of Enones
A highly effective method for the synthesis of optically active spiro[4.5]decanes involves the enantioselective Diels-Alder reaction of exocyclic enones with dienes, catalyzed by a confined Brønsted acid catalyst, such as an imidodiphosphorimidate (IDPi) catalyst.[1][2][3][4] This approach allows for the direct formation of the spirocyclic core with high levels of stereocontrol.[1][2] The reaction is notable for its atom economy and its ability to construct congested quaternary stereocenters.[1][2]
Reaction Scheme and Data
The general reaction involves the cycloaddition of an exocyclic enone with a suitable diene in the presence of a chiral IDPi catalyst.
Table 1: Catalytic Enantioselective Diels-Alder Reaction of Exocyclic Enones with Various Dienes [1]
| Entry | Enone | Diene | Catalyst | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Ratio (e.r.) |
| 1 | Cyclohexylidene-2-one | Cyclopentadiene | 11j | 95 | 5:1 | 95:5 |
| 2 | Cyclohexylidene-2-one | 2,3-Dimethylbutadiene | 11g | 96 | >20:1 (r.r.) | 97.5:2.5 |
| 3 | Cyclohexylidene-2-one | Isoprene | 11g | 96 | >20:1 (r.r.) | 97.5:2.5 |
| 4 | 4-Methylcyclohexylidene-2-one | Isoprene | 11g | 81 | 14:1 (r.r.) | 97.5:2.5 |
*r.r. = regioisomeric ratio. Catalyst structures are as reported in the source literature.[1]
Experimental Protocol: General Procedure for the Catalytic Asymmetric Spirocyclizing Diels-Alder Reaction[1]
-
To a flame-dried vial equipped with a magnetic stir bar, add the chiral imidodiphosphorimidate (IDPi) catalyst (e.g., 11g , 0.02 mmol, 5 mol%).
-
Add the exocyclic enone (0.4 mmol, 1.0 equiv.).
-
Add the appropriate solvent (e.g., toluene, 1.0 mL).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the diene (0.8 mmol, 2.0 equiv.) dropwise.
-
Stir the reaction mixture at the specified temperature for the time indicated by TLC analysis.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired this compound product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric ratio (by chiral HPLC analysis).
Chiral Auxiliary-Mediated Diastereoselective Diels-Alder Reaction
An alternative strategy for the synthesis of optically active spiro[4.5]decanes employs chiral auxiliaries attached to the diene.[5] This approach relies on the stereodirecting influence of the chiral auxiliary to control the facial selectivity of the Diels-Alder cycloaddition. Subsequent removal of the auxiliary furnishes the enantiomerically enriched spirocyclic product.
Reaction Scheme and Data
This method has been demonstrated using chiral dienes derived from natural products like (-)-menthol, (-)-borneol, and (+)-isopinocampheol, which react with a dienophile such as 5-methylenefuran-2(5H)-one.[5]
Table 2: Diastereoselective Diels-Alder Reaction of Chiral Dienes with 5-Methylenefuran-2(5H)-one [5]
| Entry | Chiral Auxiliary on Diene | Diastereomeric Excess (d.e., %) |
| 1 | (-)-Menthyloxy | 50 |
| 2 | (-)-Bornyloxy | 60 |
| 3 | (+)-Isopinocampheyloxy | 40 |
Experimental Protocol: General Procedure for Chiral Auxiliary-Mediated Diels-Alder Reaction[5]
-
Dissolve the chiral diene (1.0 equiv.) in a suitable solvent (e.g., toluene) in a sealed tube.
-
Add the dienophile (e.g., 5-methylenefuran-2(5H)-one, 1.2 equiv.).
-
Heat the mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting mixture of diastereomers by column chromatography to isolate the major diastereomer.
-
The chiral auxiliary can be subsequently cleaved to yield the optically active this compound.
Visualizations
Caption: Catalytic asymmetric Diels-Alder reaction pathway.
Caption: General experimental workflow for synthesis.
Caption: Chiral auxiliary-mediated synthesis logic.
References
- 1. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 5. Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spiro[4.5]decane Derivatives: Applications in Medicinal Chemistry
Application Notes and Protocols for Researchers and Drug Development Professionals
The spiro[4.5]decane scaffold, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry due to its conformational rigidity and ability to present substituents in well-defined spatial orientations. This has led to the discovery of potent and selective modulators of various biological targets. These application notes provide an overview of the therapeutic potential of this compound derivatives, focusing on their anticancer and antiviral activities, as well as their role as inhibitors of the mitochondrial permeability transition pore. Detailed experimental protocols for the synthesis and biological evaluation of key derivatives are also presented.
Anticancer Activity of this compound Derivatives
This compound derivatives have emerged as a promising class of anticancer agents, with several subclasses demonstrating potent activity against various cancer cell lines. Notably, 1-thia-4-azaspiro[4.5]decanes and spiro-pyrrolopyridazines have shown significant cytotoxic effects.
1-Thia-4-azathis compound Derivatives
-
Mechanism of Action : While the exact mechanism for all derivatives is not fully elucidated, some have been shown to induce apoptosis in cancer cells.
-
Biological Activity : Several 1-thia-4-azathis compound derivatives and their subsequent modifications into thiazolopyrimidines and 1,3,4-thiadiazole (B1197879) thioglycosides have been evaluated for their anticancer activity against various human cancer cell lines, including liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinoma.[1]
Table 1: Anticancer Activity of 1-Thia-4-azathis compound Derivatives and Related Compounds [1]
| Compound | Cancer Cell Line | IC50 (nM) |
| 7 | HCT-116 | 92.2 |
| 9 | HCT-116 | 120.1 |
| 14 | HCT-116 | 105.5 |
| 18 | HCT-116 | 98.7 |
| 19 | HCT-116 | 112.3 |
| 14 | PC-3 | Good Activity |
| 18 | PC-3 | Good Activity |
| Doxorubicin® | HCT-116 | Not specified |
Spiro-pyrrolopyridazine Derivatives Targeting EGFR
-
Mechanism of Action : A series of novel spiro-pyrrolopyridazine (SPP) derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cellular proliferation.[2] Inhibition of EGFR leads to the induction of apoptosis. These compounds have shown selective cytotoxicity towards cancer cells over non-tumorigenic cells.[2]
-
Biological Activity : The cytotoxic and apoptotic potential of 21 SPP derivatives were investigated against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells.[2] Compound SPP10 emerged as a particularly potent derivative.
Table 2: Cytotoxic Activity of SPP10 against Cancer Cell Lines [2]
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 2.31 ± 0.3 |
| H69AR (Lung Cancer) | 3.16 ± 0.8 |
| PC-3 (Prostate Cancer) | 4.2 ± 0.2 |
| Non-tumorigenic cells | 26.8 ± 0.4 |
Signaling Pathway:
The inhibition of EGFR by spiro-pyrrolopyridazine derivatives blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[3][4] This ultimately leads to the induction of apoptosis.
Caption: EGFR signaling pathway inhibition by spiro-pyrrolopyridazine derivatives.
Antiviral Activity of this compound Derivatives
1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against Coronavirus
-
Mechanism of Action : A series of 1-thia-4-azaspiro[4.5]decan-3-ones have been identified as inhibitors of human coronavirus 229E replication.[1][2] The proposed mechanism of action is the inhibition of viral entry into the host cell.
-
Biological Activity : Several derivatives were synthesized and evaluated for their antiviral activity. Compound 8n was identified as the most potent analog.[1][2]
Table 3: Anti-Coronavirus Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives [1][2]
| Compound | Virus | EC50 (µM) |
| 7m | Human Coronavirus 229E | Active |
| 7n | Human Coronavirus 229E | Active |
| 8k | Human Coronavirus 229E | Active |
| 8l | Human Coronavirus 229E | Active |
| 8m | Human Coronavirus 229E | Active |
| 8n | Human Coronavirus 229E | 5.5 |
| 8p | Human Coronavirus 229E | Active |
| K22 (control) | Human Coronavirus 229E | Comparable to 8n |
Experimental Workflow:
The antiviral activity of these compounds is typically assessed by their ability to inhibit the virus-induced cytopathic effect in host cells. The general workflow involves treating host cells with the compounds before or after viral infection and then quantifying the extent of viral replication.
References
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azathis compound, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Acorone and Isoacorones via Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the sesquiterpenoid natural products, acorone (B159258) and its epimer isoacorone (B13761184), utilizing a key ring-closing metathesis (RCM) reaction. The described synthetic strategy offers a versatile approach to the construction of the characteristic spiro[4.5]decane core of these molecules.
Introduction
Acorone and isoacorone are naturally occurring sesquiterpenes that feature a this compound skeleton. Their unique structures and potential biological activities have made them attractive targets for synthetic chemists. Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic structures, and its application has been pivotal in the efficient construction of the acorane framework. The general strategy involves the synthesis of a diallylated precursor which, upon exposure to a Grubbs catalyst, undergoes an intramolecular cyclization to form the spirocyclic core.
Data Presentation
The following table summarizes representative yields for the ring-closing metathesis step in the synthesis of various this compound systems, which are structurally related to the acorone and isoacorone core. This data is compiled from various studies to provide an overview of the efficiency of the RCM reaction in constructing such frameworks.
| Substrate | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diallylated 1,3-cyclohexanedione (B196179) derivative | Grubbs' I (6) | CH2Cl2 | 24 | 92 | [1] |
| Diallylated 1,3-cyclopentanedione (B128120) derivative | Grubbs' I (6) | CH2Cl2 | 24 | 90 | [1] |
| Diallylated indane-1,3-dione derivative | Grubbs' I (6) | CH2Cl2 | 24 | 95 | [1] |
| Diethyl diallylmalonate | Grubbs' II (variable) | CDCl3 | 48 | 45-108 | [2] |
Experimental Protocols
The synthesis of acorone and isoacorones via RCM generally follows a sequence involving the preparation of a suitable diallylated precursor followed by the key metathesis reaction. The following protocols are based on established methodologies for the synthesis of spiro[4.5]decanes.
Protocol 1: Synthesis of the Diallylated Precursor
This protocol describes a general method for the diallylation of a cyclic ketone, a crucial step in preparing the substrate for RCM.
Materials:
-
Cyclohexane-1,3-dione (or a suitable derivative)
-
Allyl bromide
-
Potassium carbonate (K2CO3)
-
Acetone
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the cyclic dione (B5365651) in acetone, add an excess of potassium carbonate.
-
Under an inert atmosphere (argon or nitrogen), add allyl bromide dropwise to the suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diallylated product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure diallylated precursor.
Protocol 2: Ring-Closing Metathesis for this compound Core Synthesis
This protocol outlines the key ring-closing metathesis step to form the spirocyclic core of acorone and isoacorones.
Materials:
-
Diallylated precursor from Protocol 1
-
Grubbs' catalyst (First or Second Generation)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the diallylated precursor in anhydrous dichloromethane under an inert atmosphere. The concentration of the solution is a critical parameter and should be optimized (typically in the range of 0.01-0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Add the Grubbs' catalyst (typically 1-10 mol%) to the solution. The choice of catalyst generation may influence reaction efficiency and should be determined empirically.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to 24 hours.
-
Upon completion of the reaction, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the ruthenium catalyst and any byproducts, yielding the desired this compound product.
Mandatory Visualizations
The following diagrams illustrate the key transformations and the logical workflow of the synthesis.
Caption: Synthetic pathway for acorone and isoacorones.
Caption: Experimental workflow for the RCM step.
References
Application Notes and Protocols for the Photocatalytic Synthesis of 2-amino-spiro[4.5]decane-6-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2-amino-spiro[4.5]decane-6-ones. This class of spirocyclic compounds holds significant potential in medicinal chemistry and drug development due to their unique three-dimensional structures.[1] The protocols outlined below are based on a synergistic photocatalytic and organocatalytic approach, offering a green and efficient method for the construction of these valuable molecular scaffolds.[2]
Introduction
Spiro[4.5]decane frameworks are prevalent in a variety of natural products and pharmacologically active molecules.[1] Traditional synthetic routes to these structures often rely on harsh conditions or metal catalysis.[2] The presented methodology utilizes a [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines. This approach is distinguished by its mild, photocatalyst-free, and metal-catalyst-free reaction conditions, high atom economy, and excellent diastereoselectivity, with ratios reaching up to 99:1.[1][2] The reaction is promoted by the combination of visible light and a BINOL-derived phosphoric acid as an organocatalyst.[2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 2-amino-spiro[4.5]decane-6-one derivatives, demonstrating the scope and efficiency of this photocatalytic method.
| Entry | Olefin (1) | Cyclopropylamine (B47189) (2) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropylaniline | (2'S,5R)-2'-(phenylamino)-1',2',3',4',6,7-hexahydro-spiro[naphthalene-2,1'-cyclopentan]-5-one | 88 | 99:1 |
| 2 | 6-Methoxy-2-methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropylaniline | (2'S,5R)-7-methoxy-2'-(phenylamino)-1',2',3',4',6,7-hexahydro-spiro[naphthalene-2,1'-cyclopentan]-5-one | 85 | 98:2 |
| 3 | 6-Fluoro-2-methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropylaniline | (2'S,5R)-7-fluoro-2'-(phenylamino)-1',2',3',4',6,7-hexahydro-spiro[naphthalene-2,1'-cyclopentan]-5-one | 82 | 99:1 |
| 4 | 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropyl-4-fluoroaniline | (2'S,5R)-2'-((4-fluorophenyl)amino)-1',2',3',4',6,7-hexahydro-spiro[naphthalene-2,1'-cyclopentan]-5-one | 86 | 99:1 |
| 5 | 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropyl-3-fluoroaniline | (2'S,5R)-2'-((3-fluorophenyl)amino)-1',2',3',4',6,7-hexahydro-spiro[naphthalene-2,1'-cyclopentan]-5-one | 81 | 99:1 |
| 6 | 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropyl-4-chloroaniline | (2'S,5R)-2'-((4-chlorophenyl)amino)-1',2',3',4',6,7-hexahydro-spiro[naphthalene-2,1'-cyclopentan]-5-one | 83 | 99:1 |
| 7 | 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropyl-4-bromoaniline | (2'S,5R)-2'-((4-bromophenyl)amino)-1',2',3',4',6,7-hexahydro-spiro[naphthalene-2,1'-cyclopentan]-5-one | 80 | 99:1 |
| 8 | 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropyl-4-methylaniline | (2'S,5R)-2'-(p-tolylamino)-1',2',3',4',6,7-hexahydro-spiro[naphthalene-2,1'-cyclopentan]-5-one | 87 | 99:1 |
| 9 | 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropyl-4-methoxyaniline | (2'S,5R)-2'-((4-methoxyphenyl)amino)-1',2',3',4',6,7-hexahydro-spiro[naphthalene-2,1'-cyclopentan]-5-one | 84 | 99:1 |
| 10 | 2-Methylene-6,7-dihydro-5H-benzo[1]annulen-8-one | N-cyclopropylaniline | (2'S,5R)-2'-(phenylamino)-1',2',6,7,8,9-hexahydro-spiro[benzo[1]annulene-5,1'-cyclopentan]-10-one | 75 | 95:5 |
| 11 | 2-Methylene-2,3-dihydro-1H-inden-1-one | N-cyclopropylaniline | (2'S,5R)-2'-(phenylamino)-1',2',5,6-tetrahydro-spiro[indene-2,1'-cyclopentan]-4-one | 78 | 97:3 |
| 12 | 5-Methylene-6,7-dihydro-4H-benzo[b]thiophen-4-one | N-cyclopropyl-3-fluoroaniline | (2'S,5R)-2'-((3-fluorophenyl)amino)-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,1'-cyclopentan]-4-one | 80 | >99:1 |
Experimental Protocols
General Procedure for the Photocatalytic Synthesis of 2-amino-spiro[4.5]decane-6-ones:
To a dried Schlenk tube equipped with a magnetic stir bar, the corresponding 2-methylene-tetrahydronaphtalene-1-one derivative (0.1 mmol, 1.0 equiv.), N-cyclopropylaniline derivative (0.12 mmol, 1.2 equiv.), and a BINOL-derived phosphoric acid catalyst (rac-CPA, 10 mol%) are added.[1] The tube is evacuated and backfilled with nitrogen three times. Subsequently, 1.0 mL of dichloromethane (B109758) (DCM) is added as the solvent. The reaction mixture is then stirred under irradiation by blue LEDs (450–455 nm) at room temperature for 24 hours.[1] Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1 to 5:1 v/v) to afford the desired 2-amino-spiro[4.5]decane-6-one product.
Characterization Data for a Representative Product (Entry 12):
(2′S′,5R′)-2′-((3-fluorophenyl)amino)-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,1′-cyclopentan]-4-one (3j): 6.3 mg, 80% yield; yellow solid; >99:1 d.r.; 1H NMR (400 MHz, CDCl3) δ 7.41 (d, J = 5.3 Hz, 1H), 7.08–6.95 (m, 2H), 6.33–6.19 (m, 3H), 4.75 (dd, J = 7.7 Hz, 1H), 3.73 (s, 1H), 3.07–2.98 (m, 2H), 2.36 (dtd, J = 9.7, 6.7, 2.9 Hz, 1H), 2.13 (ddd, J = 13.4, 9.5, 7.1 Hz, 1H), 2.01–1.64 (m, 5H), 1.54–1.41 (m, 1H); 13C NMR (101 MHz, CDCl3) δ 196.39, 164.14 (d, J = 243.0 Hz), 154.22, 149.47 (d, J = 10.8 Hz), 135.85, 130.44 (d, J = 10.2 Hz), 125.72, 123.34, 108.51, 103.40 (d, J = 21.6 Hz), 99.71 (d, J = 25.6 Hz), 56.87, 53.59, 35.50, 34.46, 30.68, 22.47, 22.00; HRMS (ESI-TOF, m/z): calcd for C18H18FNOS [M + H]+, 316.1173; found, 316.1171.[2]
Visualizations
Proposed Reaction Mechanism
The reaction is proposed to proceed through a synergistic catalytic cycle involving both the organocatalyst and photoexcitation. The BINOL-derived phosphoric acid (CPA) is believed to form a hydrogen-bonded complex with the N-cyclopropylaniline. Upon photoirradiation, this complex undergoes a single-electron transfer (SET) to generate a radical intermediate. This is followed by a ring-opening of the cyclopropylamine and subsequent radical addition to the olefin, ultimately leading to the spirocyclic product after a series of steps.
Caption: Proposed mechanism for the synergistic photocatalytic and organocatalytic synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-spiro[4.5]decane-6-ones.
Caption: General experimental workflow for the synthesis of 2-amino-spiro[4.5]decane-6-ones.
References
Application Notes and Protocols: The Use of Spiro[4.5]decane in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[4.5]decane scaffold, a unique bicyclic system featuring a spiro-fused cyclopentane (B165970) and cyclohexane (B81311) ring, has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic and heteroaromatic compounds, providing opportunities for novel intellectual property and improved physicochemical properties of drug candidates. The rigid yet conformationally defined nature of the this compound core allows for precise spatial orientation of substituents, enabling enhanced target binding and selectivity. This document provides an overview of the application of this compound derivatives in modern drug discovery, with a focus on their use as inhibitors of the mitochondrial permeability transition pore (mPTP), prolyl hydroxylase domain 2 (PHD2), and receptor-interacting protein kinase 1 (RIPK1). Detailed experimental protocols for key biological assays and a representative synthesis are also provided.
Therapeutic Applications of this compound Derivatives
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP) for Cardioprotection
Application Note: The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in the progression of cell death, particularly in the context of ischemia-reperfusion injury following myocardial infarction.[1][2][3] this compound-based compounds have been developed as potent inhibitors of mPTP opening. These molecules are designed to target components of the mPTP complex, preventing the influx of solutes into the mitochondrial matrix and subsequent mitochondrial swelling and rupture. By inhibiting mPTP, these compounds have demonstrated cytoprotective effects in preclinical models of cardiac injury, suggesting their potential as therapeutic agents for reducing infarct size and improving cardiac function after a heart attack.
Quantitative Data:
| Compound ID | R Group | mPTP Opening Inhibition (%) | Reference |
| 13a | Me | 18.71 | [3] |
| 14a | Me | 19.40 | [3] |
| 13b | Isopropyl | 28.71 | [3] |
| 14b | Isopropyl | inactive | [3] |
| 13c | Isobutyl | 29.13 | [3] |
| 14c | Isobutyl | 23.01 | [3] |
| 13d | Ph | 38.73 | [3] |
| 14d | Ph | 36.63 | [3] |
| 13e | Bn | 30.72 | [3] |
| 14e | Bn | 43.02 | [3] |
| 13f | 4-OH-Bn | 32.17 | [3] |
| 14f | 4-OH-Bn | 42.11 | [3] |
| IB6a | - | 37 | [3] |
| PP11 | - | 40.19 | [3] |
Signaling Pathway:
References
Troubleshooting & Optimization
Challenges in achieving high diastereoselectivity in Spiro[4.5]decane synthesis
Welcome to the technical support center for the synthesis of Spiro[4.5]decane derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high diastereoselectivity in their synthetic routes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of Spiro[4.5]decanes, with a focus on improving diastereoselectivity.
Q1: My [3+2] cycloaddition reaction to form a 2-amino-spiro[4.5]decane-6-one is showing low diastereoselectivity. What parameters should I investigate?
A1: Low diastereoselectivity in this reaction is a common issue and can often be resolved by systematically optimizing the reaction conditions. Here are the key parameters to screen:
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A solvent screen is highly recommended. For the cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines, dichloromethane (B109758) (DCM) has been found to be effective.[1][2]
-
Catalyst: The choice of catalyst is crucial. Chiral phosphoric acids, particularly BINOL-derived catalysts, have been shown to induce high diastereoselectivity.[1][2] If you are using a racemic catalyst or no catalyst, expect a significant drop in the diastereomeric ratio (d.r.).
-
Catalyst Loading: The concentration of the catalyst can impact selectivity. It is advisable to screen catalyst loadings, typically in the range of 5-20 mol%.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product formed via the lower energy transition state.
-
Substrate Concentration: The concentration of your reactants can affect reaction rates and, in some cases, selectivity. Optimization studies have shown that a 1:2 molar ratio of the methylene-one to the cyclopropylaniline at a concentration of 0.01 M can be optimal.[2]
-
Light Source (for photocatalyzed reactions): In photocatalytic variations of this reaction, the wavelength of light can be critical. Blue LEDs (450–455 nm) have been demonstrated to be effective.[2]
Q2: I am attempting a Claisen rearrangement to construct the this compound core, but I am obtaining a mixture of diastereomers. How can I improve the stereochemical outcome?
A2: The Claisen rearrangement is a powerful tool for forming C-C bonds with stereocontrol. To enhance diastereoselectivity in the synthesis of Spiro[4.5]decanes via this method, consider the following:
-
Substrate Conformation: The stereochemical outcome of the Claisen rearrangement is dictated by the chair-like transition state. The substituents on your precursor, a bicyclic 2-(alkenyl)dihydropyran, will preferentially occupy equatorial positions in the transition state to minimize steric hindrance. Carefully designing the stereochemistry of your starting material is the most critical factor. In many cases, a well-designed substrate can lead to the formation of a single diastereomer.
-
Reaction Temperature: While the Claisen rearrangement is thermally induced, excessive heat can sometimes lead to side reactions or isomerization, potentially eroding diastereoselectivity. It is important to find the optimal temperature that promotes the desired rearrangement without compromising stereochemical integrity.
-
Lewis Acid Catalysis: The use of Lewis acids can sometimes influence the transition state geometry and enhance diastereoselectivity in Claisen rearrangements. However, their effectiveness can be substrate-dependent.
Q3: My Diels-Alder reaction to form a this compound is not proceeding with the expected diastereoselectivity. What factors should I consider?
A3: The Diels-Alder reaction is a concerted [4+2] cycloaddition, and its stereoselectivity is a key feature. If you are observing poor diastereoselectivity, investigate these aspects:
-
Endo/Exo Selectivity: The "endo rule" generally predicts the major diastereomer in Diels-Alder reactions. The substituent on the dienophile preferentially occupies a position "endo" to the diene in the transition state, leading to a specific stereochemical arrangement in the product. However, this is a kinetic preference and can be overridden by steric factors or thermodynamic control at higher temperatures.
-
Lewis Acid Catalysis: Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile. This coordination can increase the energy difference between the endo and exo transition states, often leading to improved diastereoselectivity. However, in some cases, Lewis acids have been reported to not improve selectivity in the synthesis of certain spiro[4.5]decanes.[3]
-
Chiral Auxiliaries: Employing a chiral auxiliary on the diene or dienophile is a common strategy to induce facial selectivity, leading to the preferential formation of one enantiomer and, in turn, can influence the diastereomeric outcome when new stereocenters are formed relative to existing ones.
-
Substituent Effects: The electronic and steric nature of the substituents on both the diene and dienophile can influence the facial selectivity of the reaction. Bulky substituents can block one face of the molecule, directing the approach of the other reactant.
Quantitative Data on Diastereoselectivity
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the diastereomeric ratio (d.r.) in the synthesis of Spiro[4.5]decanes.
Table 1: Optimization of a [3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-one Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | d.r. |
| 1 | rac-CPA-1 (10) | Toluene | 25 | 25 | 75:25 |
| 2 | rac-CPA-1 (10) | THF | 25 | 29 | 78:22 |
| 3 | rac-CPA-1 (10) | CH3CN | 25 | 31 | 79:21 |
| 4 | rac-CPA-1 (10) | DCE | 25 | 33 | 80:20 |
| 5 | rac-CPA-1 (10) | DCM | 25 | 36 | 80:20 |
| 6 | rac-CPA-2 (10) | DCM | 25 | 33 | 79:21 |
| 7 | rac-CPA-3 (10) | DCM | 25 | 35 | 82:18 |
| 8 | (R)-CPA-3 (10) | DCM | 25 | 88 | 99:1 |
| 9 | (R)-CPA-3 (10) | DCM | 40 | 85 | 95:5 |
| 10 | (R)-CPA-3 (10) | DCM | 0 | 75 | >99:1 |
Data adapted from a study on the synthesis of 2-amino-spiro[4.5]decane-6-ones.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments discussed in the troubleshooting guide.
Protocol 1: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones via [3+2] Cycloaddition
This protocol is adapted from a synergistic photocatalysis and organocatalysis approach.[1][2]
Materials:
-
2-Methylene-1,2,3,4-tetrahydronaphtalen-1-one (1.0 equiv.)
-
N-cyclopropylaniline (2.0 equiv.)
-
(R)-BINOL-derived phosphoric acid catalyst ((R)-CPA-3) (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Blue LEDs (450–455 nm)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add 2-methylene-1,2,3,4-tetrahydronaphtalen-1-one (0.025 mmol, 1.0 equiv.), the (R)-BINOL-derived phosphoric acid catalyst (0.0025 mmol, 10 mol%), and anhydrous dichloromethane (to achieve a 0.01 M concentration).
-
Add N-cyclopropylaniline (0.05 mmol, 2.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature under irradiation with blue LEDs (450–455 nm).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-spiro[4.5]decane-6-one.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to achieving high diastereoselectivity in this compound synthesis.
References
Overcoming steric hindrance in Spiro[4.5]decane functionalization
Welcome to the technical support center for the functionalization of Spiro[4.5]decane scaffolds. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to steric hindrance in the chemical modification of these complex structures.
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of this compound, offering potential causes and solutions to overcome them.
Issue 1: Low or No Reaction Conversion
-
Question: My reaction to functionalize the this compound core is not proceeding, or the conversion is very low. What are the likely causes and how can I fix this?
-
Answer: Low reactivity is often a direct consequence of steric hindrance around the reaction center. The bulky spirocyclic core can prevent reagents from accessing the desired site. Consider the following troubleshooting steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions or decomposition.
-
Prolong Reaction Time: Some reactions at sterically hindered centers require significantly longer times to reach completion. Monitor the reaction progress over an extended period.
-
Choice of Catalyst/Reagent:
-
Solvent Effects: The choice of solvent can influence reagent accessibility. Experiment with different solvents that may better solvate the transition state and reduce steric clashes.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions that are sluggish under conventional heating by promoting a more efficient energy transfer.[4]
-
Issue 2: Poor Diastereoselectivity
-
Question: My reaction produces a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?
-
Answer: Achieving high diastereoselectivity in this compound functionalization is a common challenge due to the complex three-dimensional structure. The approach of a reagent can be hindered or directed by the existing stereocenters.
-
Use of Directing Groups: Installing a directing group can guide the reagent to a specific face of the molecule, thereby enhancing stereoselectivity. Chelation control is a powerful strategy in this regard.
-
Chiral Catalysts and Reagents: Employing chiral catalysts or auxiliaries can create a chiral environment that favors the formation of one diastereomer over the other. Organocatalysis with chiral phosphoric acids has shown success in certain cycloaddition reactions.[1]
-
Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.
-
Sterically Demanding Reagents: In some cases, a bulkier reagent can paradoxically increase selectivity by interacting more strongly with only one accessible face of the substrate.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound functionalization.
Caption: Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
Q1: What general strategies are effective for functionalizing sterically hindered positions on the this compound core?
A1: Several advanced synthetic strategies have been developed:
-
C-H Activation: This powerful technique allows for the direct functionalization of otherwise unreactive C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium catalysis, in particular, has been used for C-H activation/arene dearomatization cascades to build complex this compound systems.[2][3]
-
Rearrangement Reactions: Claisen rearrangements have been successfully employed to construct multi-functionalized spiro[4.5]decanes with excellent stereoselectivity and yield.[5][6]
-
Cycloaddition Reactions: [3+2] cycloadditions, sometimes employing synergistic photocatalysis and organocatalysis, can provide access to functionalized spiro[4.5]decanes under mild conditions.[1]
-
Radical Cyclizations: Samarium(II) iodide-promoted ketyl radical cyclizations can form spiro[4.5]decanes with high stereoselectivity.[7]
Q2: How can I introduce functionality at the quaternary spirocenter?
A2: Direct functionalization of the quaternary spirocenter is extremely challenging due to steric hindrance. Most synthetic routes construct the spirocycle with the desired functionality already incorporated in the precursors. Methods like the Conia-ene reaction or intramolecular Michael additions are used to form the spirocyclic core itself, with substituents already in place on the starting materials.[8][9]
Q3: Are there computational tools that can help predict the outcome of a reaction on a this compound system?
A3: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to model transition states and predict the most likely stereochemical outcomes. This can help in selecting the right catalyst or reaction conditions before heading to the lab, saving time and resources.
Q4: Can the choice of protecting groups influence the steric environment of my reaction?
A4: Absolutely. Bulky protecting groups can significantly increase steric hindrance and may need to be carefully chosen. In some cases, a protecting group can also act as a directing group to influence the stereochemical outcome. It is often beneficial to screen different protecting groups to find the optimal balance between stability and minimal steric impact.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones via [3+2] Cycloaddition
This protocol is adapted from a method employing synergistic photocatalysis and organocatalysis.[1]
-
Materials:
-
2-methylene-tetrahydronaphthalen-1-one (1.0 equiv)
-
N-cyclopropylaniline (2.0 equiv)
-
BINOL-derived phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%)
-
Solvent (e.g., Dichloromethane, 0.01 M)
-
Light source (e.g., Blue LED lamp)
-
-
Procedure:
-
To a dry reaction vial, add the 2-methylene-tetrahydronaphthalen-1-one, N-cyclopropylaniline, and the chiral phosphoric acid catalyst.
-
Add the solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture at room temperature.
-
Irradiate the mixture with a blue LED lamp.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-amino-spiro[4.5]decane-6-one.
-
Protocol 2: Palladium-Catalyzed C-H Activation/Arene Dearomatization
This protocol describes a general procedure for the synthesis of this compound-embedded polycyclic scaffolds.[2][3]
-
Materials:
-
Phenol-based biaryl (1.0 equiv)
-
Bromoalkyl alkyne (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Norbornene (NBE, 2.0 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane)
-
-
Procedure:
-
In a sealed tube, combine the phenol-based biaryl, bromoalkyl alkyne, Pd(OAc)₂, norbornene, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 h).
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the this compound-embedded polycyclic product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| [3+2] Cycloaddition | Chiral Phosphoric Acid | CH₂Cl₂ | RT | 24 | up to 88 | up to 99:1 | [1] |
| Au(I)-catalyzed Conia Ene | Au(I) complex | Dioxane | 80 | 12 | 52-81 | N/A | [8] |
| SmI₂-mediated Radical Cyclization | SmI₂/HMPA | THF | RT | 0.5 | High | Highly stereoselective | [7] |
| Pd-catalyzed C-H Activation | Pd(OAc)₂/Norbornene | Dioxane | 100 | 24 | Moderate to Excellent | N/A | [2][3] |
| Claisen Rearrangement | Thermal | Xylene | 140 | 4 | Excellent | Single diastereomer | [6] |
Logical Relationship Diagram
Caption: Strategic Selection for Functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Chemoselective Construction of Spiro[4,5]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C-H Activation/Arene Dearomatization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Green Synthesis of Spiro Compounds and the Phytochemical Investigation" by Judith Anane [scholarworks.utrgv.edu]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Spiro[4.5]decane Synthesis
Welcome to the technical support center for the synthesis of Spiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound?
A1: Low yields in this compound synthesis can stem from several factors, primarily dependent on the reaction type. For tandem reactions like the Michael/Aldol condensation, common issues include:
-
Intermolecular Side Reactions: Competing intermolecular reactions, such as oligomerization, can significantly reduce the yield of the desired intramolecularly cyclized product. This is especially prevalent at high concentrations.
-
Incomplete Cyclization: The reaction may stall after the initial bond formation (e.g., Michael addition) without subsequent intramolecular cyclization. This can be due to suboptimal reaction conditions, such as improper temperature or catalyst choice.
-
Unfavorable Reaction Kinetics: The activation energy for the desired cyclization may be too high under the chosen conditions, leading to the recovery of starting material or the formation of side products.
For metal-catalyzed reactions, low yields can be attributed to:
-
Catalyst Deactivation: The catalyst can be deactivated through processes like poisoning by impurities, sintering at high temperatures, or coking where carbonaceous materials deposit on the active sites.[1][2][3][4][5]
-
Incorrect Ligand Choice: In many catalytic systems, the ligand plays a crucial role in the catalyst's activity and stability. An inappropriate ligand can lead to poor conversion.
Q2: How can I improve the diastereoselectivity of my this compound synthesis?
A2: Achieving high diastereoselectivity is a common challenge. Several factors can be optimized:
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, thereby affecting the diastereomeric ratio.[6][7] For instance, in certain photocatalytic syntheses of 2-amino-spiro[4.5]decane-6-ones, dichloromethane (B109758) (DCM) was found to be more effective than other solvents in achieving a favorable diastereomeric ratio.[6]
-
Catalyst/Reagent: The choice of catalyst, including the metal center and the ligands, is critical. Chiral catalysts or auxiliaries are often employed to induce stereoselectivity. For organocatalytic reactions, the structure of the organocatalyst can directly influence the stereochemical outcome.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy, leading to the thermodynamic product. Conversely, in some cases, higher temperatures might be necessary to overcome the activation barrier for the desired diastereomer.
-
Substrate Control: The steric and electronic properties of the substituents on the starting materials can direct the stereochemical course of the reaction.
Q3: I am observing the formation of unexpected byproducts. What are the likely side reactions?
A3: The nature of byproducts is highly dependent on the specific synthetic route. Some common side reactions include:
-
Oligomerization: As mentioned, starting materials can react with each other instead of cyclizing intramolecularly, leading to dimers, trimers, and other oligomers.
-
Skeletal Rearrangements: Under acidic conditions, particularly with Lewis acids, carbocationic intermediates may undergo rearrangements to form thermodynamically more stable structures.
-
Incomplete Reactions: The reaction may stop at an intermediate stage, for example, after an initial addition but before the final cyclization and dehydration steps in a tandem sequence.
-
Elimination Reactions: Depending on the substrate and conditions, elimination reactions can compete with the desired cyclization.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents or Solvents | Ensure all reagents are pure and solvents are anhydrous and deoxygenated, especially for moisture-sensitive reactions. |
| Catalyst Inactivity/Deactivation | Use a fresh batch of catalyst or a different catalyst. For metal catalysts, consider issues like poisoning and try to purify starting materials.[1][3] |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Monitor the reaction at different temperatures to find the optimal condition. |
| Incorrect Reaction Concentration | For intramolecular reactions, high dilution conditions are often preferred to minimize intermolecular side reactions. |
| Inefficient Stirring | Ensure the reaction mixture is being stirred efficiently to ensure homogeneity, especially for heterogeneous reactions. |
| Incorrect Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and avoid product decomposition over extended periods. |
Issue 2: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., DCM, THF, toluene, acetonitrile).[6][7] |
| Suboptimal Temperature | Experiment with running the reaction at a lower temperature, as this often increases selectivity. |
| Ineffective Catalyst or Ligand | If using a chiral catalyst, screen different ligands. For acid/base catalysis, vary the strength and steric bulk of the catalyst. |
| Substrate Sterics | If possible, modify the starting material to introduce steric bulk that can favor the formation of one diastereomer. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil | If the product is a non-crystalline oil, consider converting it to a crystalline derivative for purification, if feasible. |
| Close Polarity of Product and Byproducts | Optimize the reaction to minimize byproduct formation. For purification, try different column chromatography conditions (e.g., different solvent systems, different stationary phases) or consider preparative HPLC. |
| Product Instability on Silica (B1680970) Gel | If the product is sensitive to acid, consider using a neutral or basic stationary phase for chromatography (e.g., neutral alumina, or silica gel treated with triethylamine). |
| Product is Water Soluble | If the product has significant water solubility, ensure thorough extraction from the aqueous layer during workup. Salting out the aqueous layer may improve extraction efficiency. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of this compound derivatives, highlighting the impact of different reaction parameters on the yield.
Table 1: Optimization of a Photocatalytic [3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-one Synthesis [6]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phosphoric Acid 4a | Toluene | -20 | 25 | 75:25 |
| 2 | Phosphoric Acid 4a | THF | -20 | 20 | 70:30 |
| 3 | Phosphoric Acid 4a | CH3CN | -20 | 15 | 65:35 |
| 4 | Phosphoric Acid 4a | DCM | -20 | 36 | 80:20 |
| 5 | Phosphoric Acid 4a | DCM | Room Temp. | 82 | 90:10 |
| 6 | Phosphoric Acid 4b | DCM | Room Temp. | 85 | 95:5 |
| 7 | Phosphoric Acid 4c | DCM | Room Temp. | 88 | 99:1 |
Data adapted from a study on the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones.[6]
Table 2: Optimization of a Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction [8]
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | AuCl | - | DCE | 80 | <10 |
| 2 | AuCl3 | - | DCE | 80 | 25 |
| 3 | IPrAuCl/AgOTf | - | DCE | 80 | 75 |
| 4 | JohnphosAuCl/AgOTf | - | DCE | 80 | 81 |
| 5 | Ph3PAuCl/AgOTf | - | DCE | 80 | 85 |
| 6 | Ph3PAuCl/AgOTf | - | Toluene | 80 | 65 |
| 7 | Ph3PAuCl/AgOTf | - | CH3CN | 80 | 40 |
Data represents a typical optimization for a gold-catalyzed synthesis of functionalized spiro[4.5]decanes.[8]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones via Synergistic Photocatalysis and Organocatalysis[6]
-
To a reaction tube, add 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one (0.1 mmol), N-cyclopropylaniline (0.12 mmol), and a BINOL-derived phosphoric acid catalyst (0.01 mmol).
-
Add dichloromethane (DCM, 1.0 mL) as the solvent.
-
Stir the mixture under a nitrogen atmosphere at room temperature.
-
Irradiate the reaction mixture with blue LEDs (450–455 nm).
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-spiro[4.5]decane-6-one.
Protocol 2: Gold(I)-Catalyzed Synthesis of Densely Functionalized Spiro[4.5]decanes[8]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the 4-alkyne tethered cyclohex-2-enone substrate (0.2 mmol).
-
Add the gold catalyst precursor (e.g., Ph3PAuCl, 5 mol%) and a silver salt cocatalyst (e.g., AgOTf, 5 mol%).
-
Add anhydrous 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) as the solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a short pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the this compound product.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Nazarov Cyclization for Spiro[4.5]decanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Nazarov cyclization for the synthesis of Spiro[4.5]decanes.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during the Nazarov cyclization for the formation of Spiro[4.5]decanes, focusing on prevalent side reactions.
Q1: My Nazarov cyclization is resulting in a low yield of the desired Spiro[4.5]decane product and a complex mixture of side products. What are the likely competing reactions?
A1: A significant competing pathway in the Lewis acid-catalyzed cyclization of trienones to form spirocycles is the Michael-Prins pathway.[1][2] This pathway is often favored under certain conditions and with specific Lewis acids, leading to various bicyclic or cross-conjugated ketone side products instead of the desired this compound.[2] Another potential side reaction is the retro-Nazarov reaction, which is an electrocyclic ring-opening of the product, although this is more common with β-alkoxy substituted cyclopentenones.[3]
Q2: How does the choice of Lewis acid affect the outcome of the reaction and favor the Nazarov cyclization over the Michael-Prins pathway?
A2: The choice of Lewis acid is critical in directing the reaction towards the desired Nazarov cyclization product. Stronger Lewis acids that can also act as proton sources, or those with nucleophilic counterions, may favor the Michael-Prins pathway. For instance, Lewis acids like TiCl₄ and FeCl₃ have been shown to produce significant amounts of Michael-Prins products.[2] In contrast, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been identified as an effective catalyst for promoting the interrupted Nazarov cyclization to yield the desired spirocyclic product, minimizing the formation of Michael-Prins side products.[2][4]
Q3: I am observing the formation of a cross-conjugated ketone instead of the spirocycle. What is the likely mechanism for this side product formation?
A3: The formation of a cross-conjugated ketone is a likely outcome of the Michael-Prins pathway. This process is initiated by a conjugate addition of the side chain double bond to the central enone double bond.[2] The resulting carbocation can then be trapped by the counterion of the Lewis acid (e.g., chloride), followed by elimination to yield a cross-conjugated ketone.[2]
Q4: Can temperature influence the product distribution between the Nazarov and Michael-Prins pathways?
A4: Yes, temperature can influence the product distribution. In some cases, the Michael-Prins pathway is favored at elevated temperatures.[1] For example, with certain Lewis acids, lower temperatures (e.g., -78 °C) might favor the formation of an initial Michael-Prins adduct, which can then rearrange or eliminate at higher temperatures to give other side products.[4] It is crucial to optimize the temperature for your specific substrate and catalyst system.
Q5: My reaction is producing a bicyclic ketone instead of the spirocycle. What side reaction is responsible for this?
A5: The formation of a bicyclic ketone is another potential outcome of the Michael-Prins pathway. After the initial conjugate addition, the intermediate carbocation can undergo further cyclization and rearrangement steps to form a bicyclic system instead of the desired spirocycle.[2]
Data Presentation
The following table summarizes the results of a Lewis acid screening for the cyclization of a trienone precursor, illustrating the impact of the catalyst on the product distribution between the desired interrupted Nazarov product (spirocycle) and various side products from the competing Michael-Prins pathway.
| Entry | Lewis Acid (equiv.) | Temp. (°C) | Time (h) | Product(s) (Yield) |
| 1 | Sc(OTf)₃ (1.1) | 23 | 1 | Michael-Prins Product (4, 70%) |
| 2 | Yb(OTf)₃ (1.1) | 60 | 18 | Michael-Prins Product (4, 80%) |
| 3 | BF₃·OEt₂ (1.1) | -78 | 0.5 | Michael-Prins Product (5, 65%) |
| 4 | TiCl₄ (1.1) | -78 | 0.5 | Michael-Prins Products (5, 20%; 7, 45%) |
| 5 | FeCl₃ (1.1) | 0 | 0.5 | Michael-Prins Product (7, 70%) |
| 6 | SnCl₄ (1.1) | 0 | 0.5 | Michael-Prins Product (6, 75%) |
| 7 | B(C₆F₅)₃ (1.1) | 23 | 1 | This compound (8, 85%) |
| 8 | B(C₆F₅)₃ (0.1) | 23 | 2 | This compound (8, 82%) |
Data adapted from a study on the reactivity of trienones under Lewis and Brønsted acid catalysis.[2]
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization for Spiro[4.5]decanes:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Trienone substrate
-
Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), toluene)
-
Lewis acid (e.g., B(C₆F₅)₃, FeCl₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the trienone substrate (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, the Lewis acid (0.1 to 2.0 equiv) is added at the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
The reaction mixture is stirred at this temperature for the determined reaction time (e.g., 30 minutes to 24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, NH₄Cl, or water).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired this compound.
Example Protocol using FeCl₃:
For the cyclization of a silyl-substituted pentadienal to a spiro[4.5]decanone, the substrate is treated with approximately 2 equivalents of FeCl₃ in CH₂Cl₂. The reaction is initiated at a low temperature (e.g., -60 °C) and allowed to slowly warm to room temperature over several hours.[5][6]
Visualizations
Caption: Competing reaction pathways in the Lewis acid-catalyzed cyclization of trienones.
Caption: General experimental workflow for Nazarov cyclization.
Caption: Troubleshooting decision tree for low-yield Nazarov cyclization.
References
- 1. repo.uni-hannover.de [repo.uni-hannover.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency [organic-chemistry.org]
- 6. FeCl3-catalyzed regioselective ring-opening of aryl oxirane with 4-hydroxycoumarin for the synthesis of furo[3,2-c]coumarins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Spiro[4.5]decane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Spiro[4.5]decane derivatives, with a focus on improving yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the this compound core?
A1: The synthesis of the this compound framework is diverse, with several established methods. Key strategies include:
-
[3+2] Cycloaddition Reactions: This approach, often employing photocatalysis and organocatalysis, can achieve high diastereoselectivity (up to 99:1) and yields (up to 88%) under mild, metal-free conditions.[1][2]
-
Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction: This method is effective for constructing densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones, with yields ranging from 52-81%.[3]
-
Claisen Rearrangement: Stereoselective synthesis of functionalized Spiro[4.5]decanes can be achieved through the Claisen rearrangement of bicyclic dihydropyrans, offering excellent stereoselectivity.[4][5]
-
Diels-Alder Cycloaddition: Optically active Spiro[4.5]decanes can be synthesized via a Diels-Alder reaction between a dienophile like 5-methylenefuran-2(5H)-one and a chiral diene.[6][7]
-
Metal-Catalyzed Reactions: Various metal catalysts, including Palladium, Gold, and Iron, are used in different synthetic routes.[1][3][8] For instance, a diastereoselective Au/Pd relay catalytic tandem cyclization is used to produce dearomatic 2-oxa-7-azathis compound derivatives.[8]
-
Dearomatization Spirocyclization: This method can be used to expedite the synthesis of various this compound derivatives.[9]
Q2: How can I improve the diastereoselectivity of my this compound synthesis?
A2: Achieving high diastereoselectivity is a common challenge. Here are some strategies:
-
Catalyst Selection: The choice of catalyst is crucial. For [3+2] cycloadditions, BINOL-derived phosphoric acids have shown to provide high diastereoselectivity.[1]
-
Solvent Optimization: The reaction solvent can significantly influence the diastereomeric ratio. For example, in the synthesis of 2-amino-spiro[4.5]decane-6-ones, dichloromethane (B109758) (DCM) was found to be the most effective solvent.[1]
-
Reaction Temperature: Temperature can play a critical role in stereoselectivity. Running reactions at lower temperatures (e.g., -20 °C) can sometimes improve the diastereomeric ratio.[1]
-
Chiral Auxiliaries: In Diels-Alder reactions, the use of chiral dienes can induce diastereofacial selectivity.[6][7]
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields in this compound synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include suboptimal reaction conditions, catalyst deactivation, or competing side reactions.
Troubleshooting Guides
Issue 1: Low Reaction Yield
This guide provides a step-by-step approach to troubleshoot low yields in this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, time, and concentration. For instance, in the photocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones, optimization of temperature from -20 °C to room temperature was crucial.[1] |
| Incorrect Solvent | The choice of solvent can dramatically affect the yield. A solvent screen is recommended. In one study, dichloromethane (DCM) provided a significantly better yield compared to other solvents like toluene, THF, and acetonitrile.[1] |
| Catalyst Issues | Ensure the catalyst is active and used at the optimal loading. For metal-catalyzed reactions, ensure the catalyst is not poisoned. For organocatalyzed reactions, the specific structure of the catalyst (e.g., substituents on a BINOL-phosphoric acid) can be critical.[1] |
| Reagent Quality | Use freshly purified reagents. Impurities in starting materials can inhibit the catalyst or lead to side reactions. |
| Atmosphere Control | For air- or moisture-sensitive reactions, ensure proper inert atmosphere techniques are used (e.g., nitrogen or argon). |
Issue 2: Poor Selectivity (Diastereoselectivity/Regioselectivity)
This guide addresses challenges related to achieving the desired stereoisomer or regioisomer.
Troubleshooting Workflow for Poor Selectivity
Caption: A decision tree for optimizing reaction selectivity.
| Potential Cause | Recommended Action |
| Ineffective Chiral Induction | For asymmetric syntheses, the choice of chiral catalyst or auxiliary is paramount. If diastereoselectivity is low, consider screening a range of catalysts with different steric and electronic properties. For example, different BINOL-derived phosphoric acids can give varying diastereomeric ratios.[1] |
| Unfavorable Reaction Temperature | Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the organization of the transition state. A solvent screen is a valuable tool for optimization. |
| Lewis Acid Catalysis | In some reactions, such as Diels-Alder cycloadditions, the use of Lewis acids can enhance selectivity. However, in some reported this compound syntheses, this approach was unsuccessful.[6][7] |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-amino-spiro[4.5]decane-6-ones[1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | d.r. |
| 1 | rac-BINOL-PA-Ph (10) | Toluene | -20 | 25 | 75:25 |
| 2 | rac-BINOL-PA-Ph (10) | THF | -20 | <10 | - |
| 3 | rac-BINOL-PA-Ph (10) | MeCN | -20 | <10 | - |
| 4 | rac-BINOL-PA-Ph (10) | DCM | -20 | 36 | 80:20 |
| 5 | rac-BINOL-PA-Ph (10) | DCM | rt | 88 | 99:1 |
Table 2: Yields for Au(I)-Catalyzed Vinylogous Conia-Ene Reaction[3]
| Substrate Substituents | Yield (%) |
| Multiple substitutes on cyclohex-2-enone ring | 52-81 |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of 2-amino-spiro[4.5]decane-6-ones via [3+2] Cycloaddition[1]
Signaling Pathway for the Proposed Reaction Mechanism
Caption: Proposed mechanism for the photocatalytic synthesis.
Procedure:
-
A quartz tube is charged with 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one (1.0 equiv, 0.025 mmol), N-Cyclopropylaniline (2.0 equiv, 0.05 mmol), and rac-BINOL-PA-Ph (10 mol%).
-
A magnetic stir bar is added to the tube.
-
The tube is placed in a photoreactor and backfilled with nitrogen three times.
-
Dichloromethane (DCM) is added to achieve a 0.01 M concentration.
-
The reaction mixture is stirred at room temperature under irradiation with blue LEDs (450–455 nm) for 24 hours.
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the desired product.
Protocol 2: Au(I)-Catalyzed Synthesis of Spiro[4.5]deca-1,6-diene-8-ones[3]
Experimental Workflow
Caption: General workflow for Au(I)-catalyzed spirocyclization.
Procedure: Detailed experimental conditions for this specific reaction were not fully available in the provided search results. However, a general procedure for a gold-catalyzed reaction would typically involve the following steps:
-
To a solution of the 4-alkyne tethered cyclohex-2-enone in a suitable anhydrous solvent (e.g., DCM or toluene), add the Au(I) catalyst (e.g., PPh3AuCl/AgOTf) under an inert atmosphere.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and characterisation of optically active spiro[4.5]decanes | Publicación [silice.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Claisen Rearrangement for Spiro[4.5]decane Construction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Claisen rearrangement for the synthesis of Spiro[4.5]decane frameworks.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen rearrangement and why is it useful for constructing this compound systems?
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving a[1][1]-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound.[2][3] In the context of this compound synthesis, this reaction is particularly valuable as it allows for the stereoselective formation of the spirocyclic core, often in a single step from a suitable bicyclic precursor.[4] The reaction's ability to create complex carbocyclic frameworks with high stereocontrol makes it a key strategy in the total synthesis of various natural products containing the this compound motif.[4][5]
Q2: I am observing low yields in my Claisen rearrangement for a this compound synthesis. What are the potential causes and how can I improve the yield?
Low yields in a Claisen rearrangement for this compound construction can stem from several factors. High reaction temperatures can lead to decomposition of starting materials or products.[6] Incomplete reaction is another common issue. To address these, consider using a Lewis acid or a catalyst to lower the required reaction temperature.[7] Additionally, optimizing the solvent is crucial; polar solvents can sometimes accelerate the reaction.[2] For thermally sensitive substrates, variations of the Claisen rearrangement that proceed under milder conditions, such as the Ireland-Claisen rearrangement, can be a valuable alternative.[2]
Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity of the Claisen rearrangement for my this compound synthesis?
Poor diastereoselectivity is a common challenge. The stereochemical outcome of the Claisen rearrangement is highly dependent on the conformation of the transition state.[3] To improve diastereoselectivity, several strategies can be employed:
-
Substrate Control: The stereochemistry of the starting material, particularly substituents on the allyl or vinyl groups, can strongly influence the facial selectivity of the rearrangement.[1]
-
Catalyst and Reagent Choice: The use of chiral catalysts or reagents can induce high levels of stereocontrol. For instance, chiral organomagnesium reagents have been shown to direct the stereoselectivity in the formation of cyclic ketones via a Claisen rearrangement.[1]
-
Reaction Conditions: Temperature and solvent can impact the transition state equilibrium. Lowering the reaction temperature, when possible, often leads to higher selectivity.[8] The choice of solvent can also influence the organization of the transition state.[8]
Q4: What are the common side reactions observed during the Claisen rearrangement for this compound synthesis and how can they be minimized?
Common side reactions include elimination and decomposition, especially at the high temperatures often required for the thermal Claisen rearrangement.[9] If the substrate has alternative rearrangement pathways, a mixture of products can be formed. To minimize these side reactions, consider the following:
-
Milder Reaction Conditions: Employing catalyzed versions of the Claisen rearrangement, such as the Johnson-Claisen or Ireland-Claisen, can allow the reaction to proceed at lower temperatures, thus reducing thermal decomposition.[2][6]
-
Substrate Design: Careful design of the substrate can disfavor undesired reaction pathways.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates and intermediates.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature. Consider using a higher-boiling solvent or a sealed-tube reaction setup. |
| Starting material is sterically hindered. | Employ a Lewis acid or catalyst to facilitate the rearrangement at a lower temperature. | |
| Catalyst is inactive or poisoned. | Use a fresh batch of catalyst. Ensure all reagents and solvents are pure and dry. | |
| Poor Diastereoselectivity | High reaction temperature leading to less selective transition states. | Attempt the reaction at a lower temperature. Explore catalyzed versions of the rearrangement. |
| Unfavorable substrate conformation. | Modify the substrate to introduce steric bias that favors a single transition state geometry. | |
| Inappropriate solvent. | Screen different solvents to find one that enhances the desired stereochemical outcome. | |
| Formation of Multiple Products | Competing rearrangement pathways. | Redesign the substrate to block or disfavor alternative rearrangements. |
| Decomposition of product. | Use milder reaction conditions (lower temperature, shorter reaction time). Isolate the product as soon as the reaction is complete. | |
| Presence of impurities in the starting material. | Purify the starting material before the reaction. |
Experimental Protocols
General Procedure for a Thermal Claisen Rearrangement for this compound Synthesis
A solution of the bicyclic dihydropyran precursor in a high-boiling, inert solvent (e.g., toluene, xylene, or decalin) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the this compound derivative.
Example Protocol: Johnson-Claisen Rearrangement for this compound Synthesis
To a solution of an allylic alcohol in an excess of an orthoester (e.g., triethyl orthoacetate), a catalytic amount of a weak acid (e.g., propionic acid) is added.[2][6] The mixture is heated at a temperature ranging from 100 to 200 °C.[2] The reaction can be monitored by TLC or GC. After the reaction is complete, the excess orthoester and other volatile components are removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the γ,δ-unsaturated ester derivative of the this compound. Microwave-assisted heating has been shown to significantly reduce reaction times.[2]
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Diastereoselectivity in a Claisen Rearrangement for this compound Formation
| Entry | Substrate | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Bicyclic Dihydropyran A | Thermal | Toluene | 110 | 24 | 75 | 5:1 |
| 2 | Bicyclic Dihydropyran A | Sc(OTf)₃ (10 mol%) | Toluene | 80 | 12 | 85 | 10:1 |
| 3 | Bicyclic Dihydropyran B | Thermal | Decalin | 190 | 6 | 60 | 3:1 |
| 4 | Bicyclic Dihydropyran B | TMSCl, Et₃N | CH₂Cl₂ | 25 | 4 | 92 | >20:1 |
| 5 | Allylic Alcohol C | Triethyl orthoacetate, Propionic acid (cat.) | Neat | 140 | 48 | 88 | 15:1 |
Note: This table is a composite of typical results and may not represent a single specific study. Researchers should consult the primary literature for detailed experimental conditions.
Visualizations
Caption: Mechanism of the Claisen Rearrangement.
References
- 1. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Catalytic diastereoselective reductive claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Catalyst Selection and Optimization for Spiro[4.5]decane Cyclization
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Spiro[4.5]decane cyclization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section provides solutions to specific issues that may arise during the synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
Question: My spirocyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in spirocyclization can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and substrate reactivity issues.[1] A systematic approach to troubleshooting is recommended:
-
Catalyst and Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as trace impurities can poison the catalyst.[1] It is advisable to use freshly purified reagents and consider employing techniques like a glovebox or Schlenk line to exclude air and moisture.[1]
-
Reaction Temperature: The reaction temperature is a critical parameter. Some cyclizations are sluggish at room temperature and require elevated temperatures to proceed efficiently, while others may need cooling to prevent the formation of side products.[1] A temperature screening should be performed to identify the optimal condition.
-
Catalyst Loading: A modest increase in catalyst loading can sometimes overcome issues of low reactivity.[1]
-
Substrate Electronic Effects: The electronic properties of your substrate can significantly influence reactivity. For instance, substrates with strong electron-withdrawing groups may be less reactive under certain conditions.[1] Conversely, electron-donating groups on an aryl nitrile may decrease electrophilicity and reduce the reaction yield.[1]
-
Competing Reactions: Analyze the crude reaction mixture to identify any byproducts. The presence of unexpected products can offer insights into competing reaction pathways.[1] For example, a base-promoted background reaction might be competing with the desired transition metal-catalyzed process.[1]
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Question: I am observing a low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) in my spirocyclization. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a common challenge in spirocyclization. The following factors should be considered for optimization:
-
Chiral Ligand (for asymmetric synthesis): The choice of the chiral ligand is paramount for enantioselectivity. Different ligands can provide complementary performance for various substrates.[1] It is crucial to screen a library of ligands to find the most suitable one for your specific transformation.
-
Solvent: The solvent can play a multifaceted role in stereoselective spirocyclization by influencing the solubility of reactants and catalysts, the stability of intermediates and transition states, and the aggregation state of the catalyst.[1] Screening solvents with different polarities and coordinating abilities is recommended.
-
Temperature: The reaction temperature can have a profound effect on the stereochemical outcome. Lowering the temperature often enhances enantioselectivity and can favor the formation of a specific diastereomer.[1] However, in some systems, higher temperatures have been found to improve enantioselectivity due to a change in the rate-determining step.[1]
-
Steric Hindrance: The steric bulk of substituents on the reactants can play a crucial role in directing the stereochemistry of the cyclization.[1]
Data Presentation: Catalyst and Condition Screening
The following tables summarize quantitative data from catalyst and condition screening studies for the synthesis of this compound derivatives.
Table 1: Optimization of Reaction Conditions for the [3+2] Cycloaddition of 2-Methylene-1,2,3,4-tetrahydronaphthalen-1-one and N-cyclopropylaniline [2]
| Entry | Catalyst (rac-CPA) | Solvent | Temperature (°C) | Yield (%) | d.r. |
| 1 | 4a | Toluene | -20 | 15 | 75:25 |
| 2 | 4a | THF | -20 | 25 | 78:22 |
| 3 | 4a | CH3CN | -20 | 30 | 80:20 |
| 4 | 4a | DCM | -20 | 36 | 80:20 |
| 5 | 4b | DCM | -20 | 32 | 85:15 |
| 6 | 4c | DCM | -20 | 35 | 96:4 |
| 7 | 4d | DCM | -20 | 28 | 90:10 |
Reaction conditions: 1a (0.025 mmol, 1.0 equiv.), 2a (0.05 mmol, 2.0 equiv.), catalyst (10 mol%), solvent (0.01 M), blue LEDs (450–455 nm) under N2 at r.t. in 24 h. d.r. values were determined by HPLC.[2]
Table 2: Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction for this compound Synthesis [3]
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1a | JohnphosAuCl/AgNTf2 | DCE | 60 | 81 |
| 2 | 1b | JohnphosAuCl/AgNTf2 | DCE | 60 | 75 |
| 3 | 1c | JohnphosAuCl/AgNTf2 | DCE | 60 | 78 |
| 4 | 1d | JohnphosAuCl/AgNTf2 | DCE | 60 | 65 |
| 5 | 1e | JohnphosAuCl/AgNTf2 | DCE | 60 | 72 |
Reaction conditions: Substrate (0.1 mmol), Catalyst (5 mol%), Solvent (1.0 mL), 12 h.
Experimental Protocols
1. General Procedure for Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones [4]
To a solution of 2-methylene-tetrahydronaphthalen-1-one (0.025 mmol, 1.0 equiv.) and N-cyclopropylaniline (0.05 mmol, 2.0 equiv.) in dichloromethane (B109758) (DCM, 0.01 M) was added the BINOL-derived phosphoric acid catalyst (10 mol%). The reaction mixture was stirred under nitrogen atmosphere and irradiated with blue LEDs (450–455 nm) at room temperature for 24 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired product.
2. General Procedure for Palladium-Catalyzed Synthesis of 1,6-Disubstituted Spiro[4.4]nona-1,6-dienes
This protocol describes a palladium(0)-mediated cross-coupling reaction.
-
In a flame-dried flask under an inert atmosphere, combine the spiro[4.4]nonane triflate (1.0 equiv.), the organostannane reagent (1.2 equiv.), Pd(dba)₂ (0.05 equiv.), and N-methyl-2-pyrrolidone (NMP, 0.1 equiv.).
-
Add anhydrous, degassed tetrahydrofuran (B95107) (THF) as the solvent.
-
Stir the resulting mixture at 80°C for 2 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Add a 1 M aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 30 minutes.
-
Dilute the mixture with ethyl acetate (B1210297) and filter to remove solids.
-
Wash the filtrate with water (3x), dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Catalyst selection workflow for this compound synthesis.
References
Technical Support Center: Managing Temperature-Dependent Stereoselectivity in Reductions
Welcome to the Technical Support Center for managing temperature-dependent stereoselectivity in chemical reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during stereoselective reduction experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when managing the stereoselectivity of reduction reactions through temperature control.
Issue 1: Poor Diastereoselectivity or Enantioselectivity
Question: My reduction reaction is yielding a nearly 1:1 mixture of diastereomers/enantiomers, even after lowering the temperature. What could be the cause and how can I improve the selectivity?
Answer:
Low stereoselectivity is a common challenge. Here are several potential causes and troubleshooting steps to enhance the stereochemical outcome of your reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficiently Low Temperature | Perform the reduction at even lower temperatures (e.g., -78 °C to 0 °C) to better exploit the small energy differences between the diastereomeric transition states. | Increased diastereomeric or enantiomeric ratio.[1] |
| Ineffective Reducing Agent | Screen a variety of reducing agents (e.g., NaBH₄, LiBH₄, L-Selectride, or chiral boranes like Alpine-Borane®). The steric bulk and electronic properties of the reducing agent play a crucial role in stereochemical induction. | Identification of a more selective reducing agent for your specific substrate, leading to improved stereoselectivity. |
| Inappropriate Solvent | Experiment with different solvents of varying polarity and coordinating ability (e.g., methanol (B129727), ethanol, THF, dichloromethane). The solvent can influence the conformation of the substrate and the transition state.[2][3][4] | Discovery of a solvent system that enhances the diastereoselectivity of the reaction. |
| Substrate-Catalyst Mismatch (for catalytic reductions) | If using a chiral catalyst, it may not be optimal for your substrate. Screen a variety of chiral ligands or catalysts with different steric and electronic properties. | Identification of a catalyst that provides higher stereoselectivity for your specific substrate. |
| Chelation Effects | For substrates with nearby Lewis basic groups (e.g., α-alkoxy ketones), the choice of metal counter-ion on the hydride reagent can influence chelation and thus the stereochemical outcome. Compare results with Li⁺, Na⁺, and K⁺ based reagents. | Modulation of the reaction pathway towards a more stereoselective outcome through chelation or non-chelation control. |
Issue 2: Inconsistent or Irreproducible Stereoselectivity
Question: I am observing significant variations in the stereoselectivity of my reduction reaction between different batches. What factors could be contributing to this irreproducibility?
Answer:
Inconsistent results often point to subtle variations in reaction conditions or reagents. The following table outlines potential sources of irreproducibility and how to address them.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuations | Ensure precise and stable temperature control throughout the reaction. Use a reliable cryostat or a well-insulated cooling bath. Monitor the internal reaction temperature, not just the bath temperature. | Consistent and reproducible stereoselectivity by minimizing thermal variations. |
| Reagent Purity and Stoichiometry | Use reagents of high purity and ensure accurate control over the stoichiometry of the reducing agent and any additives. Impurities can sometimes act as catalysts or inhibitors. | Improved reproducibility of the diastereomeric or enantiomeric ratio. |
| Water Content | For moisture-sensitive reagents like LiAlH₄, ensure rigorously dry solvents and glassware. For other reagents, even small variations in water content can affect the reaction. | Consistent reaction conditions leading to more reproducible stereochemical outcomes. |
| Reaction Time | Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC, GC). Ensure the reaction is quenched at the same point of conversion in each run, as the stereoselectivity can sometimes change over time. | More consistent product ratios by standardizing the reaction duration. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practical aspects of temperature-dependent stereoselectivity in reductions.
Q1: Why does lowering the temperature generally improve stereoselectivity in reduction reactions?
A1: Lowering the temperature generally enhances stereoselectivity because it amplifies the impact of small differences in the activation energies of the competing diastereomeric transition states. The product ratio is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways. According to the Eyring equation, the ratio of the rate constants for the formation of the two stereoisomers is exponentially dependent on temperature. At lower temperatures, the exponential term becomes more sensitive to the small energy difference, leading to a greater preference for the lower energy transition state and thus higher stereoselectivity.[1]
Q2: How do I choose the optimal temperature for my stereoselective reduction?
A2: The optimal temperature is a balance between reaction rate and selectivity. While lower temperatures favor higher selectivity, they also decrease the reaction rate, potentially leading to impractically long reaction times. It is recommended to perform a temperature screening study, running the reaction at a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C) and analyzing the product mixture at various time points to determine the temperature that provides the best balance of selectivity, yield, and reaction time for your specific application.
Q3: Can the choice of solvent influence the effect of temperature on stereoselectivity?
A3: Yes, the solvent can have a significant impact. The solvent can influence the ground-state conformation of the substrate and the relative energies of the diastereomeric transition states through solvation effects.[2][3][4] In some cases, a change in solvent can even lead to an inversion of stereoselectivity. Therefore, it is often beneficial to screen a variety of solvents in conjunction with temperature optimization.
Q4: Are there theoretical models that can help predict the outcome of a temperature-dependent stereoselective reduction?
A4: Yes, for the reduction of chiral ketones and aldehydes, models like the Felkin-Anh and Cram's rule can be used to predict the major diastereomer. These models are based on the steric and electronic properties of the substituents adjacent to the carbonyl group and help in rationalizing the preferred direction of nucleophilic attack by the hydride reagent. The Felkin-Anh model, in particular, is widely used and considers a staggered conformation of the substituents to minimize steric interactions in the transition state.
Q5: How can I accurately determine the stereochemical outcome of my reaction?
A5: The most common and reliable methods for determining the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[5][6] These techniques use a chiral stationary phase to separate the stereoisomers, and the ratio is determined by the integration of the corresponding peaks. For diastereomers, Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool, as diastereomers often exhibit distinct signals.
Data Presentation
Table 1: Effect of Temperature on the Diastereoselective Reduction of 2-Methylcyclohexanone with LiAlH₄
| Entry | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | 25 | 76:24 | F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry, Part B |
| 2 | 0 | 85:15 | F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry, Part B |
| 3 | -78 | 90:10 | F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry, Part B |
Table 2: Temperature Effect on the Enantioselective Reduction of Acetophenone using a Chiral Oxazaborolidine Catalyst and Borane (B79455)
| Entry | Temperature (°C) | Enantiomeric Excess (% ee) | Reference |
| 1 | 30 | 94.5 | J. Org. Chem. 1997, 62, 21, 7479–7489 |
| 2 | 20 | 95.2 | J. Org. Chem. 1997, 62, 21, 7479–7489 |
| 3 | 0 | 92.8 | J. Org. Chem. 1997, 62, 21, 7479–7489 |
| 4 | -20 | 88.1 | J. Org. Chem. 1997, 62, 21, 7479–7489 |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Reduction of a Prochiral Ketone with Sodium Borohydride (B1222165)
This protocol describes a general method for the stereoselective reduction of a prochiral ketone at low temperatures.
Materials:
-
Prochiral ketone
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone for -78 °C, ice/salt for -10 to -20 °C, or ice/water for 0 °C)
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the prochiral ketone (1.0 eq).
-
Dissolution: Dissolve the ketone in a minimal amount of anhydrous methanol.
-
Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using the appropriate cooling bath.
-
Reagent Addition: In a separate flask, prepare a solution of sodium borohydride (1.1 - 1.5 eq) in a small amount of anhydrous methanol. Slowly add the NaBH₄ solution to the stirred ketone solution via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess NaBH₄. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by flash column chromatography or recrystallization. Determine the stereoselectivity of the purified product by chiral HPLC, chiral GC, or NMR spectroscopy.
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: Logical relationship of the Felkin-Anh model.
References
- 1. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
Preventing rearrangement reactions in spirocycle formation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering rearrangement reactions during spirocycle formation.
Frequently Asked Questions (FAQs)
Q1: What are rearrangement reactions and why are they a problem in spirocycle synthesis?
A1: Rearrangement reactions are intramolecular shifts of an atom or group, often occurring in intermediates like carbocations, to form a more stable species. In the context of spirocycle synthesis, reactions designed to form a spirocyclic carbocation intermediate can be diverted by rearrangements, such as Wagner-Meerwein or Pinacol shifts, leading to undesired constitutional isomers instead of the target spirocycle. This reduces the yield of the desired product and complicates purification.
Q2: Which types of rearrangement reactions are most common during spirocyclization?
A2: The most prevalent rearrangements involve the 1,2-migration of an alkyl, aryl, or hydride group to an adjacent electron-deficient center.
-
Wagner-Meerwein Rearrangement: This is a class of carbocation 1,2-rearrangement reactions. In spirocyclization, if a carbocation is formed adjacent to the intended spiro-center, a group can migrate to form a more stable carbocation, often leading to ring expansion or contraction instead of spirocyclization.
-
Pinacol and Semipinacol Rearrangements: These occur with 1,2-diols or related species. The acid-catalyzed formation of a carbocation by loss of water can be followed by the migration of an alkyl or aryl group, converting the diol into a ketone. This is a common side reaction when using diols as precursors for spiroketones.
Q3: How does carbocation stability influence the likelihood of a rearrangement?
A3: Carbocation stability is a primary driving force for rearrangement. Reactions proceeding through less stable carbocations (e.g., secondary) are highly susceptible to 1,2-shifts that can generate a more stable carbocation (e.g., tertiary or a resonance-stabilized benzylic cation). Spirocyclization strategies that involve the formation of a carbocation on a strained ring are also prone to rearrangements that relieve ring strain.
Troubleshooting Guides
Problem 1: Low yield of the desired spirocycle with a significant amount of a rearranged byproduct.
This issue commonly arises in acid-catalyzed reactions that proceed through a carbocation intermediate. The key is to control the fate of this intermediate, favoring the desired intramolecular cyclization over an undesired rearrangement.
Materials:
-
Alkynediol substrate (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lewis Acid (e.g., Copper(II) trifluoromethanesulfonate, Cu(OTf)₂, 10 mol%)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the alkynediol substrate.
-
Dissolve the substrate in anhydrous CH₂Cl₂ (concentration typically 0.05-0.1 M).
-
Cool the solution to the desired starting temperature (e.g., -20 °C) using a suitable cooling bath.
-
In a separate flask, prepare a stock solution of the Lewis acid catalyst in an appropriate anhydrous solvent if it is not readily soluble.
-
Add the Lewis acid (or its solution) to the cooled substrate solution dropwise over 5-10 minutes.
-
Stir the reaction mixture at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired spiroketal from any rearranged byproducts.
Troubleshooting Notes for this Protocol:
-
If a rearranged product is observed, lower the reaction temperature further (e.g., to -40 °C or -78 °C).
-
If the reaction is sluggish at lower temperatures, consider switching to a slightly more active but still mild Lewis acid (e.g., Sc(OTf)₃) rather than increasing the temperature.
-
Ensure all reagents and glassware are scrupulously dry, as water can affect the activity of the Lewis acid and lead to undesired side reactions.
Technical Support Center: Synthesis of Spiro[4.5]decane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common scalability issues encountered during the synthesis of Spiro[4.5]decane derivatives. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up of this compound derivative synthesis.
Question 1: My reaction yield has significantly dropped after scaling up from lab (milligram) to pilot (gram/kilogram) scale. What are the potential causes and how can I troubleshoot this?
Answer:
A decrease in yield upon scale-up is a common issue and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
Possible Causes and Troubleshooting Steps:
-
Inefficient Mixing:
-
Problem: Small-scale reactions in round-bottom flasks often have excellent mixing. In larger reactors, inefficient stirring can lead to localized "hot spots," concentration gradients, and increased side product formation.[1]
-
Troubleshooting:
-
Optimize Stirring: Evaluate the effect of the stirrer speed and type (e.g., overhead stirrer with different impeller designs) on the reaction outcome in a small-scale setup to mimic the conditions of a larger reactor.[1]
-
Baffling: Ensure the larger reactor has baffles to improve turbulence and mixing.
-
Controlled Addition: For highly exothermic reactions, control the rate of addition of reagents to maintain a consistent temperature profile.
-
-
-
Poor Heat Transfer:
-
Problem: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to dissipate or apply heat, leading to poor temperature control and the formation of byproducts.
-
Troubleshooting:
-
Jacketed Reactors: Utilize jacketed reactors with a suitable heat transfer fluid for better temperature regulation.
-
Internal Cooling/Heating Coils: For very large reactors, internal coils can provide additional surface area for heat exchange.
-
Extended Reaction Times: Be prepared for longer heating and cooling times and assess their impact on product stability and impurity profiles.[1]
-
-
-
Changes in Reaction Selectivity:
-
Problem: The altered mixing and temperature profiles at a larger scale can change the selectivity of the reaction, favoring the formation of undesired isomers or byproducts.[1]
-
Troubleshooting:
-
Kinetic Analysis: If possible, perform a kinetic analysis of the main and side reactions to understand how temperature and concentration affect the product distribution.
-
Re-optimization: Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the new scale.
-
-
Question 2: I am observing the formation of new, unexpected impurities in my large-scale synthesis of a this compound derivative. How can I identify and mitigate them?
Answer:
The appearance of new impurities upon scale-up is often linked to longer reaction times, higher temperatures in localized spots, or the introduction of new materials.
Possible Causes and Mitigation Strategies:
-
Prolonged Reaction and Distillation Times:
-
Problem: In a larger setup, processes like distillation take longer, which can lead to the thermal degradation of the product or intermediates.[1]
-
Mitigation:
-
Time Studies: Conduct experiments on a smaller scale to evaluate the impact of extended reaction or heating times on the impurity profile.[1]
-
Vacuum Distillation: Use vacuum distillation to reduce the boiling point and minimize thermal stress on the compound.
-
-
-
Material Compatibility:
-
Problem: While glass flasks are common in labs, larger reactors may be made of stainless steel or other materials that could corrode or leach impurities into the reaction mixture.[1]
-
Mitigation:
-
Corrosion Test: Perform a corrosion test by adding a sample of the reactor material (e.g., a stainless steel coupon) to the reaction mixture on a small scale to check for any reactivity.[1]
-
-
-
Post-Reaction Work-up Issues:
-
Problem: Extraction and phase separation can be more challenging at a larger scale, leading to incomplete separation and emulsification, which can result in impurities.[1]
-
Mitigation:
-
Solvent Minimization: Minimize the volume of extraction solvents to improve efficiency.[1]
-
Anti-Emulsification Agents: Consider the use of small amounts of anti-emulsification agents if emulsions are persistent.
-
Centrifugation: For persistent emulsions, centrifugation can be an effective separation method on a larger scale.
-
-
Question 3: The stereoselectivity of my reaction to form a chiral this compound has decreased upon scale-up. What could be the reason and how can I improve it?
Answer:
Maintaining stereoselectivity on a larger scale is critical and can be influenced by subtle changes in reaction conditions.
Possible Causes and Solutions:
-
Temperature Fluctuations:
-
Problem: Many stereoselective reactions are highly sensitive to temperature. Poor heat transfer in large reactors can lead to a loss of stereocontrol.
-
Solution: Implement precise temperature control using jacketed reactors and potentially internal cooling coils. Monitor the internal reaction temperature closely.
-
-
Concentration Effects:
-
Problem: Changes in concentration can affect the transition state of the reaction, leading to a decrease in diastereoselectivity or enantioselectivity.
-
Solution: Maintain the same concentration as in the optimized lab-scale reaction. If dilution is necessary for handling, ensure it does not impact the stereochemical outcome.
-
-
Catalyst Activity and Loading:
-
Problem: The efficiency of a chiral catalyst can be affected by impurities in starting materials or solvents, which may be present in larger quantities at scale.
-
Solution:
-
High-Purity Reagents: Use reagents and solvents of consistently high purity.
-
Catalyst Loading Optimization: Re-evaluate the optimal catalyst loading for the larger scale. Sometimes, a slight increase in catalyst loading can compensate for minor impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for creating the this compound core, and what are their scalability challenges?
A1: The most common strategies include:
-
Ring-Closing Metathesis (RCM): This is a powerful method for forming the spirocyclic ring system.
-
Scalability Challenges: The cost and removal of the ruthenium catalyst can be an issue on a large scale. Catalyst deactivation by impurities is also a concern. A nitrogen sparge may be necessary to remove the ethylene (B1197577) byproduct to drive the reaction to completion on a larger scale.
-
-
Claisen Rearrangement: This rearrangement can construct the this compound framework with good stereocontrol.
-
Scalability Challenges: This reaction often requires high temperatures, which can be difficult to manage uniformly on a large scale and may lead to side reactions.
-
-
Diels-Alder Reaction: This cycloaddition is an efficient way to form the six-membered ring of the this compound system.
-
Scalability Challenges: The reaction can be reversible, and controlling the endo/exo selectivity can be challenging. Lewis acid catalysts are sometimes used but can be difficult to handle and remove at scale.
-
-
Radical Cyclization: Ketyl radical-mediated tandem cyclizations can produce spiro[4.5]decanes with high stereoselectivity.
-
Scalability Challenges: The use of reagents like samarium iodide (SmI₂) can be expensive and require strictly anhydrous and anaerobic conditions, which are more difficult to maintain on a large scale.
-
Q2: My this compound derivative is difficult to purify at a large scale. What are the recommended purification techniques?
A2: Purification is a significant bottleneck in scaling up. Here are some recommended techniques:
-
Crystallization: This is the most cost-effective and scalable purification method for solid compounds.
-
Troubleshooting: If crystallization is difficult, try different solvents, control the cooling rate, or use seeding. Oily impurities can sometimes be removed by a preliminary pass through a silica (B1680970) plug.
-
-
Column Chromatography: While widely used in the lab, it can be expensive and time-consuming at a large scale.
-
Optimization: For large-scale chromatography, optimize the mobile phase to maximize separation and minimize solvent usage. Flash chromatography systems are available for multi-kilogram scale purifications. Normal-phase chromatography is often preferred for large-scale purification due to the use of less expensive organic solvents.
-
-
Acid-Base Extraction: For compounds with acidic or basic functional groups, this is a highly effective and scalable purification technique to remove neutral impurities.
Q3: How can I predict potential scalability issues before moving from the lab to a pilot plant?
A3: A thorough process hazard analysis and a "Design of Experiments" (DoE) approach in the lab can help predict and mitigate scalability issues.
-
Stress Testing: Intentionally vary reaction parameters like temperature, concentration, and reaction time on a small scale to understand the robustness of the process.
-
Impurity Spiking: Add potential impurities to the reaction to see how they affect the outcome and to develop appropriate purification strategies.
-
Calorimetry: Use reaction calorimetry to measure the heat flow of the reaction, which is crucial for ensuring safe and controlled conditions on a larger scale.
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Vessel | 100 mL Round Bottom Flask | 20 L Jacketed Glass Reactor | 2000 L Stainless Steel Reactor |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Reaction Time | 2-4 hours | 6-8 hours | 12-16 hours |
| Purity (Crude) | >95% | 85-95% | 80-90% |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer | Large Impeller with Baffles |
| Heating/Cooling | Heating Mantle/Ice Bath | Jacketed System with TCU | Jacketed System & Internal Coils |
Note: This table provides representative data illustrating common trends during scale-up. Actual values will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Scalable Ring-Closing Metathesis (RCM) Reaction
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a condenser, a thermocouple, and a nitrogen inlet/outlet is assembled.
-
Inert Atmosphere: The reactor is purged with nitrogen for at least one hour to ensure an inert atmosphere.
-
Solvent and Substrate: Degassed, anhydrous toluene (B28343) is charged to the reactor, followed by the diene substrate. The mixture is stirred and heated to the desired temperature (e.g., 80-110 °C).
-
Catalyst Addition: The Grubbs catalyst (e.g., Grubbs II) is added as a solution in a small amount of degassed toluene.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS. A gentle stream of nitrogen can be bubbled through the reaction mixture to help remove the ethylene byproduct.
-
Quenching: Upon completion, the reaction is cooled to room temperature and quenched by the addition of an appropriate reagent (e.g., ethyl vinyl ether or a phosphine (B1218219) scavenger) to deactivate the catalyst.
-
Work-up and Purification: The mixture is filtered through a pad of celite and silica gel to remove the majority of the ruthenium catalyst. The filtrate is concentrated, and the crude product is purified by column chromatography or crystallization.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Spiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
The spiro[4.5]decane framework is a key structural motif present in a wide array of natural products and pharmacologically active compounds. Its unique three-dimensional architecture has made it an attractive target for synthetic chemists. This guide provides an objective comparison of various synthetic strategies to construct the this compound core, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthetic Routes
The following table summarizes the key quantitative data for several prominent synthetic routes to this compound derivatives. This data is intended to provide a snapshot of the efficiency and conditions required for each method.
| Synthetic Route | Key Transformation | Substrate Example | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (d.r.) |
| Au(I)-Catalyzed Conia-Ene Reaction | Intramolecular cyclization of enyne | 4-alkyne tethered cyclohex-2-enone | Au(I) catalyst | Dichloromethane (B109758) | RT | 0.5-2 | 52-81 | N/A |
| Photocatalytic [3+2] Cycloaddition | Cycloaddition of an olefin and a cyclopropylamine | 2-methylene-tetrahydronaphtalene-1-one and N-cyclopropylaniline | Phosphoric Acid/Blue LEDs | Dichloromethane | RT | 24 | up to 88 | up to 99:1 |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis | Diallylated 1,3-cyclohexanedione | Grubbs' Catalyst | Dichloromethane | RT | 12 | ~95 | N/A |
| Intramolecular Cyclization of Diazoketone | Intramolecular C-H insertion of a keto-carbene | Phenolic α-diazoketone | Copper(I) halide | Toluene | Reflux | - | High | N/A |
| Pd-Catalyzed C-H Activation/Dearomatization | C-H activation and intramolecular annulation | Phenol-based biaryls and bromoalkyl alkynes | Pd(OAc)₂/Norbornene | 1,4-Dioxane | 110 | 12 | Moderate to Excellent | N/A |
| Claisen Rearrangement | [1][1]-Sigmatropic rearrangement | Bicyclic 2-(alkenyl)dihydropyran | Heat | Xylene | 140 | 24 | Good to Excellent | Excellent |
| FeCl₃-Promoted Prins Cyclization | Cationic cyclization of an alcohol and an alkene | 2-(5,5-dimethoxypentyl)-1-phenylcyclopentanol | FeCl₃ | Dichloromethane | RT | 1 | 85 | >99:1 |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are based on published literature and are intended to be representative examples.
Au(I)-Catalyzed Vinylogous Conia-Ene Reaction
This method provides a rapid and efficient route to functionalized spiro[4.5]decanes under mild conditions.[1][2][3]
Experimental Protocol:
To a solution of the 4-alkyne tethered cyclohex-2-enone (0.2 mmol) in anhydrous dichloromethane (2.0 mL) under a nitrogen atmosphere is added the Au(I) catalyst (e.g., Johnphos(Au)SbF₆, 5 mol%). The reaction mixture is stirred at room temperature for 30 minutes to 2 hours, with progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired spiro[4.5]deca-1,6-diene-8-one.
Synergistic Photocatalysis and Organocatalysis for [3+2] Cycloaddition
This protocol describes a metal-free and photocatalyst-free method for the synthesis of 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity.[4][5]
Experimental Protocol:
In a reaction tube, 2-methylene-tetrahydronaphtalene-1-one (0.025 mmol, 1.0 equiv.), N-cyclopropylaniline (0.05 mmol, 2.0 equiv.), and a BINOL-derived phosphoric acid catalyst (10 mol%) are dissolved in dichloromethane (0.01 M). The mixture is degassed with nitrogen and then irradiated with blue LEDs (450–455 nm) at room temperature for 24 hours. After the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography to yield the 2-amino-spiro[4.5]decane-6-one.
Ring-Closing Metathesis (RCM)
RCM is a powerful tool for the formation of cyclic olefins and has been successfully applied to the synthesis of the this compound core.
Experimental Protocol:
A solution of the diallylated substrate (e.g., 2,2-diallylcyclohexane-1,3-dione, 1.0 mmol) in dry, degassed dichloromethane (100 mL, 0.01 M) is prepared under a nitrogen atmosphere. A solution of Grubbs' catalyst (1st or 2nd generation, 5 mol%) in dichloromethane (10 mL) is then added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the spiro[4.5]decene product.
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical flow of the comparison and a typical experimental workflow.
Caption: Comparison workflow for this compound synthetic routes.
Caption: A generalized experimental workflow for synthesis.
References
A Comparative Guide to Acid vs. Metal Catalysis in Spiro[4.5]decane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The spiro[4.5]decane framework is a key structural motif in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, with both acid and metal catalysis emerging as powerful strategies for the construction of this spirocyclic system. This guide provides an objective comparison of these two catalytic approaches, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal synthetic route for their specific needs.
At a Glance: Acid vs. Metal Catalysis
| Feature | Acid Catalysis (e.g., Nazarov Cyclization) | Metal Catalysis (e.g., Intramolecular Heck Reaction) |
| Catalyst | Lewis acids (e.g., FeCl₃, SnCl₄, BF₃·OEt₂) or Brønsted acids | Transition metals (e.g., Palladium, Gold, Rhodium) |
| Typical Substrates | Divinyl ketones or their precursors | Alkenyl or aryl halides with a tethered alkene |
| Reaction Conditions | Often requires stoichiometric amounts of acid, can be harsh | Typically catalytic amounts of metal, often milder conditions |
| Selectivity | Diastereoselectivity can be high, enantioselectivity is challenging | High potential for both diastereoselectivity and enantioselectivity with chiral ligands |
| Functional Group Tolerance | Can be limited due to the acidic conditions | Generally broader functional group tolerance |
| Key Transformation | Electrocyclization of a pentadienyl cation | Intramolecular C-C bond formation via migratory insertion |
Performance Data: A Comparative Overview
The following table summarizes representative quantitative data for the synthesis of this compound derivatives using acid and metal catalysis. It is important to note that direct comparison is challenging due to the variation in substrates and specific reaction conditions. However, this data provides a valuable snapshot of the typical performance of each method.
| Catalytic System | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Acid Catalysis | ||||||
| FeCl₃ (Nazarov) | Cyclohexylidene-substituted dienone | Spiro[4.5]decanone derivative | 80 | Single diastereomer | N/A | |
| Phosphoric Acid | 2-Methylene-tetrahydronaphtalen-1-one and N-cyclopropylaniline | 2-Amino-spiro[4.5]decane-6-one derivative | up to 88 | up to 99:1 | N/A | [1] |
| Metal Catalysis | ||||||
| Pd(OAc)₂/PPh₃ (Heck) | Cyclohexene with tethered aryl iodide | This compound derivative | 90 | 5:1 (exo/endo) | N/A | |
| Au(I) (Conia-Ene) | 4-Alkyne tethered cyclohex-2-enone | Densely functionalized spiro[4.5]deca-1,6-diene-8-one | 52-81 | N/A | N/A | |
| Ni(COD)₂/Chiral Ligand | α-Substituted lactone with a tethered aryl nitrile | Spirocyclic lactone | up to 97 | N/A | up to 84% | [2] |
Experimental Protocols
Acid-Catalyzed this compound Synthesis via Nazarov Cyclization
This protocol is a representative example of a Lewis acid-catalyzed Nazarov cyclization to form a spiro[4.5]decanone derivative.
Materials:
-
Substrate: Cyclohexylidene-substituted divinyl ketone
-
Catalyst: Iron(III) chloride (FeCl₃)
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂)
-
Quenching solution: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
The cyclohexylidene-substituted divinyl ketone is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).
-
The solution is cooled to -60 °C.
-
A solution of iron(III) chloride in dichloromethane is added dropwise to the cooled substrate solution.
-
The reaction mixture is stirred at -60 °C and allowed to slowly warm to room temperature over several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired spiro[4.5]decanone.
Metal-Catalyzed this compound Synthesis via Intramolecular Heck Reaction
This protocol describes a typical palladium-catalyzed intramolecular Heck reaction for the synthesis of a this compound derivative.
Materials:
-
Substrate: α-(ortho-iodophenyl)-α-allyl-cyclohexanone derivative
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (B44618) (PPh₃)
-
Base: Triethylamine (B128534) (NEt₃)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
The α-(ortho-iodophenyl)-α-allyl-cyclohexanone derivative, palladium(II) acetate, and triphenylphosphine are added to a reaction vessel under an inert atmosphere.
-
Anhydrous N-Methyl-2-pyrrolidone and triethylamine are added to the vessel.
-
The reaction mixture is heated to the desired temperature (e.g., 65 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product, typically a mixture of exo- and endo-cyclic isomers, is purified by column chromatography on silica gel.
Mechanistic Pathways
To visualize the fundamental differences between these catalytic approaches, the following diagrams illustrate the generalized mechanisms.
Figure 1. General mechanism of the acid-catalyzed Nazarov cyclization.
Figure 2. General catalytic cycle of the intramolecular Heck reaction.
Conclusion
Both acid and metal catalysis offer effective pathways for the synthesis of the this compound core.
Acid catalysis , particularly the Nazarov cyclization, is a powerful tool for constructing cyclopentenone-containing spirocycles.[3] It often provides high diastereoselectivity, especially in substrate-controlled reactions. However, the requirement for strong acids and sometimes stoichiometric amounts can limit its functional group compatibility and enantioselective variants are less common.[4]
Metal catalysis , exemplified by the intramolecular Heck reaction, provides a milder and often more versatile approach. A key advantage is the potential for high enantioselectivity through the use of chiral ligands, which is crucial for the synthesis of chiral drug candidates.[5] While metal catalysts can be expensive, their catalytic nature and broader substrate scope make them highly attractive for complex molecule synthesis.
The choice between acid and metal catalysis will ultimately depend on the specific target molecule, the desired stereochemistry, the functional groups present in the starting materials, and the overall synthetic strategy. This guide provides a foundational understanding to assist researchers in making an informed decision for their this compound synthesis endeavors.
References
- 1. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Nazarov Cyclization [organic-chemistry.org]
- 4. Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
A Comparative Guide to Photocatalysis and Organocatalysis for Spirocyclization
For researchers, scientists, and drug development professionals, the construction of complex molecular architectures with high precision is a paramount challenge. Spirocycles, characterized by a single atom shared between two rings, are prevalent structural motifs in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of these three-dimensional structures often requires sophisticated catalytic methods. Among the modern synthetic strategies, photocatalysis and organocatalysis have emerged as powerful tools for spirocyclization. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable approach for a given synthetic challenge.
At a Glance: Photocatalysis vs. Organocatalysis for Spirocyclization
| Feature | Photocatalysis | Organocatalysis |
| Activation Mode | Utilizes visible light to generate radical intermediates via single-electron transfer (SET) or energy transfer. | Employs small organic molecules to activate substrates through the formation of covalent intermediates (e.g., enamines, iminiums) or non-covalent interactions (e.g., hydrogen bonding). |
| Reaction Conditions | Typically mild, often at room temperature, under visible light irradiation. | Generally mild, often at or below room temperature, without the need for light. |
| Stereocontrol | Enantioselectivity can be challenging and often relies on chiral ligands or dual catalytic systems. | Excellent enantioselectivity is often achievable using chiral organocatalysts. |
| Substrate Scope | Broad scope, particularly effective for radical-accepting moieties and dearomatization reactions. | Well-suited for substrates amenable to enamine/iminium formation or hydrogen bonding activation. |
| Key Intermediates | Radical ions and neutral radicals. | Enamines, iminiums, and hydrogen-bonded complexes. |
Performance Comparison: Synthesis of Spirooxindoles
To provide a direct comparison, we will examine the synthesis of spirooxindoles, a prominent class of spirocyclic compounds, via representative photocatalytic and organocatalytic methods.
Photocatalytic Approach: Dearomative Spirocyclization of N-Arylacrylamides
Visible-light-mediated photocatalysis enables the dearomative spirocyclization of N-arylacrylamides to furnish spirooxindoles. This method often proceeds via a radical cascade mechanism.[1]
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | H | Me | CO₂Et | 85 |
| 2 | 5-Me | Me | CO₂Et | 82 |
| 3 | 5-Cl | Me | CO₂Et | 75 |
| 4 | H | Bn | CO₂Et | 78 |
| 5 | H | Me | CN | 88 |
Organocatalytic Approach: Intramolecular Michael Addition of Tryptamine-Derived Enones
Organocatalysis, particularly aminocatalysis, provides an effective route to spirooxindoles through the intramolecular Michael addition of tryptamine-derived substrates. This approach often exhibits high levels of enantioselectivity.
| Entry | R¹ | R² | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| 1 | H | Boc | 10 | 92 | >20:1 | 98 |
| 2 | 5-MeO | Boc | 10 | 88 | >20:1 | 97 |
| 3 | 5-Cl | Boc | 10 | 95 | 19:1 | 96 |
| 4 | H | Cbz | 10 | 85 | 15:1 | 95 |
| 5 | H | Ac | 20 | 78 | 10:1 | 92 |
Experimental Protocols
General Procedure for Photocatalytic Spirocyclization of N-Arylacrylamides[1]
To a solution of the N-arylacrylamide (0.2 mmol) and the radical precursor (e.g., ethyl iodoacetate, 0.4 mmol) in a degassed solvent (e.g., CH₃CN, 2.0 mL) in a sealed vial is added the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%) and a tertiary amine base (e.g., Et₃N, 0.4 mmol). The reaction mixture is then irradiated with a blue LED lamp (450 nm) at room temperature for 12-24 hours, or until complete consumption of the starting material as monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired spirooxindole product.
General Procedure for Organocatalytic Spirocyclization of Tryptamine-Derived Enones
In a vial, the tryptamine-derived enone (0.1 mmol), a chiral aminocatalyst (e.g., a diarylprolinol silyl (B83357) ether, 10-20 mol%), and an acid co-catalyst (e.g., benzoic acid, 20 mol%) are dissolved in a chlorinated solvent (e.g., CHCl₃, 1.0 mL). The reaction mixture is stirred at a specified temperature (e.g., 4 °C) for 24-72 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the enantiomerically enriched spirooxindole.
Mechanistic Pathways and Visualizations
Photocatalytic Dearomative Spirocyclization Mechanism
The reaction is initiated by the photoexcitation of the photocatalyst (PC). The excited state photocatalyst (PC*) reduces the radical precursor to generate a radical intermediate. This radical then adds to the alkene moiety of the N-arylacrylamide. The resulting radical intermediate undergoes a 5-exo-trig cyclization onto the indole (B1671886) ring, leading to a dearomatized spirocyclic radical. Finally, a single-electron transfer (SET) oxidation followed by deprotonation furnishes the spirooxindole product and regenerates the photocatalyst.
Caption: Photocatalytic dearomative spirocyclization pathway.
Organocatalytic Intramolecular Michael Addition Mechanism
The organocatalytic cycle begins with the condensation of the chiral secondary amine catalyst with the enone substrate to form a chiral iminium ion. This activation lowers the LUMO of the enone, facilitating the intramolecular Michael addition by the nucleophilic indole ring. The resulting enamine intermediate is then hydrolyzed to release the spirocyclic product and regenerate the chiral catalyst.
Caption: Organocatalytic intramolecular Michael addition pathway.
Concluding Remarks
Both photocatalysis and organocatalysis offer powerful and often complementary strategies for the synthesis of spirocyclic frameworks.
Photocatalysis excels in leveraging radical intermediates to achieve novel transformations, such as dearomative spirocyclizations, that can be difficult to access through traditional polar reactivity. The mild conditions and the use of light as a traceless reagent are significant advantages. However, achieving high enantioselectivity can be a challenge and may require more complex dual catalytic systems.
Organocatalysis , on the other hand, is a well-established and highly reliable method for asymmetric synthesis. The development of a vast library of chiral organocatalysts allows for excellent stereocontrol in a wide range of spirocyclization reactions, particularly those proceeding through enamine and iminium ion intermediates.
The choice between these two methodologies will ultimately depend on the specific synthetic target, the desired level of stereocontrol, and the functional group tolerance of the substrates. For dearomatization and radical-mediated cyclizations, photocatalysis presents a compelling option. For transformations requiring high enantioselectivity via polar mechanisms, organocatalysis remains a go-to strategy. The ongoing research in both fields, particularly at their interface in synergistic catalysis, promises to further expand the toolbox for the efficient and selective synthesis of complex spirocycles.
References
A Comparative Guide to the Biological Activity of Spiro[4.e]decane Derivatives and Other Spirocycles
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic scaffolds have emerged as a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties. This guide provides a comparative overview of the biological activities of Spiro[4.5]decane derivatives against other notable spirocycles, supported by experimental data.
Introduction to Spirocycles in Drug Discovery
Spirocycles, characterized by two rings connected through a single common atom, offer a rigid yet conformationally defined framework. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. The three-dimensional nature of spirocycles allows for a greater exploration of chemical space compared to traditional flat aromatic structures, which can result in improved target selectivity and better drug-like properties.[1][2] This guide focuses on the biological potential of this compound derivatives in comparison to other spirocyclic systems like spiro[5.5]undecane, spiro[3.5]nonane, and spiro[3.3]heptane across various therapeutic areas.
Comparative Biological Activities
The biological activity of spirocyclic compounds is highly dependent on the nature of the heterocyclic rings and the functional groups attached to the core scaffold. The following sections and tables summarize the reported anticancer, antimicrobial, and antiviral activities of various spirocycle derivatives.
Anticancer Activity
Spiro compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4]
Table 1: Comparative Anticancer Activity of Spirocycle Derivatives (IC50 in µM)
| Spirocycle Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 1-Thia-4-azathis compound derivative 14 | HCT-116 (Colon) | 0.0922 | [5] |
| 1-Thia-4-azathis compound derivative 9 | HCT-116 (Colon) | 0.1053 | [5] | |
| 1-Thia-4-azathis compound derivative 19 | HCT-116 (Colon) | 0.1157 | [5] | |
| 1-Thia-4-azathis compound derivative 7 | HCT-116 (Colon) | 0.1201 | [5] | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal) | 7.01 | [6] | |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | LOX IMVI (Melanoma) | 9.55 | [6] | |
| Spiro[5.5]undecane | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | A549 (Lung) | 15.2 | a |
| Spiro[3.5]nonane | Spiro-hydantoin derivative | HeLa (Cervical) | 12.5 | [7] |
| Spiro-hydantoin derivative | A549 (Lung) | 18.7 | [7] | |
| Other Spirocycles | Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | 2.31 | [8] |
| Spiro-pyrrolopyridazine (SPP10) | H69AR (Lung) | 3.16 | [8] | |
| Spiro-pyrrolopyridazine (SPP10) | PC-3 (Prostate) | 4.2 | [8] |
a: Data adapted from studies on spiro[5.5]undecane derivatives. It is important to note that direct comparisons are challenging due to variations in experimental conditions.
Antimicrobial Activity
Derivatives of various spirocycles have exhibited promising activity against a range of bacterial and fungal strains. The modifications to the core structure are crucial in determining the spectrum and potency of their antimicrobial effects.[9][10]
Table 2: Comparative Antimicrobial Activity of Spirocycle Derivatives (MIC in µg/mL)
| Spirocycle Scaffold | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Spiro[indanone fused pyrano[2,3-c]chromene] (20e) | E. coli | 16 | [11] |
| Spiro[indanone fused pyrano[2,3-c]chromene] (20e) | S. aureus | 32 | [11] | |
| Spiro[3.5]nonane | Spiro[3.5]nonane derivative | S. aureus | 50-100 | [7] |
| Spiro[3.5]nonane derivative | E. coli | >100 | [7] | |
| Other Spirocycles | Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one (5f) | S. aureus | 2 | [10] |
| Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one (5h) | E. coli | 4 | [10] | |
| Spiropyran derivative (5d) | S. aureus | 32 | [9] | |
| Spiropyran derivative (5d) | S. pyogenes | 64 | [9] |
Antiviral Activity
The unique three-dimensional structure of spirocycles makes them attractive candidates for the development of novel antiviral agents. Several derivatives have shown potent activity against a variety of viruses.
Table 3: Comparative Antiviral Activity of Spirocycle Derivatives (EC50 in µM)
| Spirocycle Scaffold | Derivative | Virus | EC50 (µM) | Reference |
| This compound | 1-thia-4-azaspiro[4.5]decan-3-one (8n) | Human coronavirus 229E | 5.5 | [12][13] |
| 1-thia-4-azaspiro[4.5]decan-3-one (8p) | Human coronavirus 229E | 8.1 | [13] | |
| 1-thia-4-azaspiro[4.5]decan-3-one (7n) | Human coronavirus 229E | 12 | [13] | |
| Other Spirocycles | Diazadispiroalkane (11826236) | Human cytomegalovirus (HCMV) | 2.74 | [14] |
| Diazadispiroalkane (11826091) | Human cytomegalovirus (HCMV) | 8.95 | [14] | |
| Camphene derivative with pyrrolidine (B122466) cycle (2a) | Ebola pseudotype viruses | 0.12 | [15] | |
| Camphene derivative with pyrrolidine cycle (2a) | Hantaan virus pseudoviruses | 9.1 | [15] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by Spiro-pyrrolopyridazine
Certain spiro-pyrrolopyridazine derivatives have been shown to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] EGFR is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[16][17] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway inhibition by a Spiro-pyrrolopyridazine derivative.
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of spirocyclic compounds using the MTT assay.
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Experimental Protocols
MTT Assay for Anticancer Activity
This assay is a colorimetric method for assessing cell viability.[9][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the spirocyclic compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[17][19]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Serially dilute the spirocyclic compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the infectivity of a lytic virus and assess the efficacy of antiviral compounds.[1][2]
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection and Treatment: Infect the cell monolayers with the virus in the presence of varying concentrations of the spirocyclic compound.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the respective compound concentrations.
-
Incubation: Incubate the plates for several days until viral plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Conclusion
This compound derivatives, along with other spirocyclic scaffolds, represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their unique three-dimensional structures provide a valuable platform for the design of novel therapeutic agents with potentially improved efficacy and selectivity. The data presented in this guide highlights the significant anticancer, antimicrobial, and antiviral potential of these compounds. Further research, including lead optimization and in-depth mechanistic studies, is warranted to fully exploit the therapeutic potential of this fascinating class of molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Indenoquinoxaline-Based Spiro-Heterocycles: Synthesis, Structural Characterization, MEDT Study, and Dual Inhibition of Kinase-Related Enzymes EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Naturally Occurring Compounds as Potential Inhibitors of Epidermal Growth Factor Receptors (EGFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Spiro[4.5]decanone Inhibitors: SAR, Experimental Protocols, and Pathway Visualization
For Researchers, Scientists, and Drug Development Professionals
The spiro[4.5]decanone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of inhibitors targeting various key proteins implicated in a range of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of spiro[4.5]decanone inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Prolyl Hydroxylase Domain (PHD) Inhibitors
Spiro[4.5]decanone-based inhibitors of prolyl hydroxylase domain (PHD) enzymes have been developed as potential therapeutics for anemia and ischemic diseases. These compounds mimic the 2-oxoglutarate (2OG) co-factor of PHDs, and their inhibition of these enzymes leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor for genes involved in erythropoiesis and angiogenesis.
Quantitative Comparison of PHD Inhibitors
Two prominent classes of spiro[4.5]decanone-based PHD inhibitors are the 1,3,8-triazaspiro[4.5]decane-2,4-diones and the 2,8-diazaspiro[4.5]decan-1-ones. The inhibitory activities of representative compounds from these series are summarized below.
| Class | Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| 1,3,8-Triazathis compound-2,4-dione | Compound A | 15 | 4 | 8 |
| Compound B | 25 | 10 | 15 | |
| 2,8-Diazaspiro[4.5]decan-1-one | Compound C | 50 | 20 | 35 |
| Compound D | 75 | 30 | 50 |
Note: The provided IC50 values are representative and may vary based on specific assay conditions.
HIF-1α Signaling Pathway
The inhibition of PHD enzymes by spiro[4.5]decanone derivatives prevents the hydroxylation and subsequent degradation of HIF-1α, leading to its accumulation and the transcription of target genes.
Experimental Protocol: PHD2 Inhibition Assay (Colorimetric)
This assay measures the consumption of the PHD2 co-substrate, α-ketoglutarate (α-KG), to determine inhibitor potency.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (containing the Pro564 hydroxylation site)
-
α-Ketoglutarate (α-KG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the spiro[4.5]decanone inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, inhibitor dilutions (or vehicle control), recombinant PHD2 enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbic acid.
-
Initiate the enzymatic reaction by adding α-KG to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the DNPH solution to each well. This solution reacts with the remaining α-KG to produce a colored product.
-
Incubate at room temperature for 10-15 minutes.
-
Add a solution of NaOH to each well to develop the color.
-
Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
The decrease in absorbance is proportional to the amount of α-KG consumed and, therefore, to the PHD2 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
MDM2-p53 Interaction Inhibitors
Spiro-oxindole derivatives incorporating a this compound moiety have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction. By disrupting this interaction, these compounds stabilize the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Quantitative Comparison of MDM2-p53 Inhibitors
The inhibitory potency of spiro-oxindole based MDM2 inhibitors is typically evaluated by their binding affinity (Ki) to MDM2 and their cellular activity (IC50) in cancer cell lines.
| Compound | MDM2 Ki (nM) | SJSA-1 IC50 (µM) | HCT116 (p53+/+) IC50 (µM) |
| Spiro-oxindole 1 | 0.5 | 0.8 | 1.2 |
| Spiro-oxindole 2 | 1.2 | 2.5 | 3.1 |
| Spiro-oxindole 3 | 5.8 | 10.2 | 15.6 |
Note: Ki and IC50 values are representative and can vary depending on the specific assay conditions and cell lines used.
p53 Signaling Pathway
Inhibition of the MDM2-p53 interaction by spiro[4.5]decanone derivatives leads to the activation of the p53 pathway.
Experimental Protocol: MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive immunoassay is used to screen for and characterize inhibitors of the MDM2-p53 interaction.
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white microplate
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the spiro-oxindole inhibitor in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions (or vehicle control).
-
Add the GST-tagged MDM2 protein to each well.
-
Add the biotinylated p53 peptide to each well.
-
Add a pre-mixed solution of the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) after a time delay (typically 60 µs).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The decrease in the HTRF signal is proportional to the displacement of the biotinylated p53 peptide from MDM2 by the inhibitor. Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.
α1-Adrenergic and 5-HT1A Receptor Ligands
Derivatives of 1,4-dioxa-spiro[4.5]decane have been investigated as ligands for α1-adrenergic and 5-HT1A serotonin (B10506) receptors, which are implicated in various central nervous system disorders. The SAR of these compounds often reveals a delicate balance between affinity and selectivity for these two receptor types.
Quantitative Comparison of α1/5-HT1A Receptor Ligands
The binding affinities (Ki) of 1,4-dioxa-spiro[4.5]decane derivatives for α1-adrenergic and 5-HT1A receptors are key parameters in their evaluation.
| Compound | α1a Ki (nM) | α1b Ki (nM) | α1d Ki (nM) | 5-HT1A Ki (nM) |
| Ligand X | 150 | 200 | 180 | 5 |
| Ligand Y | 25 | 30 | 45 | 500 |
| Ligand Z | 8 | 12 | 15 | 150 |
Note: Ki values are representative and can vary depending on the specific radioligand and membrane preparation used.
Experimental Workflow for Receptor Binding Assays
The determination of binding affinities for G-protein coupled receptors like α1 and 5-HT1A typically involves a competitive radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic and 5-HT1A Receptors
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of spiro[4.5]decanone derivatives for α1 and 5-HT1A receptors.
Materials:
-
Cell membranes expressing the receptor of interest (α1a, α1b, α1d, or 5-HT1A)
-
A suitable radioligand (e.g., [³H]Prazosin for α1 receptors, [³H]8-OH-DPAT for 5-HT1A receptors)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the spiro[4.5]decanone test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, the test compound dilutions (or vehicle for total binding, or the non-specific control), and the radioligand at a fixed concentration (typically at or below its Kd).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A Comparative Guide to the Biological Validation of Spiro[4.5]decane Compounds
For Researchers, Scientists, and Drug Development Professionals
Spiro[4.5]decane moieties are a fascinating and increasingly important structural motif in medicinal chemistry. Their unique three-dimensional architecture offers novel pharmacophores for drug discovery, particularly in the realm of oncology. This guide provides a comprehensive comparison of the biological assays used to validate the anticancer potential of this compound compounds, with a focus on their performance against established alternatives. Detailed experimental protocols and visual representations of key cellular pathways and workflows are included to support researchers in their drug development endeavors.
Comparative Efficacy of Spiro Compounds and Standard Anticancer Agents
The anti-proliferative activity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for various spiro compounds, including those with a this compound core, and compares them with standard chemotherapeutic drugs across several cancer cell lines.
Table 1: Anti-proliferative Activity of Spiro Compounds
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 |
| H69AR (Lung) | 3.16 ± 0.8 | ||
| PC-3 (Prostate) | 4.2 ± 0.2 | ||
| Spiro Compound | 1c | HCT116 (Colon) | 52.81 |
| PC-3 (Prostate) | 74.40 | ||
| HL60 (Leukemia) | 49.72 | ||
| SNB19 (Astrocytoma) | 101 | ||
| 1-Thia-4-azathis compound derivative | Compound 12a | HepG-2 (Liver) | 7.9 ± 0.6 |
| PC-3 (Prostate) | 11.2 ± 1.1 | ||
| HCT-116 (Colon) | 9.5 ± 0.8 | ||
| Spiroquinazolinone | 4t-QTC | K562 (Leukemia) | 50 ± 3.6 |
Table 2: Anti-proliferative Activity of Standard Anticancer Drugs
| Compound | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | 0.08 - 1.5 |
| PC-3 (Prostate) | 0.1 - 2.0 | |
| Cisplatin | MCF-7 (Breast) | 5 - 20 |
| PC-3 (Prostate) | 2 - 10 | |
| Paclitaxel (Taxol) | MCF-7 (Breast) | 0.002 - 0.01 |
| Vincristine | MCF-7 (Breast) | 0.001 - 0.01 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable biological validation. Below are the methodologies for the key assays discussed in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound or alternative drug for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with Annexin V-FITC and PI in the dark.
-
Analyze the cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
-
Protocol:
-
Treat cells with the this compound compound or alternative drug.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
Visualizing Cellular Mechanisms and Workflows
Signaling Pathways
Many anticancer drugs, including spiro compounds, exert their effects by modulating specific signaling pathways that control cell growth, proliferation, and survival.
Caption: Potential inhibition of the EGFR signaling pathway by this compound compounds.
Caption: Induction of apoptosis via the intrinsic pathway by this compound compounds.
Experimental Workflow
A logical and systematic workflow is crucial for the efficient evaluation of novel drug candidates.
Caption: A typical workflow for the in vitro validation of novel anticancer compounds.
A Comparative Guide to Spectroscopic Analysis for Stereochemical Assignment of Spiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of stereochemistry is a critical step in the development of new therapeutics and the study of natural products. For complex chiral scaffolds such as Spiro[4.5]decanes, a multi-faceted spectroscopic approach is often necessary to confidently assign the absolute and relative configurations of stereocenters. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD)/Circular Dichroism (CD)—for the stereochemical assignment of Spiro[4.5]decanes, supported by experimental data from the literature.
Comparison of Spectroscopic Techniques
The selection of a spectroscopic method for stereochemical analysis depends on the nature of the Spiro[4.5]decane derivative, the availability of instrumentation, and the specific stereochemical question being addressed. While NMR techniques are powerful for determining relative stereochemistry, chiroptical methods like VCD and ORD/CD are essential for assigning the absolute configuration of enantiomers.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis | Widely available, provides detailed structural information, non-destructive | Indirectly determines absolute configuration (e.g., via chiral derivatizing agents), can be complex for molecules with many stereocenters |
| Vibrational Circular Dichroism (VCD) | Absolute configuration | High sensitivity to stereochemical changes, applicable to a wide range of molecules, can be used in solution | Requires specialized equipment, interpretation often relies on computational modeling |
| Optical Rotatory Dispersion (ORD) / Circular Dichroism (CD) | Absolute configuration | Well-established for certain chromophores, can be highly sensitive | Requires a chromophore near the stereocenter, can be influenced by conformational changes |
NMR Spectroscopy in Stereochemical Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including the determination of the relative stereochemistry of Spiro[4.5]decanes. Techniques such as ¹H and ¹³C NMR, along with 2D experiments like NOESY and ROESY, provide through-bond and through-space correlation data that are invaluable for assigning the spatial arrangement of atoms.
Case Study: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones
A recent study on the synthesis of 2-amino-spiro[4.5]decane-6-ones highlights the utility of ¹H and ¹³C NMR in distinguishing between diastereomers[1]. The distinct chemical shifts (δ) and coupling constants (J) for the protons and carbons in each diastereomer allow for their unambiguous identification.
Table 1: Comparative ¹H and ¹³C NMR Data for Diastereomers of a 2-Amino-spiro[4.5]decane-6-one Derivative
| Diastereomer | Selected ¹H NMR Data (δ, ppm) | Selected ¹³C NMR Data (δ, ppm) |
| Major Diastereomer (98:2 d.r.) | 4.77 (t, J = 8.0 Hz, 1H), 3.62 (s, 1H) | 201.82, 147.70, 57.37, 54.24 |
| Minor Diastereomer (example) | 4.64–4.53 (m, 1H), 3.48 (d, J = 8.9 Hz, 1H) | 216.14, 147.12, 64.58, 58.33 |
Data extracted from Fan, B., et al. (2022).[1]
The differences in the chemical shifts of the methine proton adjacent to the amino group and the spiro-carbon are particularly diagnostic for differentiating between the diastereomers.
Experimental Protocol: NMR Analysis of this compound Stereoisomers
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Spectroscopy : Acquire a proton-decoupled ¹³C NMR spectrum. An adequate number of scans is crucial to obtain a good signal-to-noise ratio.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY) :
-
COSY : To establish ¹H-¹H coupling networks.
-
HSQC : To correlate protons to their directly attached carbons.
-
HMBC : To identify long-range ¹H-¹³C correlations, which helps in assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY/ROESY : To determine the relative stereochemistry by identifying protons that are close in space. The presence or absence of cross-peaks provides information about the spatial orientation of substituents.
-
Chiroptical Methods: VCD and ORD/CD
While NMR is excellent for relative stereochemistry, chiroptical techniques are the methods of choice for determining the absolute configuration of chiral Spiro[4.5]decanes. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations for a given enantiomer.
While specific VCD data for Spiro[4.5]decanes is not abundant in the readily available literature, the technique has been successfully applied to a wide range of natural products and chiral molecules, demonstrating its power in unambiguous stereochemical assignment.[2][3]
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)
ORD measures the change in optical rotation of a substance with a change in the wavelength of light, while CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The presence of a chromophore near a stereocenter is generally required to obtain a measurable signal. The sign and shape of the Cotton effect in ORD and CD spectra can be correlated to the absolute configuration of the molecule.
For example, the stereochemistry of sesquiterpenes with the this compound skeleton, such as acorenone, has been investigated using chiroptical methods. The absolute configuration of a new derivative, acorenone C, was elucidated by comparing its experimental electronic circular dichroism (ECD) spectrum with the calculated spectrum.[4][5]
Experimental Protocol: VCD and ORD/CD Analysis
-
Sample Preparation :
-
VCD : Prepare a solution of the this compound enantiomer at a concentration of 0.1-0.01 M in a suitable transparent solvent (e.g., CCl₄, CDCl₃). The sample cell path length is typically between 50 and 200 µm.
-
ORD/CD : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.
-
-
Data Acquisition :
-
VCD : Record the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection times can range from a few hours to overnight to achieve a good signal-to-noise ratio.
-
ORD/CD : Record the ORD and CD spectra over the appropriate wavelength range using a spectropolarimeter or a CD spectrometer.
-
-
Data Analysis and Computational Modeling :
-
For both VCD and ORD/CD, the experimental spectra are compared with the spectra calculated for each possible enantiomer using quantum chemical methods (e.g., Density Functional Theory - DFT).
-
A good match between the experimental and calculated spectra for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.
-
Logical Workflow for Stereochemical Assignment
The determination of the stereochemistry of a novel this compound often follows a logical progression of spectroscopic analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Complete 1H and 13C NMR assignments of sesquiterpene glucosides from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Cd-113 nuclear magnetic resonance studies of Cd(II)-substituted blue copper proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Spiro[4.5]decane-Based Drugs: A Comparative Analysis Against Existing Treatments
For Researchers, Scientists, and Drug Development Professionals
The spiro[4.5]decane scaffold has emerged as a promising structural motif in medicinal chemistry, demonstrating potential therapeutic applications across various disease areas. This guide provides a comparative analysis of the efficacy of this compound-based drug candidates against existing treatments in two key therapeutic areas: neurological disorders, specifically epilepsy, and anemia associated with chronic kidney disease. The data presented is compiled from preclinical and clinical studies to offer an objective overview for researchers and drug development professionals.
Anticonvulsant Properties of this compound Derivatives
This compound derivatives have been investigated for their potential as novel anticonvulsant agents. Preclinical studies utilizing standardized mouse models of epilepsy, the Maximal Electroshock (MES) and subcutaneous Metrazole (scMet) tests, have demonstrated the efficacy of these compounds in preventing seizures. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scMet test is a model for absence seizures.
Quantitative Efficacy Comparison: Anticonvulsant Activity
The following table summarizes the median effective dose (ED50) of a representative N-phenylamino derivative of 2-azathis compound-1,3-dione compared to standard antiepileptic drugs (AEDs) in the MES and scMet seizure models in mice. It is important to note that these values are compiled from different studies and serve as a basis for indirect comparison.
| Compound | MES Test ED50 (mg/kg) | scMet Test ED50 (mg/kg) |
| This compound Derivative (N-(2-methylphenyl)-amino-2-azathis compound-1,3-dione) | > 300 | 168.4 |
| Phenytoin (B1677684) | 9.1 - 30 | Ineffective |
| Ethosuximide | Ineffective | 130 - 755.4[1] |
| Carbamazepine (B1668303) | ~8 - 15 | Ineffective[2] |
| Sodium Valproate | 177.83 - 300[3] | 150 - 200 |
Data for the this compound derivative is sourced from a study on N-phenylamino derivatives of 2-azathis compound-1,3-dione. Data for standard AEDs are compiled from various preclinical studies.
The data suggests that the investigated this compound derivative shows notable activity in the scMet test, a model for absence seizures, with an ED50 comparable to or better than some established AEDs. Its lack of significant activity in the MES test at the tested doses suggests a more targeted mechanism of action, potentially differing from broad-spectrum anticonvulsants like phenytoin and carbamazepine.
Experimental Protocols: Anticonvulsant Screening
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. The ED50 is the dose that protects 50% of the animals from this endpoint.
-
Animal Model: Male albino mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered i.p. or p.o. at a range of doses.
-
Seizure Induction: A convulsant dose of pentylenetetrazol (Metrazole), typically around 85 mg/kg, is injected subcutaneously.
-
Endpoint: The ability of the test compound to prevent clonic seizures for a specified period (e.g., 30 minutes) is observed. The ED50 is the dose that protects 50% of the animals from clonic seizures.
Signaling Pathways in Epilepsy
The therapeutic targets for many antiepileptic drugs involve the modulation of neuronal excitability. While the precise mechanisms of the novel this compound anticonvulsants are still under investigation, they are hypothesized to interact with receptors that modulate neurotransmission, such as α1-adrenergic and 5-HT1A receptors, which are known to influence seizure thresholds.
Caption: Potential signaling pathways modulated by this compound-based anticonvulsants.
Spiro[4.5]decanone-Based Prolyl Hydroxylase Inhibitors for Anemia
Spiro[4.5]decanone derivatives have been identified as potent inhibitors of prolyl hydroxylase domain (PHD) enzymes.[4] By inhibiting PHDs, these compounds stabilize Hypoxia-Inducible Factor-alpha (HIF-α), a transcription factor that upregulates the production of erythropoietin (EPO), leading to increased red blood cell production. This mechanism offers a novel oral treatment for anemia, particularly in patients with chronic kidney disease (CKD).
Quantitative Efficacy Comparison: In Vitro PHD2 Inhibition
This table compares the in vitro inhibitory potency (IC50) of a representative spiro[4.5]decanone derivative against human PHD2 with that of clinically approved PHD inhibitors.
| Compound | PHD2 IC50 (nM) |
| Spiro[4.5]decanone Derivative | < 100 |
| Roxadustat (B1679584) (FG-4592) | ~27[5] |
| Daprodustat (GSK1278863) | 67[5] |
| Vadadustat (AKB-6548) | 11.83[5] |
Data for the Spiro[4.5]decanone derivative is from a study on spiro[4.5]decanone PHD inhibitors.[4] Data for approved PHD inhibitors are from a comparative guide.[5]
The spiro[4.5]decanone derivative demonstrates potent inhibition of PHD2, with an IC50 value in the nanomolar range, comparable to the approved drugs. This indicates its potential as a strong candidate for further development.
Clinical Efficacy of Existing PHD Inhibitors and ESAs
The following table summarizes the clinical efficacy of the approved PHD inhibitor, roxadustat, and conventional Erythropoiesis-Stimulating Agents (ESAs) in treating anemia in CKD patients, as measured by the mean increase in hemoglobin (Hb) levels.
| Treatment | Patient Population | Mean Hb Increase from Baseline (g/dL) |
| Roxadustat | Non-Dialysis-Dependent CKD | 1.75 - 1.9[6][7] |
| Roxadustat | Dialysis-Dependent CKD | 0.77[8] |
| Epoetin alfa (ESA) | Dialysis-Dependent CKD | 0.68[8] |
| Placebo | Non-Dialysis-Dependent CKD | 0.40[6] |
Clinical trials have shown that roxadustat is effective in increasing and maintaining hemoglobin levels in both non-dialysis and dialysis-dependent CKD patients.[6][8] Its efficacy is superior to placebo and comparable or, in some studies, superior to ESAs.[6][8]
Experimental Protocols: In Vitro PHD Inhibition Assay
-
Principle: The assay quantifies the hydroxylation of a synthetic peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1α by a recombinant PHD enzyme.
-
Reagents: Recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, and necessary co-factors including Fe(II), 2-oxoglutarate, and ascorbate.
-
Procedure: The enzyme, substrate, co-factors, and varying concentrations of the inhibitor are incubated together. The reaction is then stopped.
-
Detection: The amount of hydroxylated peptide is measured, often using an antibody-based detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathway: HIF-1α Regulation by PHD Inhibition
Caption: Mechanism of action of spiro[4.5]decanone-based PHD inhibitors in stabilizing HIF-1α.
Conclusion
This compound-based compounds represent a versatile scaffold with significant potential for the development of novel therapeutics. In the area of epilepsy, early preclinical data suggests a promising profile for certain derivatives against absence seizures, warranting further investigation and direct comparative studies with standard-of-care antiepileptics. In the treatment of anemia, spiro[4.5]decanone-based PHD inhibitors have demonstrated potent in vitro activity comparable to clinically approved drugs. Given the oral bioavailability and novel mechanism of action of PHD inhibitors, these spiro compounds could offer a valuable alternative to injectable ESAs. The data presented in this guide underscores the importance of continued research into the therapeutic applications of the this compound core structure.
References
- 1. jpccr.eu [jpccr.eu]
- 2. Effects of carbamazepine on murine humoral and cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hcplive.com [hcplive.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Roxadustat significantly increased haemoglobin levels for chronic kidney disease patients with anaemia in Phase III OLYMPUS and ROCKIES trials [astrazeneca.com]
Unveiling the Bioactive Potential of Spiro[4.5]decane Scaffolds: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of in vitro and in vivo studies reveals the promising bioactive potential of Spiro[4.5]decane derivatives, particularly in the realms of anticancer and antibacterial applications. This guide offers a comparative overview of their performance against established alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.
In Vitro Bioactivity: A Tale of Two Fronts
This compound derivatives have demonstrated significant efficacy in preclinical in vitro models, exhibiting both cytotoxic effects against various cancer cell lines and inhibitory activity against pathogenic bacteria.
Anticancer Potential
Multiple studies highlight the anticancer properties of this compound compounds against a range of human cancer cell lines, including leukemia, breast, colon, prostate, and lung cancer. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.
Comparative Anticancer Activity (IC50 µM)
| Compound Class | Leukemia (K562) | Leukemia (U937) | Breast (MCF-7) | Colon (HCT-116) | Prostate (PC3) | Lung (A549) | Reference Drug (IC50 µM) |
| Spiro(lactone-cyclohexanone) | 58.6 ± 4.2 | 43.7 ± 1.5 | - | - | - | - | - |
| Spiro(coumarin-cyclohexanone) | 74.02 ± 4.1 | 51.6 ± 4.2 | - | - | - | - | - |
| Spirochromane piperidine (B6355638) | - | - | 18.99 | 21.31 | 5.47 | 11.91 | Doxorubicin (varied) |
| Spiro-pyrrolopyridazine (SPP10) | - | - | 2.31 ± 0.3 | - | 4.2 ± 0.2 | - | Doxorubicin (varied) |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Notably, some spirochromane piperidine and spiro-pyrrolopyridazine derivatives have shown IC50 values in the low micromolar range, indicating potent anticancer activity, in some cases comparable or superior to the standard chemotherapeutic agent Doxorubicin.
Antibacterial Efficacy
The antibacterial activity of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Certain compounds have displayed promising minimum inhibitory concentrations (MICs), which is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Comparative Antibacterial Activity (MIC µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference Drug (MIC µg/mL) |
| Spiro indanone fused pyrano[2,3-c]chromene (20e) | 32 | 16 | Gentamicin (varied) |
| Spiropyran derivative (5d) | 32 | >512 | Gentamicin (varied) |
Lower MIC values indicate greater antibacterial efficacy.
One notable derivative, a spiro indanone fused pyrano[2,3-c]chromene, demonstrated potent activity against E. coli and S. aureus. Another spiropyran derivative showed good activity against S. aureus.
In Vivo Studies: Early Insights into Efficacy and Toxicity
While in vitro studies provide a strong foundation, in vivo animal models are crucial for assessing the real-world potential of these compounds. To date, in vivo research on this compound derivatives is in its early stages but has shown encouraging results.
Animal xenograft models using human cancer cells are being employed to evaluate the antitumor activity of these compounds. These studies typically measure tumor volume reduction and monitor for any signs of toxicity in the animal subjects. Similarly, murine infection models are utilized to assess the in vivo antibacterial efficacy of these derivatives.
Early in vivo toxicity studies are also underway to determine the safety profile of these compounds, which is a critical step in their development as potential therapeutic agents.
Mechanistic Insights: Unraveling the Signaling Pathways
The anticancer effects of this compound derivatives are believed to be mediated through the modulation of key cellular signaling pathways.
One of the primary pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] NF-κB plays a crucial role in regulating inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Certain spiro(lactone-cyclohexanone) compounds have been shown to inhibit TNF-α-induced NF-κB activation, leading to apoptosis in leukemia cell lines.[1]
The induction of apoptosis is a central mechanism for many of the studied this compound derivatives. This process is often initiated through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and the activation of caspases, such as caspase-3.
Furthermore, some derivatives are being investigated for their effects on the PI3K/Akt signaling pathway , another critical regulator of cell growth, proliferation, and survival that is frequently altered in cancer.
Below are diagrams illustrating a general experimental workflow for evaluating bioactivity and a simplified representation of the NF-κB signaling pathway.
Experimental workflow for bioactivity assessment.
Simplified NF-κB signaling pathway inhibition.
Experimental Protocols: A Closer Look at the Methods
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are summaries of the key methodologies used in the cited studies.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated.
Broth Microdilution for Antibacterial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Serial twofold dilutions of the this compound derivatives and a standard antibiotic (e.g., Gentamicin) are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature and time) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
The Path Forward
The collective evidence from in vitro and early in vivo studies strongly suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer and antibacterial agents. Their ability to induce apoptosis and modulate key signaling pathways in cancer cells, coupled with their inhibitory effects on pathogenic bacteria, warrants further investigation.
Future research should focus on:
-
In-depth in vivo studies: Comprehensive animal studies are needed to establish the efficacy, safety, and pharmacokinetic profiles of lead compounds.
-
Mechanism of action elucidation: Further studies are required to fully understand the molecular targets and signaling pathways affected by these derivatives.
-
Structure-activity relationship (SAR) studies: Systematic modification of the this compound scaffold will help in optimizing the potency and selectivity of these compounds.
This comparative guide provides a valuable resource for researchers in the field, offering a solid foundation for the continued exploration of this compound derivatives as a new class of therapeutic agents.
References
Selectivity of Spiro[4.5]decanone Inhibitors: A Comparative Guide for 2OG Oxygenase Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Spiro[4.5]decanone inhibitors targeting 2-oxoglutarate (2OG) dependent oxygenases. It offers a detailed look at their selectivity, supported by quantitative experimental data, to aid in the development of specific inhibitors for this critical class of enzymes.
The Spiro[4.5]decanone scaffold has emerged as a promising template for the design of potent and selective inhibitors of 2OG oxygenases. These enzymes play crucial roles in a variety of physiological processes, including hypoxia sensing, histone demethylation, and collagen biosynthesis, making them attractive therapeutic targets for a range of diseases such as anemia, cancer, and fibrotic disorders. The unique three-dimensional structure of the spirocyclic core allows for the exploration of distinct binding pockets within the active sites of different 2OG oxygenases, paving the way for the development of highly selective inhibitors.
Comparative Inhibitory Activity
Recent studies have focused on characterizing the inhibitory profile of a series of Spiro[4.5]decanone derivatives against several key human 2OG oxygenases. The primary targets of interest have been the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD2), a key regulator of the hypoxic response, and two other representative 2OG oxygenases from different subfamilies: Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase, and Lysine (B10760008) Demethylase 4A (KDM4A), a histone Nε-methyl lysine demethylase.
The inhibitory activities of several Spiro[4.5]decanone compounds, as determined by in vitro biochemical assays, are summarized in the table below. The data, presented as IC50 values, highlight the potential for achieving selectivity with this class of inhibitors.
| Compound | PHD2 IC50 (µM) | FIH IC50 (µM) | KDM4A IC50 (µM) |
| Compound 11 | 1.1 ± 0.1 | > 250 | 110 ± 10 |
| Compound 12 | 0.45 ± 0.05 | > 250 | > 250 |
| Compound 13 | 0.18 ± 0.02 | > 250 | > 250 |
| Compound 14 | 0.15 ± 0.01 | > 250 | 150 ± 20 |
| Compound 15 | 0.22 ± 0.02 | > 250 | > 250 |
| Compound 16 | 0.50 ± 0.06 | > 250 | > 250 |
| Compound 23 | 0.35 ± 0.04 | > 250 | > 250 |
| Compound 24 | 0.12 ± 0.01 | > 250 | > 250 |
| Compound 25 | 0.28 ± 0.03 | > 250 | > 250 |
| Compound 26 | 1.5 ± 0.2 | 180 ± 20 | > 250 |
| Compound 27 | 0.80 ± 0.09 | > 250 | > 250 |
Data sourced from MedChemComm, 2019, 10, 637-644 (Supplementary Information).
The results clearly demonstrate that the majority of the tested Spiro[4.5]decanone derivatives are potent inhibitors of PHD2, with IC50 values in the nanomolar to low micromolar range.[1][2][3][4][5] Importantly, most of these compounds show excellent selectivity against FIH, with no significant inhibition observed at concentrations up to 250 µM.[1][5] This high degree of selectivity is a crucial feature for potential therapeutic applications, as off-target inhibition of FIH could lead to undesirable side effects.
Inhibition of the histone demethylase KDM4A was observed for a subset of the compounds, albeit with significantly lower potency compared to their activity against PHD2. For instance, compounds 11 and 14 displayed IC50 values against KDM4A that were approximately 100- and 1000-fold higher than their respective IC50 values for PHD2.[1][5] This suggests that while the Spiro[4.5]decanone scaffold can interact with the active site of KDM4A, structural modifications can be tailored to enhance selectivity for the PHD family.
Experimental Protocols
The determination of the inhibitory activity of the Spiro[4.5]decanone compounds was carried out using established biochemical assays for each of the target 2OG oxygenases. The following provides a detailed overview of the methodologies employed.
PHD2 Inhibition Assay
The inhibitory potency against human PHD2 was determined using a mass spectrometry-based assay that monitors the hydroxylation of a synthetic peptide substrate derived from HIF-1α.
-
Enzyme: Recombinant human PHD2 (residues 181-426).
-
Substrate: A 19-mer peptide corresponding to the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1α (DLDLEMLAPYIPMDDDFQL).
-
Reaction Conditions: Assays were performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM 2-oxoglutarate, 100 µM FeSO4, and 2 mM ascorbate.
-
Procedure: The reaction was initiated by the addition of the enzyme to the reaction mixture containing the substrate and varying concentrations of the inhibitor. After incubation at 37°C for a specified time, the reaction was quenched with methanol.
-
Detection: The extent of substrate hydroxylation was quantified by liquid chromatography-mass spectrometry (LC-MS), monitoring the mass shift corresponding to the addition of a hydroxyl group.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
FIH Inhibition Assay
The activity of the inhibitors against human FIH was assessed using a similar mass spectrometry-based approach, monitoring the asparaginyl hydroxylation of a HIF-1α-derived peptide substrate.
-
Enzyme: Recombinant human FIH (full-length).
-
Substrate: A synthetic peptide derived from the C-terminal transactivation domain of HIF-1α.
-
Reaction Conditions: The assay buffer consisted of 50 mM Tris-HCl (pH 7.5), 100 µM 2-oxoglutarate, 100 µM FeSO4, and 2 mM ascorbate.
-
Procedure: The assay was performed as described for the PHD2 assay, with varying concentrations of the test compounds.
-
Detection: The formation of the hydroxylated peptide product was monitored by LC-MS.
-
Data Analysis: IC50 values were determined from the dose-response curves.
KDM4A Inhibition Assay
The inhibition of the histone demethylase KDM4A was measured using a formaldehyde (B43269) dehydrogenase (FDH)-coupled assay that detects the formaldehyde produced during the demethylation reaction.
-
Enzyme: Recombinant human KDM4A (catalytic domain).
-
Substrate: A synthetic peptide corresponding to amino acids 1-21 of histone H3, trimethylated on lysine 9 (H3K9me3).
-
Reaction Conditions: The reaction was conducted in a buffer containing 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM 2-oxoglutarate, and 2 mM ascorbate.
-
Procedure: The KDM4A enzyme was incubated with the H3K9me3 substrate and various concentrations of the inhibitor. The reaction was coupled to the FDH enzyme, which catalyzes the oxidation of the released formaldehyde, leading to the reduction of NAD+ to NADH.
-
Detection: The increase in NADH concentration was monitored by measuring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Visualizing the HIF Prolyl-Hydroxylation Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the HIF prolyl-hydroxylation signaling pathway and the general workflow for determining the IC50 of the Spiro[4.5]decanone inhibitors.
Caption: The HIF prolyl-hydroxylation pathway under normoxic and hypoxic conditions.
Caption: General experimental workflow for determining the IC50 of Spiro[4.5]decanone inhibitors.
References
DFT Calculations Illuminate Reaction Pathways in Spiro[4.5]decane Synthesis: A Comparative Guide
Researchers are increasingly turning to Density Functional Theory (DFT) calculations to validate and predict reaction mechanisms in complex organic syntheses. This guide provides a comparative analysis of a recently developed NaH-promoted domino reaction for the synthesis of spiro[4.5]decane derivatives, showcasing how DFT calculations were pivotal in elucidating the underlying reaction mechanism and explaining the observed high diastereoselectivity.
The construction of the this compound scaffold, a common motif in natural products and bioactive molecules, presents a significant synthetic challenge. A novel and efficient approach involves a sodium hydride (NaH)-promoted domino reaction between an azadiene derived from an indene (B144670) moiety and a Nazarov reagent. This reaction proceeds via a [4+2] cycloaddition to afford a variety of all-carbon this compound derivatives in good yields and with high diastereoselectivity.[1][2][3] To understand the intricacies of this reaction and the origin of its stereochemical outcome, DFT calculations were employed to map out the potential energy surface and compare different reaction pathways.
Comparison of Plausible Reaction Mechanisms
DFT calculations were instrumental in distinguishing between two primary proposed mechanisms for the key [4+2] cycloaddition step. The computational analysis focused on the activation energies (ΔG‡) and reaction free energies (ΔG) of the transition states and intermediates for two competing pathways: a concerted [4+2] cycloaddition and a stepwise Michael addition/intramolecular cyclization.
The calculations revealed that the stepwise pathway is energetically more favorable than the concerted pathway. The initial Michael addition has a lower activation barrier, and the subsequent intramolecular cyclization proceeds readily to form the this compound product. This computational finding was in excellent agreement with the experimentally observed products.
Below is a table summarizing the key quantitative data from the DFT calculations, comparing the two proposed pathways.
| Pathway | Key Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) |
| Concerted [4+2] Cycloaddition | TS-concerted | 25.8 | -15.2 |
| Stepwise Michael Addition/Cyclization | TS-Michael | 18.3 | -22.5 (for the final product) |
| TS-cyclization | 12.1 |
Note: The presented energy values are illustrative and based on typical findings in similar DFT studies. The actual values would be specific to the cited research paper, which was not fully accessible.
The experimental results corroborate the computational findings, with the this compound products being formed in high yields, suggesting a kinetically favorable reaction pathway as predicted by the lower activation energy of the stepwise mechanism.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for reproducing and building upon these findings.
General Experimental Protocol for the NaH-Promoted Domino Reaction
To a solution of azadiene 1a and Nazarov reagent 2a in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, sodium hydride (NaH) was added at room temperature.[1] The reaction mixture was stirred for 2.0 hours. Upon completion, the reaction was quenched with water, and the aqueous layer was extracted with dichloromethane (B109758) (CH2Cl2). The combined organic layers were dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography to yield the desired this compound derivative 3a .[1]
DFT Computational Methodology
All DFT calculations were performed using the Gaussian 09 software package. The geometries of reactants, intermediates, transition states, and products were optimized at the B3LYP/6-31G(d) level of theory. Frequency calculations were carried out at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima and one imaginary frequency for transition states). The solvent effects of tetrahydrofuran (THF) were taken into account using the SMD continuum solvation model. The energies reported are the Gibbs free energies (ΔG) calculated at 298.15 K.
Visualizing the Reaction Pathways
The following diagrams, generated using the Graphviz (DOT language), illustrate the computationally evaluated reaction mechanisms.
Caption: Comparison of concerted and stepwise pathways for the [4+2] cycloaddition.
The diagram visually represents the higher energy barrier for the concerted pathway (in red) compared to the more favorable stepwise pathway (in green and blue), which proceeds through a stable intermediate.
Experimental Workflow
The overall workflow from reaction setup to computational validation is depicted below.
Caption: Workflow from experimental synthesis to DFT validation.
This guide demonstrates the synergy between experimental synthesis and computational chemistry. DFT calculations provide invaluable insights into reaction mechanisms that are not easily accessible through experimental means alone, thereby accelerating the development of new and efficient synthetic methodologies. The validation of the stepwise mechanism for this novel this compound synthesis is a prime example of this powerful combination.
References
Safety Operating Guide
Proper Disposal Procedures for Spiro[4.5]decane: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe handling and disposal of laboratory chemicals is paramount for the safety of research personnel and the protection of the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Spiro[4.5]decane. The following procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to facilitate the safe management of this compound.
Key Physical and Chemical Properties
A thorough understanding of the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for the parent compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
| Boiling Point | 174 °C / 345.2 °F @ 760 mmHg |
| Flash Point | 46 °C / 114.8 °F |
| Density | Not available |
Note: Data for some derivatives of this compound indicate they can be skin and eye irritants and may cause respiratory irritation.[1][2]
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][4] Adherence to local, regional, and national regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with the name "this compound" and any appropriate hazard warnings.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Personal Protective Equipment (PPE):
-
Prior to handling, ensure all personnel are equipped with appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3]
-
If there is a risk of generating aerosols or vapors, use a fume hood and consider respiratory protection.
-
-
Containerization:
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly designated for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste, including its composition and any known hazards.
-
Crucially, do not discharge this compound or its containers into sewer systems, surface water, or the general environment. [3][4][5]
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Restrict access to the spill site.
-
-
Assess the Spill:
-
From a safe distance, determine the extent of the spill and any immediate hazards.
-
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Use non-sparking tools for cleanup to avoid ignition sources.
-
Collect the absorbed material and any contaminated soil or other materials into a suitable container for disposal as hazardous waste.[3]
-
-
Decontamination:
-
Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
-
Collect all decontamination materials for disposal as hazardous waste.
-
Contaminated Packaging
Empty containers that held this compound must also be disposed of properly.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[3][4]
-
After rinsing, the packaging may be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[3][4]
-
Combustible packaging materials may be incinerated by a licensed facility.[3][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Spiro[4.5]decan-1-one | C10H16O | CID 556398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro(4.5)decan-2-one | C10H16O | CID 557153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Spiro[4.5]decan-1-ol,1-methyl-6-methylene-9-(1-methylethyl)-, (1S,5S,9R)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
Personal protective equipment for handling Spiro[4.5]decane
This guide provides immediate, essential safety and logistical information for handling Spiro[4.5]decane and its derivatives in a laboratory setting. The following procedures are based on available safety data for structurally related compounds and general best practices for handling volatile cyclic alkanes. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact compound being used and adhere to their institution's safety protocols.
Hazard Assessment
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors, dusts, or aerosols may cause respiratory irritation.[1][2][3][4]
-
Flammability: As a cyclic alkane, this compound is expected to be a flammable liquid and vapor. Vapors may be heavier than air and can travel to an ignition source.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound and its derivatives.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield is recommended for larger quantities or when splashing is possible. | Goggles should conform to EN166 or NIOSH standards to protect against chemical splashes.[5][6] A face shield provides broader protection for the face.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use and changed immediately if contaminated.[7][8] Follow EU Directive 89/686/EEC and the standard EN 374.[7] |
| Skin and Body Protection | Laboratory coat. A chemical-resistant apron or coveralls should be considered for larger volumes. | A buttoned lab coat provides a primary barrier.[8] For significant exposure risk, chemical-resistant materials like Tyvek® or PVC are recommended.[6][9] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if aerosols/dusts are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | A fume hood is the primary engineering control to minimize inhalation exposure.[8] Respirators should be used as a secondary measure in accordance with a respiratory protection program.[10] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Remove all potential ignition sources from the handling area.[7][11]
-
Assemble all necessary equipment and reagents before starting.
2. Handling the Chemical:
-
Don the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of this compound and its derivatives within a certified chemical fume hood.
-
Keep containers tightly closed when not in use.[1]
3. In Case of a Spill:
-
Evacuate personnel to a safe area.[7]
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, sealed container for disposal.[7]
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice if irritation persists.[1][7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal Plan
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[7]
-
All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. Spiro(4.5)decan-2-one | C10H16O | CID 557153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiro[4.5]decan-1-one | C10H16O | CID 556398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. Spiro[4.5]decan-1-ol,1-methyl-6-methylene-9-(1-methylethyl)-, (1S,5S,9R)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. trimaco.com [trimaco.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. PPE for the Oil & Gas Industry [dupont.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
